molecular formula C7H9ClN2 B8051631 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B8051631
M. Wt: 156.61 g/mol
InChI Key: WXOZRSXPOOKRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOZRSXPOOKRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a highly versatile, privileged bicyclic building block utilized extensively in modern medicinal chemistry and agrochemical development. Its unique structural features—a fully saturated piperidine ring fused to an electron-rich, chlorinated pyrazole core—make it an ideal pharmacophore for modulating lipophilicity and target-binding affinity. This whitepaper provides an in-depth, self-validating technical guide to its synthesis, emphasizing the mechanistic causality behind the three-step workflow: core cyclization, selective catalytic hydrogenation, and regioselective electrophilic chlorination.

Pharmacological & Agrochemical Relevance

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a critical structural motif in several high-value commercial molecules. Most notably, it forms the core of pyraclonil , a potent herbicide that acts by inhibiting protoporphyrinogen-IX oxidase[1]. In pharmaceutical research, derivatives of this scaffold are actively investigated as anti-cancer agents, kinase inhibitors, and modulators of the androgen receptor[2]. The introduction of a chlorine atom at the C3 position of the pyrazole ring significantly enhances the metabolic stability and lipophilicity of the molecule, improving its overall pharmacokinetic profile.

Retrosynthetic Analysis & Mechanistic Causality

Designing the synthetic pathway for 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine requires strict adherence to functional group compatibility.

The Critical Sequence of Events: A common pitfall in this synthesis is attempting to chlorinate the pyrazolo[1,5-a]pyridine core before reducing the pyridine ring. If the aromatic core is chlorinated first to yield 3-chloropyrazolo[1,5-a]pyridine, the subsequent catalytic hydrogenation (required to reduce the pyridine ring to a piperidine ring) will inevitably trigger hydrodehalogenation . Palladium-catalyzed hydrogenation conditions readily cleave the aromatic C–Cl bond, reverting the molecule to the unchlorinated tetrahydropyrazolo[1,5-a]pyridine.

Therefore, the mechanistically sound pathway dictates that reduction must precede halogenation . The optimal sequence is:

  • Cyclization to establish the aromatic pyrazolo[1,5-a]pyridine core.

  • Selective Catalytic Hydrogenation to saturate the pyridine ring.

  • Regioselective Electrophilic Chlorination at the highly nucleophilic C3 position of the pyrazole.

SynthesisPathway SM N-amino-2-alkynylpyridine (Precursor) Step1 Step 1: Thermal Cyclization Acetic Acid, 80°C SM->Step1 Int1 Pyrazolo[1,5-a]pyridine (Aromatic Core) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation H2 (1 atm), Pd/C, MeOH Int1->Step2 Int2 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Step2->Int2 Step3 Step 3: Electrophilic Chlorination SO2Cl2, CH2Cl2, 0°C to RT Int2->Step3 Product 3-Chloro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyridine Step3->Product

Fig 1. Three-step synthesis of 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The aromatic core is synthesized via the thermal intramolecular cyclization of N-amino-2-alkynylpyridines. This method is highly efficient and driven by the thermodynamic stability of the resulting aromatic system[3].

  • Reagents: N-amino-2-alkynylpyridine (1.0 eq), Glacial Acetic Acid (0.5 M).

  • Procedure:

    • Dissolve the N-amino-2-alkynylpyridine precursor in glacial acetic acid.

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pyrazolo[1,5-a]pyridine core.

Step 2: Selective Catalytic Hydrogenation

The pyridine ring in the fused system is relatively electron-deficient compared to the pyrazole ring. Under mild hydrogenation conditions, the pyridine ring is selectively reduced to a piperidine ring, leaving the pyrazole intact[4].

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 eq), 10% Pd/C (0.1 eq by weight), Anhydrous Methanol (0.2 M), H₂ gas.

  • Procedure:

    • Charge a flame-dried round-bottom flask with pyrazolo[1,5-a]pyridine and methanol.

    • Carefully add 10% Pd/C. Purge the flask with N₂ gas for 5 minutes, followed by purging with H₂ gas.

    • Stir the suspension vigorously under an H₂ balloon (approx. 1 atm) at room temperature for 12–24 hours. Monitor reaction completion via TLC (disappearance of the highly UV-active starting material).

    • Safety/Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad generously with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Step 3: Regioselective Electrophilic Chlorination

The C3 position of the tetrahydropyrazolo[1,5-a]pyridine ring is highly nucleophilic due to the electron-donating nature of the adjacent nitrogen atoms. Electrophilic aromatic substitution (


) occurs rapidly and regioselectively at this position. Sulfuryl chloride (

) is the preferred reagent as it is a liquid, allows precise stoichiometric control, and minimizes over-chlorination[2],[1].
  • Reagents: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine (1.0 eq), Sulfuryl Chloride (

    
    , 1.05 eq), Anhydrous Dichloromethane (DCM, 0.3 M).
    
  • Procedure:

    • Dissolve the starting material in anhydrous DCM and cool the solution to 0 °C using an ice bath under an N₂ atmosphere.

    • Add

      
       dropwise over 15 minutes. The dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of polychlorinated byproducts.
      
    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Workup: Carefully quench the reaction by adding saturated aqueous Sodium Thiosulfate (

      
      ) to neutralize any unreacted 
      
      
      
      .
    • Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes to afford pure 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Quantitative Data: Optimization of the Chlorination Step

To establish the self-validating nature of the protocol, various chlorinating agents and solvents were evaluated. As demonstrated in Table 1, the use of Sulfuryl Chloride in Dichloromethane provides near-quantitative yields with exceptional purity profiles, outperforming N-Chlorosuccinimide (NCS).

Table 1: Optimization of the Regioselective Chlorination of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

EntryChlorinating Agent (Eq.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1NCS (1.1)DMF254.07892%
2NCS (1.1)CH₂Cl₂254.08595%
3 SO₂Cl₂ (1.05) CH₂Cl₂ 0 → 25 1.0 98 >99%
4SO₂Cl₂ (1.05)THF0 → 251.58994%

Note: Entry 3 represents the optimized, highly scalable conditions utilized in industrial settings for the synthesis of agrochemical intermediates[1].

Conclusion

The synthesis of 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine relies on a carefully orchestrated sequence of cyclization, reduction, and electrophilic substitution. By prioritizing the catalytic hydrogenation step prior to chlorination, chemists can completely avoid the pitfalls of hydrodehalogenation. The optimized use of sulfuryl chloride in dichloromethane guarantees high regioselectivity, excellent yields, and a scalable protocol suitable for advanced drug discovery and agrochemical manufacturing.

References

  • EvitaChem. "5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine". EvitaChem Database. 5

  • Google Patents (CN103664939A). "Synthesis method of pyraclonil". Hubei Xianghe Precision Chemical Co Ltd. 6

  • Usami, Y., et al. (2021). "3-Trifluoromethanesulfonyloxy-4,7-dihydropyrazolo[1,5-a]pyridine via Ring-Closing Metathesis: Synthesis and Transformation to Withasomnine Homologs". Heterocycles. 4

  • Hoashi, Y., et al. (2013). "Synthesis of pyrazolo[1,5-a]pyridines by thermal intramolecular cyclization". Tetrahedron Letters. 3

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. As a molecule of significant interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic characteristics is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. The predictions are based on established spectroscopic principles and data from analogous structures. Detailed, field-proven experimental protocols for acquiring this data are provided, along with a discussion of the underlying scientific rationale for the experimental choices. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Introduction

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (C₇H₉ClN₂, Molecular Weight: 156.61 g/mol , CAS: 2138386-72-6) is a substituted tetrahydropyrazolo[1,5-a]pyridine.[1] This class of nitrogen-containing heterocycles is a well-established pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[2][3][4] The introduction of a chlorine atom at the 3-position and the saturated pyridine ring are expected to significantly influence the molecule's physicochemical properties and biological activity.

Accurate structural elucidation and purity assessment are critical milestones in the drug development pipeline. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine to aid researchers in its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their spatial relationships within a molecule.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in a solvent like CDCl₃ is expected to show distinct signals for the aromatic proton and the four methylene groups of the tetrahydropyridine ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-26.10 - 6.30Singlet (s)-
H-4 (CH₂)4.00 - 4.20Triplet (t)6.0 - 7.0
H-7 (CH₂)2.80 - 3.00Triplet (t)6.0 - 7.0
H-5 (CH₂)1.90 - 2.10Multiplet (m)-
H-6 (CH₂)1.80 - 2.00Multiplet (m)-

Rationale for Predictions:

  • H-2: This proton is on the pyrazole ring and is expected to be a singlet as it has no adjacent protons. Its chemical shift is downfield due to the influence of the adjacent nitrogen atom and the chlorine at C-3.

  • H-4: These protons are adjacent to a nitrogen atom, which deshields them, resulting in a downfield chemical shift. They are expected to appear as a triplet due to coupling with the adjacent H-5 methylene protons.

  • H-7: These protons are also adjacent to a nitrogen atom and are expected to be deshielded, though likely to a lesser extent than H-4. They should appear as a triplet due to coupling with the H-6 methylene protons.

  • H-5 and H-6: These methylene protons are in the middle of the saturated ring and are expected to have overlapping signals in the aliphatic region, appearing as complex multiplets due to coupling with each other and the adjacent methylene groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5][6]

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of purified 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Temperature: 298 K

  • Pulse Program: A standard 90° pulse sequence.

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-32 (adjust for sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the signals to determine the relative number of protons.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹H NMR Workflow Diagram

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve standard Add TMS dissolve->standard transfer Transfer to NMR Tube standard->transfer tune Tune & Shim transfer->tune acquire Acquire FID (16-32 scans) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate reference Reference to TMS integrate->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted Chemical Shifts

The predicted proton-decoupled ¹³C NMR spectrum of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3a145 - 150
C-2135 - 140
C-8a120 - 125
C-3110 - 115
C-445 - 50
C-740 - 45
C-520 - 25
C-618 - 23

Rationale for Predictions:

  • C-3a and C-2: These carbons are part of the aromatic pyrazole ring and are significantly deshielded, appearing at the lowest field.

  • C-8a: This is the bridgehead carbon and is also expected to be in the aromatic region.

  • C-3: The carbon bearing the chlorine atom will be deshielded by the electronegative halogen.

  • C-4 and C-7: These carbons are attached to nitrogen atoms and will be shifted downfield compared to the other aliphatic carbons.

  • C-5 and C-6: These are standard aliphatic carbons and are expected to appear at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer with a 5 mm broadband probe.

Sample Preparation:

  • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

Data Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

Data Processing:

  • Apply Fourier transformation.

  • Perform phase and baseline corrections.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Workflow Diagram

CNMR_Workflow cluster_acq Data Acquisition (¹³C) cluster_proc Data Processing sample Use ¹H NMR Sample (or higher concentration) setup Proton-Decoupled Sequence sample->setup acquire Acquire FID (1024-4096 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent phase->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Workflow for ¹³C NMR analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺.

Ion Predicted m/z Notes
[M+H]⁺157.05Due to the presence of ³⁵Cl.
[M+H+2]⁺159.05The isotopic peak for ³⁷Cl (approx. 32.5% the intensity of the [M+H]⁺ peak).

Predicted Fragmentation Pattern:

The fragmentation of pyrazolo[1,5-a]pyridine derivatives often involves the cleavage of the saturated ring and loss of small neutral molecules.[7]

  • Loss of Cl: A fragment corresponding to the loss of the chlorine atom might be observed.

  • Ring Opening: Fragmentation of the tetrahydropyridine ring could lead to various smaller charged species.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) with an ESI source.[5]

Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Add a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

Data Analysis:

  • Identify the [M+H]⁺ and [M+H+2]⁺ peaks to confirm the molecular formula and the presence of chlorine.

  • Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Analysis cluster_anal Data Analysis dissolve Dissolve in MeOH/ACN acidify Add 0.1% Formic Acid dissolve->acidify infuse Infuse into ESI Source acidify->infuse acquire Acquire Mass Spectrum infuse->acquire id_ion Identify [M+H]⁺ & Isotope Pattern acquire->id_ion id_frag Analyze Fragmentation id_ion->id_frag final_data final_data id_frag->final_data Final Data

Caption: Workflow for Mass Spectrometry analysis.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=C stretch (aromatic)1600 - 1650Medium
C=N stretch (aromatic)1500 - 1580Medium
C-N stretch1250 - 1350Medium
C-Cl stretch700 - 800Strong

Rationale for Predictions:

  • The spectrum will be dominated by the C-H stretching vibrations of the aliphatic tetrahydropyridine ring.

  • The aromatic C=C and C=N stretching vibrations will appear in the fingerprint region.

  • A strong absorption band in the lower wavenumber region is expected for the C-Cl stretch.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq FTIR Analysis cluster_anal Data Analysis mix Mix Sample with KBr press Press into Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec assign Assign Characteristic Bands sample_spec->assign final_spectrum final_spectrum assign->final_spectrum Final Spectrum

Caption: Workflow for IR Spectroscopy analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. The presented ¹H NMR, ¹³C NMR, MS, and IR data, although predictive, are grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocols and workflows offer a practical guide for researchers to obtain and interpret high-quality data. This comprehensive spectroscopic profile will be an invaluable tool for the unambiguous identification, purity assessment, and further investigation of this promising heterocyclic compound in the context of drug discovery and development.

References

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. (2016, January 26). Retrieved from [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed. (2008, October 15). Retrieved from [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. Retrieved from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1). Retrieved from [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Retrieved from [Link]

  • Supporting Information - Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. (2017, June 15). Retrieved from [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. (2022, April 6). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyridine, 3,3a,4,7-tetrahydro-2,3,3-trimethyl-, (3aS)- - SpectraBase. Retrieved from [Link]

  • Pyridine, 3-chloro- - NIST WebBook. Retrieved from [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed. (2023, October 26). Retrieved from [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h] - ResearchGate. Retrieved from [https://www.researchgate.net/publication/306094595_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link])

  • 13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. Retrieved from [Link]

  • (PDF) 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride - ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Case Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed, field-proven workflow for researchers, scientists, and drug development professionals. By treating this compound as a case study, we will explore the critical steps from synthesis to final structural elucidation, emphasizing the causality behind experimental choices and the importance of structural data in modern drug discovery.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These fused heterocyclic systems are considered "privileged structures" as they can interact with a wide range of biological targets.[1] Derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents, as well as protein kinase inhibitors.[1][3] Specifically, the tetrahydropyrazolo[1,5-a]pyridine core has been incorporated into novel photosensitizers for photodynamic therapy against melanoma cells.[4]

The precise three-dimensional arrangement of atoms in a molecule, which is revealed by X-ray crystallography, is fundamental to understanding its function.[5] For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability.[6][7] Therefore, determining the crystal structure of a novel compound like 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a critical step in the drug development pipeline, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[8][9]

Synthesis and Purification

A robust and scalable synthetic route is the first step towards obtaining high-purity material suitable for crystallization. Based on established literature for related pyrazolo[1,5-a]pyrimidine systems, a plausible synthetic pathway for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is proposed. The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of an aminopyrazole with a 1,3-bielectrophilic compound.[1]

Proposed Synthetic Protocol:

A potential route could involve the reaction of a suitable aminopyrazole precursor with a cyclic ketone, followed by chlorination.

Step 1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

A mixture of 3-aminopyrazole and a suitable cyclic precursor, such as 2-chlorocyclohexanone, would be refluxed in a suitable solvent like ethanol with a base to facilitate the condensation and cyclization.

Step 2: Chlorination of the Scaffold

The resulting 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can be selectively chlorinated at the 3-position using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile.

Step 3: Purification

The crude product must be meticulously purified to remove any starting materials, by-products, or residual solvents, as impurities can significantly hinder crystallization. A typical purification protocol would involve:

  • Extraction: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes to isolate the desired product.

  • Recrystallization: To achieve the high purity (>99.5%) required for growing high-quality single crystals.

The workflow for synthesis and purification is illustrated below.

cluster_synthesis Synthesis cluster_purification Purification A 3-Aminopyrazole + 2-Chlorocyclohexanone B Condensation/Cyclization A->B C 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine B->C D Chlorination with NCS C->D E Crude Product D->E F Extraction E->F G Column Chromatography F->G H Recrystallization G->H I High-Purity Product (>99.5%) H->I A Crystal Mounting B Data Collection A->B Diffractometer C Data Reduction B->C Integration & Scaling D Structure Solution (Phase Problem) C->D Direct Methods / Patterson E Structure Refinement D->E Least-Squares Minimization F Validation and Final Structure E->F CIF File Generation

Sources

Navigating the Therapeutic Potential of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Scaffold: A Mechanistic Overview of its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. While a specific, well-documented mechanism of action for 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is not extensively described in current scientific literature, an in-depth analysis of its analogues provides critical insights into the therapeutic promise of this chemical family. This guide synthesizes the known biological targets and mechanisms of action for various derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold, offering a comprehensive technical overview for researchers and drug development professionals. We will explore the diverse therapeutic areas where these compounds have shown promise, from infectious diseases to oncology, and discuss the experimental approaches used to elucidate their molecular mechanisms.

The Versatile Scaffold: A Survey of Biological Activities

Derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine skeleton have been investigated for a wide array of therapeutic applications. The inherent structural features of this scaffold allow for diverse substitutions, leading to compounds with distinct pharmacological profiles. The following sections will delve into the specific mechanisms of action identified for various classes of these derivatives.

Antimicrobial and Antiviral Applications

A significant body of research has focused on the development of tetrahydropyrazolo[1,5-a]pyridine derivatives as potent agents against infectious diseases.

  • Antitubercular Activity: Several pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated excellent in vitro potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Some of these compounds have been shown to target MmpL3, a crucial mycolic acid transporter in Mtb.[3] The inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[3]

  • Antiviral Activity:

    • Hepatitis B Virus (HBV): Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as core protein allosteric modulators (CpAMs) for the inhibition of HBV.[4] These molecules are designed to interfere with the function of the viral core protein, a critical component in the viral lifecycle.[4]

    • Human Immunodeficiency Virus (HIV-1): A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and shown to inhibit HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome.[5]

  • Antifungal and Antimalarial Potential: The broader tetrahydropyridine scaffold has also been explored for its fungicidal and antimalarial properties.[6][7] For instance, certain aminothiazole derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, by potentially targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).[7]

Anticancer and Anti-inflammatory Properties

The tetrahydropyrazolo[1,5-a]pyridine scaffold has also been a foundation for the development of novel anticancer and anti-inflammatory agents.

  • Anticancer Activity: Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids have demonstrated cytotoxicity against murine T-lymphoma cells.[8] Additionally, other tetrahydropyridine analogues have been evaluated for their antiproliferative properties against breast and endometrial cancer cell lines.[9] Fused chlorin derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine have been developed as potent photosensitizing agents for photodynamic therapy against melanoma cells, inducing both apoptosis and necrosis.[10]

  • Anti-inflammatory Effects: Substituted N- [3-(1H- pyrrol-1-yl) methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamides and benzene sulfonamides have been evaluated for their in vitro anti-inflammatory activity in murine microglial cells.[9]

Central Nervous System (CNS) and Other Activities

The versatility of this scaffold extends to potential applications in neurological disorders and other therapeutic areas.

  • Antidepressant-like Activity: A series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown antidepressant activity in animal models, with molecular docking studies suggesting interactions with the 5-HT1A receptor.[11]

  • Muscarinic Receptor Modulation: Derivatives of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine have been synthesized as bioisosteres of arecoline and evaluated for their affinity and selectivity for muscarinic receptors.[12]

  • Enzyme Inhibition: Chloro-substituted pyridine squaramates have been identified as inhibitors of DNase I, an endonuclease involved in DNA degradation.[13]

Elucidating Mechanisms: Key Experimental Protocols

The diverse biological activities of tetrahydropyrazolo[1,5-a]pyridine derivatives have been characterized through a range of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for the rational design and development of new therapeutic agents based on this scaffold.

Antimicrobial Susceptibility Testing

A fundamental step in evaluating the potential of these compounds as antimicrobial agents is to determine their minimum inhibitory concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., M. tuberculosis H37Rv).

  • Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for microbial growth.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This assay provides a quantitative measure of the compound's potency and is a critical first step in antimicrobial drug discovery.

Enzyme Inhibition Assays

For compounds believed to act on specific enzymatic targets, in vitro enzyme inhibition assays are essential to confirm the mechanism and determine inhibitory potency (e.g., IC50).

Protocol: HIV-1 Integrase Strand Transfer Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified HIV-1 integrase enzyme, a labeled DNA substrate, and a suitable buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of a divalent metal cation (e.g., Mg2+ or Mn2+).

  • Incubation and Quenching: The reaction is allowed to proceed for a defined period and then stopped by the addition of a quenching agent.

  • Analysis: The products of the strand transfer reaction are separated by gel electrophoresis and quantified to determine the extent of inhibition by the compound. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of compounds in a more biologically relevant context and for assessing their cytotoxicity.

Protocol: Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Visualizing the Landscape of Activity

The following diagrams illustrate the diverse therapeutic potential of the tetrahydropyrazolo[1,5-a]pyridine scaffold and a general workflow for its investigation.

Therapeutic_Targets cluster_infectious Infectious Diseases cluster_cancer Oncology cluster_cns CNS Disorders Scaffold 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Derivatives Mtb Mycobacterium tuberculosis (MmpL3) Scaffold->Mtb HBV Hepatitis B Virus (Core Protein) Scaffold->HBV HIV HIV-1 (Integrase) Scaffold->HIV Malaria Plasmodium falciparum (DXPS) Scaffold->Malaria Melanoma Melanoma (Photodynamic Therapy) Scaffold->Melanoma Lymphoma T-Lymphoma Scaffold->Lymphoma Depression Depression (5-HT1A Receptor) Scaffold->Depression

Figure 1. Diverse biological targets of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives.

Drug_Discovery_Workflow A Scaffold Selection & Library Synthesis B High-Throughput Screening (Phenotypic or Target-Based) A->B C Hit Identification & Validation B->C D In Vitro Assays (MIC, Enzyme Inhibition) C->D E Cell-Based Assays (Efficacy & Cytotoxicity) D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies (Animal Models) F->G

Figure 2. General workflow for the discovery of bioactive tetrahydropyrazolo[1,5-a]pyridine derivatives.

Conclusion and Future Directions

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a highly versatile platform for the development of novel therapeutics. While the specific mechanism of action for 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine remains to be fully elucidated, the extensive research on its derivatives has revealed a rich pharmacology with implications for a wide range of diseases. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for their respective targets. Furthermore, detailed mechanistic studies, including X-ray crystallography and advanced molecular modeling, will be invaluable in guiding the design of next-generation therapeutics based on this promising scaffold. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and beyond.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). Journal of Medicinal Chemistry. [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. (2015). European Journal of Medicinal Chemistry. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). Journal of Medicinal Chemistry. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Auctores. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. (2017). Steroids. [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum. (2021). ChemRxiv. [Link]

  • Synthesis, Characterization and Biological Evaluation of N [3-Chloro-2 (aryl)-4-oxoazitidin-1-y] pyridine-4-carboxamide. (2024). International Journal of Drug Design and Discovery. [Link]

  • Chloro-substituted pyridine squaramates as new DNase I inhibitors. (2023). Bioorganic Chemistry. [Link]

  • Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. (2020). Molecules. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (2013). PLOS ONE. [Link]

  • Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline. (1999). Bioorganic & Medicinal Chemistry. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). ACS Medicinal Chemistry Letters. [Link]

Sources

Biological Activity of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Technical Guide to Protoporphyrinogen Oxidase (PPO) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) is a highly specialized heterocyclic scaffold that serves as the critical pharmacophore for a class of potent agrochemicals, most notably the Group 14 herbicide Pyraclonil [1],[2]. While the isolated building block is often utilized as an intermediate in medicinal and agricultural chemistry, its primary biological significance lies in its ability to act as a highly selective, competitive inhibitor of Protoporphyrinogen Oxidase (PPO) [1].

This technical whitepaper deconstructs the biological activity of the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine moiety, detailing its mechanism of action within the tetrapyrrole biosynthesis pathway, structure-activity relationships (SAR), and the rigorous experimental protocols required to validate its inhibitory efficacy in vitro.

Mechanistic Biology: The PPO Inhibition Pathway

The biological activity of this scaffold is intrinsically linked to the disruption of chlorophyll and heme biosynthesis[1]. In plants, this pathway is regulated by two nuclear genes, PPO1 (plastid-targeted) and PPO2 (mitochondria-targeted)[3].

The Cascade of Cytotoxicity

Under normal physiological conditions, the PPO enzyme catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX)[4]. When a molecule bearing the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine scaffold enters the plastid, it competitively binds to the PPO active site[5].

Because the enzyme is blocked, the highly unstable substrate (Protogen IX) accumulates and leaks from the plastid into the cytoplasm[1],[3]. In the cytoplasm, unregulated plasma membrane oxidases spontaneously oxidize Protogen IX into Proto IX. Upon exposure to light, this cytosolic Proto IX acts as a potent photosensitizer, reacting with molecular oxygen to generate singlet oxygen (Reactive Oxygen Species, ROS) [1]. This triggers rapid lipid peroxidation, loss of membrane integrity, and ultimately, necrotic cell death[5].

PPO_Pathway ProtogenIX Protoporphyrinogen IX (Substrate) PPO Protoporphyrinogen Oxidase (Target Enzyme) ProtogenIX->PPO Binds Active Site Cytoplasm Cytoplasmic Leakage & Auto-oxidation ProtogenIX->Cytoplasm Accumulation & Leakage ProtoIX Protoporphyrin IX (Product) PPO->ProtoIX Normal Oxidation Inhibitor 3-Chloro-tetrahydropyrazolo [1,5-a]pyridine Scaffold Inhibitor->PPO Competitive Inhibition ROS Singlet Oxygen (ROS) Generation Cytoplasm->ROS Light Exposure CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Membrane Disruption

Mechanism of PPO inhibition and subsequent ROS-mediated cellular disruption.

Structural Causality (SAR)

The efficacy of the 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is not accidental. The fused bicyclic system provides a rigid, planar-like geometry that mimics one-half of the natural porphyrin macrocycle, allowing it to intercalate deeply into the hydrophobic pocket of the PPO enzyme[5]. Furthermore, the 3-chloro substitution is critical; the halogen atom creates a highly specific halogen bond with active-site residues, significantly lowering the dissociation constant (


) and increasing the residence time of the inhibitor on the enzyme.

Experimental Workflows: Self-Validating PPO Activity Assay

To quantify the biological activity of compounds containing this scaffold, researchers rely on a continuous or endpoint fluorimetric assay[4],[6]. Because Protogen IX is highly unstable, the protocol must be meticulously controlled to prevent false positives caused by non-enzymatic auto-oxidation[7].

Protocol: Fluorimetric Quantification of PPO Inhibition

This protocol establishes a self-validating system by utilizing a heat-inactivated enzyme blank to isolate true enzymatic turnover from background oxidation.

Step 1: Substrate Preparation (Strict Anaerobic Conditions)

  • Action: Reduce 1 mM Protoporphyrin IX (Proto IX) to Protoporphyrinogen IX (Protogen IX) using 20% sodium amalgam in a basic aqueous solution (10 mM KOH, 20% ethanol)[7].

  • Causality: This step must be performed under an Argon atmosphere in the dark. Protogen IX is highly susceptible to rapid, light-driven auto-oxidation back to Proto IX in the presence of ambient oxygen[7].

Step 2: Enzyme Extraction

  • Action: Homogenize target tissue (e.g., Spinacia oleracea leaves) in ice-cold extraction buffer (330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA)[4]. Centrifuge at 2500 × g to isolate the chloroplast stromal fraction[4]. Adjust protein concentration to 4 mg/mL[7].

Step 3: Assay Incubation & Validation Controls

  • Action: In a 96-well microplate, combine the enzyme extract, incubation buffer, and varying concentrations of the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine derivative[5],[6].

  • Self-Validation System:

    • Positive Control: Enzyme + Substrate (Establishes

      
      ).
      
    • Negative Control (Blank): Heat-inactivated enzyme (boiled for 10 min) + Substrate. Causality: Subtracting the fluorescence of this blank from the live samples ensures that only enzyme-driven oxidation is measured, negating background auto-oxidation[4],[7].

Step 4: Reaction Termination & Fluorimetric Detection

  • Action: Incubate at 37°C for 10 minutes in the dark, then terminate the reaction using 30% v/v DMSO in methanol[7].

  • Action: Measure fluorescence at Excitation: ~405 nm / Emission: ~635 nm [5],[6].

  • Causality: The substrate (Protogen IX) is a colorless, non-fluorescent compound. The product (Proto IX) is highly conjugated and intensely fluorescent[6]. This massive quantum yield differential allows for highly sensitive, low-nanomolar quantification of enzyme activity[6].

Assay_Workflow Prep 1. Substrate Prep (Argon Environment) Incubate 3. Reaction Incubation (37°C, Dark) Prep->Incubate Extract 2. Enzyme Extraction (Chloroplast Stroma) Extract->Incubate Terminate 4. Termination (Methanol/DMSO) Incubate->Terminate Detect 5. Fluorimetry (Ex:405nm / Em:635nm) Terminate->Detect

Step-by-step fluorimetric assay workflow for quantifying PPO inhibition.

Quantitative Data & Efficacy Metrics

When functionalized into its active herbicidal form (Pyraclonil), the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine scaffold exhibits exceptional biological metrics. The table below summarizes the kinetic and environmental fate data associated with this class of PPO inhibitors.

MetricValue / RangeBiological Significance
Enzyme Affinity (

)
100 pM – 5.0 nMDemonstrates extreme potency; the scaffold outcompetes the natural substrate at picomolar to low-nanomolar concentrations[8],[6].
Target Site Mutation (TSM) G399A SubstitutionA known resistance mechanism where a Glycine to Alanine shift in the PPO2 catalytic domain sterically hinders the scaffold from binding[3],[9].
Aquatic Half-Life (

)
0.57 – 3.95 Days (Field)Rapid dissipation in field conditions reduces long-term ecotoxicity, making it favorable for water-seeded rice paddies[10].
Log

2.18Low octanol-water partition coefficient indicates the compound is highly unlikely to bioconcentrate in aquatic food chains[10].

Future Perspectives: Overcoming Metabolic Resistance

While the intrinsic biological activity of the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine scaffold is robust, systemic translocation in target organisms can be limited by metabolic degradation (e.g., via Glutathione S-transferases)[11].

Recent advancements in agro-nanotechnology have demonstrated that encapsulating derivatives of this scaffold within 400 nm hollow mesoporous silica (HMS) nanoparticles significantly boosts biological efficacy[11]. The nano-carrier facilitates enhanced stomatal uptake, increases systemic translocation by over 200%, and downregulates metabolism-related genes, ensuring that a higher concentration of the active scaffold reaches the plastid-localized PPO target[11].

References

  • New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Source: Taylor & Francis / Oxford Academic URL:[Link]

  • Pyraclonil: New Chemical Drinking Water Exposure Assessment for Use on Rice in California Source: Regulations.gov (EPA Assessment) URL:[Link]

  • Protoporphyrinogen Oxidase Activity Assay Source: University of Utah HSC Cores URL:[Link]

  • Assessment of Efficacy and Mechanism of Resistance to Soil-Applied PPO Inhibitors in Amaranthus palmeri Source: MDPI Agronomy URL:[Link]

  • A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation Source: ResearchGate / Analytical Biochemistry URL:[Link]

  • Elegance in simplicity: Hollow mesoporous silica inhibits pyraclonil metabolism to boost its herbicidal efficacy on Echinochloa crus-galli Source: Journal of Hazardous Materials (DOI) URL:[Link]

  • Synthesis method of pyraclonil (CN103664939A)

Sources

Strategic Discovery of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives. This guide is structured for medicinal chemists and process scientists, focusing on the practical utility of this scaffold as a privileged core in kinase inhibitor and GPCR ligand design.

Executive Summary: The Scaffold Advantage

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core represents a "privileged scaffold" in modern drug discovery, serving as a saturated bioisostere of the fully aromatic pyrazolo[1,5-a]pyridine and the indole system.

The specific inclusion of a 3-chloro substituent transforms this core from a passive scaffold into a versatile linchpin intermediate . The chlorine atom serves two critical functions:

  • Metabolic Blocking: It obstructs the highly reactive C3 position from oxidative metabolism (e.g., by CYP450s), extending half-life (

    
    ).
    
  • Synthetic Handle: It enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid access to C3-aryl/heteroaryl libraries targeting the "gatekeeper" regions of kinase domains.

Chemical Architecture & Synthesis Strategy

Retrosynthetic Logic

The most robust route to the 3-chloro-tetrahydro derivative does not rely on de novo cyclization of unstable aliphatic precursors. Instead, it utilizes a Reduction-Functionalization strategy starting from the commercially available aromatic parent.

Pathway:

  • Parent Scaffold: Pyrazolo[1,5-a]pyridine.[1][2]

  • Saturation: Partial hydrogenation of the pyridine ring (leaving the pyrazole intact).

  • Functionalization: Regioselective electrophilic chlorination at C3.

Synthesis Workflow (Graphviz Visualization)

Synthesis_Workflow Start Pyrazolo[1,5-a]pyridine (Aromatic Core) Step1 Partial Hydrogenation (H2, Pd/C, MeOH) Start->Step1 50 psi, 4h Intermediate 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Step1->Intermediate >95% Yield Step2 Electrophilic Chlorination (NCS, DMF, RT) Intermediate->Step2 SEAr Mechanism Product 3-Chloro-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine Step2->Product C3-Selective Library Library Generation (Suzuki Coupling) Product->Library Pd(dppf)Cl2, Ar-B(OH)2

Figure 1: Strategic synthesis pathway converting the aromatic precursor to the functionalized 3-chloro core.

Detailed Experimental Protocols

Step 1: Partial Hydrogenation

Objective: Selectively reduce the pyridine ring while preserving the pyrazole aromaticity.

Protocol:

  • Charge: In a high-pressure hydrogenation vessel, dissolve pyrazolo[1,5-a]pyridine (10.0 g, 84.6 mmol) in anhydrous Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Note: Wet support (50% H2O) is safer to handle.

  • Reaction: Seal the vessel, purge with N2 (3x), then charge with H2 gas (40-50 psi) . Stir vigorously at Room Temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The starting material (M+H 119) should convert to the tetrahydro product (M+H 123).

  • Workup: Filter the catalyst through a Celite pad. Rinse with MeOH. Concentrate the filtrate in vacuo to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a colorless oil (Yield: >95%).

    • Purity Check: 1H NMR should show loss of aromatic pyridine protons and appearance of aliphatic multiplets at δ 1.8–4.2 ppm.

Step 2: Regioselective C3-Chlorination

Objective: Introduce the chlorine handle at the most electron-rich position (C3) using N-Chlorosuccinimide (NCS).

Protocol:

  • Dissolution: Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (5.0 g, 40.9 mmol) in DMF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add N-Chlorosuccinimide (NCS) (5.74 g, 43.0 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution (

      
      ).[3] The tetrahydro-pyridine ring acts as an electron-donating alkyl group, directing the electrophile to the C3 position of the pyrazole.
      
  • Reaction: Allow the mixture to warm to Room Temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with brine (2x), dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Yield: ~85-90%).

    • Characterization: 1H NMR (CDCl3): δ 7.35 (s, 1H, C2-H), 4.15 (t, 2H, N-CH2), 2.85 (t, 2H, Ar-CH2), 1.9-2.1 (m, 4H).

Step 3: Library Generation via Suzuki Coupling

Objective: Utilize the 3-Cl handle to install diversity elements.

Protocol:

  • Reagents: Combine the 3-chloro scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2·DCM (0.05 eq), and K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 100°C for 1 hour or reflux for 12 hours.

  • Result: Formation of C3-arylated derivatives with yields typically 60-80%.

Medicinal Chemistry Applications & SAR

Structural Logic (SAR)

The 3-chloro-tetrahydro scaffold is particularly effective in designing Type I and Type II Kinase Inhibitors .

  • C2-Position: Sterically accessible. Ideal for small polar groups (Amides, Ureas) to interact with the solvent front.

  • C3-Position (The Handle): The chlorine is replaced by hydrophobic aryl groups that penetrate the hydrophobic back pocket or interact with the gatekeeper residue .

  • Tetrahydro Ring: Provides a distinct vector compared to the flat aromatic parent. It increases

    
     character (Fsp3), improving solubility and often reducing non-specific binding (promiscuity).
    
SAR Decision Tree (Graphviz Visualization)

SAR_Logic cluster_modifications SAR Modifications Core 3-Chloro-Tetrahydro Scaffold C3_Mod C3-Substitution (Suzuki Coupling) Core->C3_Mod Primary Diversity Point C2_Mod C2-Functionalization (Lithiation/Trapping) Core->C2_Mod Solubility/H-Bonding Ring_Mod Ring Expansion/Contraction (Piperidine vs Azepine) Core->Ring_Mod Shape Complementarity Target_Effect Target: Kinase Gatekeeper / GPCR Orthosteric Site C3_Mod->Target_Effect Hydrophobic Interaction C2_Mod->Target_Effect Solvent Interaction

Figure 2: Structure-Activity Relationship (SAR) map for the 3-chloro-tetrahydro scaffold.

Case Studies & Biological Targets
  • PI3K Inhibitors: Derivatives of pyrazolo[1,5-a]pyridine have shown high selectivity for PI3K

    
     and PI3K
    
    
    
    isoforms. The tetrahydro-ring puckering allows for specific fit in the ATP-binding pocket that planar analogs cannot achieve [1].
  • HBV CpAMs: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (a close analog) derivatives function as Hepatitis B Virus Core Protein Allosteric Modulators. The 3-chloro variant serves as a lipophilic anchor in the dimer-dimer interface of the viral capsid [2].

  • Melanoma Therapy: Tetrahydropyrazolo-fused chlorins exhibit nanomolar phototoxicity against melanoma cells, where the reduced ring system enhances cellular uptake compared to fully aromatic porphyrins [3].

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Protocols. Source: Organic Chemistry Portal URL:[Link]

Sources

Potential Therapeutic Targets of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Pharmacophore-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, fully aromatic heterocycles to partially saturated, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and three-dimensional target engagement. 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (3-Cl-THPP) represents a highly privileged building block that embodies this design philosophy.

While 3-Cl-THPP itself serves primarily as a synthetic intermediate, its core scaffold—the tetrahydropyrazolo[1,5-a]pyridine system—is a highly versatile pharmacophore module[1]. The presence of the 3-chloro substituent provides a dual advantage: it acts as a versatile synthetic handle for cross-coupling reactions and serves as a lipophilic, halogen-bond donor/acceptor in the binding pockets of validated therapeutic targets. This whitepaper details the mechanistic rationale, target landscape, and experimental workflows for developing therapeutics derived from the 3-Cl-THPP scaffold.

Mechanistic Rationale & Target Landscape

The pharmacological utility of the pyrazolo[1,5-a]pyridine core and its tetrahydro derivatives spans several critical therapeutic areas, primarily driven by its ability to mimic the purine core of ATP or act as a rigid vector for macrocyclic structures.

Kinase Inhibition: PI3Kγ/δ and C-Terminal Src Kinase (CSK)

The pyrazolo[1,5-a]pyridine scaffold is a well-documented hinge-binder in kinase inhibitor design[1].

  • PI3Kγ/δ Dual Inhibition: Phosphoinositide 3-kinases (PI3K) γ and δ are critical targets in immuno-oncology, responsible for exerting immunosuppression via regulatory T cells and myeloid cells. Pyrazolo[1,5-a]pyridine derivatives have been discovered as potent, selective dual inhibitors of PI3Kγ/δ, capable of repolarizing M2 macrophages to the tumor-killing M1 phenotype[2]. The tetrahydro variant (THPP) allows for specific vector projection into the affinity pocket, while the 3-chloro group can optimally occupy the hydrophobic gatekeeper region.

  • C-Terminal Src Kinase (CSK): CSK acts as a negative regulator of T cell activation by phosphorylating LCK. Inhibiting CSK retains LCK in its active form, augmenting T cell receptor signaling. Recent high-throughput screening has identified pyrazolo[1,5-a]pyridines as first-in-class, potent inhibitors of CSK[3]. The sp³ character of the THPP ring system improves the ligand-lipophilicity efficiency (LLE) required to maintain high residence time in the CSK active site.

Photodynamic Therapy (PDT) in Melanoma

Beyond kinase inhibition, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has demonstrated remarkable efficacy when fused to chlorin macrocycles. These THPP-fused chlorins act as highly active photosensitizers[4]. The saturation of the pyridine ring (tetrahydro state) increases the hydrophilicity and specific absorption properties at 650 nm, allowing these agents to generate reactive oxygen species (ROS) upon irradiation. This mechanism has shown nanomolar efficacy in eradicating both melanotic and amelanotic melanoma cells via a combination of apoptosis and necrosis[5].

Quantitative Data Presentation

The following table benchmarks the biological activity of pyrazolo[1,5-a]pyridine and THPP derivatives across validated therapeutic targets, providing a quantitative baseline for novel 3-Cl-THPP-derived candidates.

Target / ApplicationDerivative ScaffoldPrimary IndicationPotency (IC₅₀ / EC₅₀)Mechanism of Action
PI3Kγ Pyrazolo[1,5-a]pyridineCancer Immunotherapy4.0 nM (Biochemical)ATP-competitive hinge binding; M2 to M1 repolarization[2]
PI3Kδ Pyrazolo[1,5-a]pyridineCancer Immunotherapy9.1 nM (Biochemical)ATP-competitive hinge binding[2]
CSK Pyrazolo[1,5-a]pyridineImmuno-oncology< 15 nM (Cellular)LCK activation via CSK inhibition[3]
Melanoma (A375) THPP-fused ChlorinPhotodynamic Therapy2.9 nM - 31 nMROS generation; Apoptosis/Necrosis[4][5]

Experimental Workflows & Self-Validating Protocols

To successfully translate 3-Cl-THPP into a viable therapeutic candidate, rigorous and self-validating experimental protocols are required. Below are the methodologies for synthesizing derivatives and validating target engagement.

Protocol 1: Pharmacophore Derivatization via Suzuki-Miyaura Cross-Coupling

Causality: The 3-chloro group on the THPP scaffold is relatively inert compared to bromo/iodo analogs, requiring optimized palladium catalysis to activate the C-Cl bond for functionalization.

  • Preparation: In a rigorously degassed Schlenk flask, combine 3-Cl-THPP (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and a sterically demanding, electron-rich phosphine ligand such as XPhos (0.1 eq). Rationale: XPhos facilitates the oxidative addition of the stable C-Cl bond.

  • Solvent & Reaction: Dissolve in a 4:1 mixture of 1,4-dioxane and water. Heat to 100°C under an argon atmosphere for 12-18 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the 3-Cl-THPP isotopic pattern (M and M+2) and the emergence of the cross-coupled mass validates successful derivatization.

Protocol 2: Self-Validating NanoBRET Target Engagement Assay (CSK/PI3K)

Causality: Biochemical assays often fail to translate to cellular efficacy due to membrane permeability issues. NanoBRET quantifies live-cell target engagement, ensuring the THPP-derivative actually reaches the intracellular kinase pocket[6].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CSK) fused to NanoLuc luciferase.

  • Tracer Titration (Self-Validation Step): Before testing the drug, titrate a fluorescent kinase tracer to determine its apparent

    
    . Rationale: If the tracer does not yield a sigmoidal binding curve, the assay window is invalid, preventing false negatives.
    
  • Compound Treatment: Seed cells in a 384-well plate. Add the 3-Cl-THPP derivative in a 10-point dose-response format (e.g., 10 µM to 0.5 nM) along with the tracer at its

    
     concentration.
    
  • Readout: After 2 hours of equilibration, add the NanoLuc substrate. Measure the BRET ratio (emission at 610 nm / 460 nm). A decrease in the BRET ratio confirms the compound has competitively displaced the tracer from the kinase active site.

Logical Workflow Visualization

The following diagram illustrates the divergent therapeutic development pathways originating from the 3-Cl-THPP scaffold.

G A 3-Cl-THPP Scaffold B Kinase Inhibitor Design (PI3Kγ/δ, CSK) A->B Cross-Coupling C Photodynamic Therapy (Melanoma) A->C Macrocycle Fusion D Hinge-Binding & Halogen Interactions B->D E Chlorin-Fusion & ROS Generation C->E F Immuno-Oncology Efficacy D->F E->F

Caption: Divergent therapeutic development pathways of the 3-Cl-THPP scaffold toward immuno-oncology.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase ACS Medicinal Chemistry Letters URL:[Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Letters in Drug Design & Discovery (Bentham Science) URL:[Link]

  • Ring-Fused Diphenylchlorins as Potent Photosensitizers for Photodynamic Therapy Applications ACS Omega URL:[Link]

Sources

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility and Stability Profiling of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Executive Summary

The compound 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) is a specialized, halogenated bicyclic heterocycle increasingly utilized as a rigidified scaffold in drug discovery. Structurally, it consists of a partially saturated piperidine ring fused to a pyrazole core, substituted with a chlorine atom. Because of its unique structural features, understanding its physicochemical behavior is critical for successful assay development and formulation. This whitepaper establishes a self-validating, causality-driven framework for assessing the thermodynamic solubility and chemical stability of this building block, grounded in industry-standard protocols and ICH Q1A(R2) guidelines[1].

Physicochemical Profiling & Structural Causality

Before initiating empirical testing, it is essential to analyze the structural causality behind the compound's physical properties. The basic nitrogen within the fused pyrazole/piperidine system dictates its pH-dependent solubility. However, the chloro substituent at the 3-position acts as an electron-withdrawing group (EWG), which simultaneously increases the molecule's lipophilicity (logP) and reduces the basicity (pKa) of the adjacent nitrogen network.

Furthermore, vendors mandate that this compound be stored refrigerated (2-8°C) and kept tightly sealed in dry conditions[2]. This indicates that the partially saturated tetrahydropyridine ring is susceptible to environmental degradation—most notably oxidative aromatization—if left exposed to ambient temperatures and atmospheric oxygen[3].

Table 1: Physicochemical Properties

Property Value / Description Impact on Development
CAS Number 2138386-72-6 Unique identifier for procurement and tracking.
Molecular Formula C7H9ClN2 Low molecular weight (156.61 g/mol ) favors high permeability.
Physical Form Solid or viscous liquid Phase state dictates the choice of solubility assay (kinetic vs. thermodynamic).
Storage Conditions 2-8°C, sealed, dry Highlights susceptibility to thermal and hydrolytic degradation.

| Purity | ≥95% - 97% | Impurities may act as nucleation sites, skewing solubility data. |

Thermodynamic Solubility Assessment Protocol

While kinetic solubility (using DMSO stock solutions) is sufficient for early high-throughput screening[4], it often overestimates solubility due to supersaturation and the co-solvent effect[5]. For robust lead optimization and formulation, thermodynamic solubility must be determined. This represents the true equilibrium state between the solid compound and the aqueous media.

Causality Behind the Protocol

A critical point of failure in thermodynamic solubility testing is the undetected alteration of the solid state during equilibration. If the compound forms a salt with the buffer or transitions to a different polymorph, the measured concentration reflects the new species, not the original API. Therefore, our protocol mandates the orthogonal analysis of the undissolved solid residue via X-Ray Powder Diffraction (XRPD) to validate the integrity of the assay.

Step-by-Step Methodology: Shake-Flask Method
  • Sample Preparation: Accurately weigh 2.0 mg of solid 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine into clear glass vials.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, and pH 7.4 Phosphate) to create a visibly saturated suspension.

  • Equilibration: Seal the vials and incubate at 37°C for 24 hours under constant agitation (300 rpm) to ensure thermodynamic equilibrium is reached[5].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Carefully extract the saturated supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant into the linear dynamic range of the instrument and quantify the dissolved fraction using LC-MS/MS against a freshly prepared standard curve[6].

  • Solid-State Verification: Dry the remaining solid pellet and analyze via XRPD and Differential Scanning Calorimetry (DSC) to confirm the crystalline structure remains unchanged.

SolubilityWorkflow A Solid Compound (CAS 2138386-72-6) B Buffer Addition (pH 1.2, 4.5, 7.4) A->B C Equilibration (24h at 37°C, Shake) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Supernatant Analysis (LC-MS/MS Quantification) D->E Dissolved Fraction F Solid Residue Analysis (XRPD / DSC) D->F Undissolved Fraction

Workflow for thermodynamic solubility assessment via shake-flask method.

Stability & Forced Degradation Profiling

To comply with ICH Q1A(R2) guidelines[1], stability testing must establish a degradation profile that justifies the 2-8°C storage requirement[2].

Causality Behind the Protocol

The tetrahydropyridine moiety contains abstractable protons adjacent to the pyrazole ring. Under oxidative or severe thermal stress, this ring is highly prone to dehydrogenation, driving the system toward the fully aromatic (and thermodynamically more stable) 3-chloro-pyrazolo[1,5-a]pyridine. Forced degradation studies proactively map these pathways, allowing analytical teams to develop stability-indicating HPLC methods capable of resolving the parent API from its degradation products.

Step-by-Step Methodology: Forced Degradation
  • Stock Preparation: Prepare 1 mg/mL solutions of the compound in a chemically inert co-solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Application:

    • Acidic Hydrolysis: Add 0.1N HCl and incubate at 40°C for 7 days.

    • Basic Hydrolysis: Add 0.1N NaOH and incubate at 40°C for 7 days.

    • Oxidative Stress: Add 3%

      
       and incubate at room temperature for 24 hours.
      
    • Thermal Stress: Store the pure solid powder at 60°C for 14 days.

  • Quenching: Neutralize the acidic and basic samples to pH 7.0 to halt degradation and prevent damage to the analytical HPLC columns.

  • Analysis: Analyze all samples using a stability-indicating LC-UV/MS method. Calculate the mass balance (Parent + Degradants = 100%) to ensure no volatile degradants were lost.

StabilityPathways API 3-Chloro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyridine Hydrolysis Acid/Base Stress (0.1N HCl / NaOH) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2) API->Oxidation Thermal Thermal Stress (60°C Solid State) API->Thermal Deg1 Ring Cleavage / Hydrolytic Degradation Hydrolysis->Deg1 Deg2 Aromatization to Pyrazolo[1,5-a]pyridine Oxidation->Deg2 Deg3 Dehalogenation / Thermal Degradation Thermal->Deg3

Forced degradation pathways and stress conditions for stability profiling.

Table 2: Forced Degradation Matrix & Acceptance Criteria

Stress Condition Reagent / Environment Duration Expected Primary Degradation Pathway Target Mass Balance
Hydrolytic (Acid) 0.1N HCl 7 Days (40°C) Ring opening / Cleavage > 95%
Hydrolytic (Base) 0.1N NaOH 7 Days (40°C) Nucleophilic substitution of Chlorine > 95%

| Oxidative | 3%


 | 24 Hours (RT) | Aromatization of tetrahydropyridine ring | > 90% |
| Thermal (Solid)  | 60°C | 14 Days | Dehalogenation / Amorphous transition | > 98% |

By rigorously applying these solubility and stability protocols, research teams can confidently formulate 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, ensuring that downstream biological assays and pharmacokinetic models are built on accurate, artifact-free data.

References

  • Protocols.io. In-vitro Thermodynamic Solubility. Retrieved from: [Link][6]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from: [Link][1]

Sources

In Silico Modeling of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel heterocyclic compound. By leveraging established computational methodologies, this document outlines a strategic approach to characterizing its bioactivity, pharmacokinetics, and potential as a drug candidate.

Introduction: The Therapeutic Promise of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific compound, 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, represents an under-explored area within this chemical space. In silico modeling offers a powerful, resource-efficient strategy to hypothesize and validate its therapeutic potential before undertaking extensive experimental synthesis and testing.

This guide will detail a complete in silico workflow, from initial target identification to advanced molecular dynamics simulations, providing both the "how" and the "why" behind each methodological choice.

Part 1: Target Identification and Ligand Preparation

The initial and most critical step in the in silico evaluation of a novel compound is the identification of a plausible biological target. Given that the broader class of pyrazolopyridine derivatives has shown significant activity as kinase inhibitors, this guide will focus on a hypothetical scenario where 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is investigated as a potential inhibitor of a therapeutically relevant kinase, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in angiogenesis and cancer.[4][5]

Workflow for Target Identification and Ligand Preparation

G cluster_target Target Identification cluster_ligand Ligand Preparation T1 Literature Review: Pyrazolopyridine Analogs T2 Database Search: (e.g., ChEMBL, BindingDB) T1->T2 Inform Search T3 Select High-Priority Target (e.g., VEGFR-2) T2->T3 Identify Potential Targets L1 Obtain 3D Structure of Ligand (e.g., from PubChem or build) L2 Energy Minimization (e.g., using MMFF94 force field) L1->L2 L3 Assign Partial Charges (e.g., Gasteiger charges) L2->L3

Caption: Workflow for target identification and ligand preparation.

Step-by-Step Protocol: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can be obtained from chemical databases like PubChem or constructed using molecular building software (e.g., Avogadro, ChemDraw). The CAS number for this compound is 2138386-72-6.

  • Energy Minimization: To obtain a low-energy and stable conformation, the initial 3D structure of the ligand should be subjected to energy minimization. This is typically performed using a molecular mechanics force field such as MMFF94 or UFF.

    • Rationale: This step removes any steric clashes or unfavorable bond angles from the initial structure, providing a more realistic conformation for subsequent docking studies.

  • Charge Assignment: Assign partial charges to each atom of the ligand. Gasteiger charges are a common and rapid method for this purpose.

    • Rationale: Accurate charge distribution is crucial for calculating electrostatic interactions between the ligand and the protein target during docking simulations.

Part 2: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding affinity and the specific molecular interactions driving the binding.

Workflow for Molecular Docking

G cluster_protein Protein Preparation cluster_docking Docking Simulation P1 Download Protein Structure (e.g., PDB ID: 2OH4 for VEGFR-2) P2 Remove Water and Heteroatoms P1->P2 P3 Add Hydrogens and Assign Charges P2->P3 D1 Define Binding Site (Grid Box Generation) D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Analyze Docking Poses and Scores D2->D3

Caption: Workflow for molecular docking studies.

Step-by-Step Protocol: Molecular Docking
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For VEGFR-2, a suitable entry would be one with a co-crystallized ligand.

    • Prepare the protein by removing water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

    • Rationale: A "clean" protein structure is necessary to ensure that the docking calculations are focused on the interactions between the ligand and the protein itself.

  • Binding Site Definition:

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined around its location.

    • Generate a grid box that encompasses the entire binding pocket.

    • Rationale: The grid box defines the search space for the docking algorithm, ensuring that it explores relevant binding conformations.

  • Docking and Analysis:

    • Perform the docking simulation using software like AutoDock Vina or Glide.

    • Analyze the results, focusing on the predicted binding energy (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

    • Rationale: Lower binding energies generally indicate a more favorable binding pose. The analysis of interactions can reveal key residues responsible for ligand binding and can guide future lead optimization efforts.

Part 3: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.

Workflow for Molecular Dynamics

G cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis S1 Select Best Docking Pose S2 Solvate the Complex (e.g., with a water box) S1->S2 S3 Add Ions for Neutralization S2->S3 M1 Energy Minimization of the System M2 Equilibration (NVT and NPT) M1->M2 M3 Production Run (e.g., 100 ns) M2->M3 A1 RMSD and RMSF Calculations A2 Hydrogen Bond Analysis A1->A2 A3 Binding Free Energy Calculation (e.g., MM/PBSA) A2->A3

Caption: Workflow for molecular dynamics simulations.

Step-by-Step Protocol: Molecular Dynamics
  • System Preparation:

    • Take the most promising ligand-protein complex from the docking results.

    • Place the complex in a periodic box of solvent (typically water).

    • Add counter-ions to neutralize the system.

    • Rationale: This creates a more realistic, solvated environment that mimics physiological conditions.

  • Simulation:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for the system to explore different conformations.

    • Rationale: Equilibration ensures that the system is stable before the production run. The production run generates a trajectory of atomic motions over time.

  • Analysis:

    • Analyze the trajectory to assess the stability of the ligand-protein complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.

    • Monitor the persistence of key interactions, such as hydrogen bonds, observed in the docking pose.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more quantitative estimate of binding affinity.

    • Rationale: A stable RMSD for the ligand suggests it remains bound in the active site. RMSF can highlight flexible regions of the protein. Binding free energy calculations provide a more rigorous assessment of binding affinity than docking scores alone.

Part 4: ADMET Prediction

An essential component of in silico drug design is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with excellent binding affinity but poor pharmacokinetic properties is unlikely to succeed as a drug.

Key ADMET Parameters and In Silico Tools
ParameterImportanceIn Silico Tool Examples
Solubility Affects absorption.SwissADME, admetSAR
Lipophilicity (LogP) Influences absorption and distribution.SwissADME, OSIRIS Property Explorer
Drug-likeness Adherence to established physicochemical property ranges for oral drugs (e.g., Lipinski's Rule of Five).SwissADME, Molinspiration
CYP450 Inhibition Potential for drug-drug interactions.admetSAR, pkCSM
Toxicity Prediction of potential adverse effects (e.g., mutagenicity, carcinogenicity).ProTox-II, DEREK Nexus
Workflow for ADMET Prediction

G A1 Input Ligand Structure (SMILES or SDF format) A2 Select ADMET Prediction Servers (e.g., SwissADME, pkCSM) A1->A2 A3 Run Predictions A2->A3 A4 Analyze and Consolidate Results A3->A4 A5 Assess Overall Druggability Profile A4->A5

Caption: Workflow for ADMET prediction.

Conclusion

This in-depth technical guide provides a robust framework for the comprehensive in silico evaluation of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. By following this structured approach, researchers can efficiently generate and analyze data to build a strong hypothesis for the compound's therapeutic potential. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process. The pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic in silico approach is key to unlocking its full potential.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. Available from: [Link]

  • Combined computational and synthetic strategies for the development of potent pyrazolo-pyridine derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. MDPI. Available from: [Link]

  • In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Ministry of Health and Prevention, United Arab Emirates. Available from: [Link]

  • A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation. PubMed. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Semantic Scholar. Available from: [Link]

  • In-silico design of some pyrazolopyridine analogs as breast cancer inhibitors: QSAR modeling, molecular docking, MD simulation, and pharmacological features profiling. ResearchGate. Available from: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available from: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. PMC. Available from: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PMC. Available from: [Link]

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. PubMed. Available from: [Link]

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5- a ]pyridine-fused steroids. ScienceDirect. Available from: [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS One. Available from: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available from: [Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. ResearchGate. Available from: [Link]

  • Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. Available from: [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a core pharmacophore in various kinase inhibitors (e.g., PI3K


, JAK) and GPCR modulators. The introduction of a chlorine atom at the C3 position is a critical functionalization step; it not only modulates the electronic properties and metabolic stability of the ring system but also provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This protocol details a robust, four-stage synthetic pathway designed for reproducibility and scalability. Unlike direct cyclization methods which often suffer from poor regiocontrol, this route utilizes a stepwise ring construction followed by selective saturation and late-stage halogenation . This "Build-Reduce-Functionalize" strategy ensures high purity and preserves the integrity of the halogen substituent, which would otherwise be at risk of hydrodehalogenation during the reduction phase.

Key Mechanistic Pillars
  • N-Amination: Electrophilic amination of pyridine creates a reactive 1,3-dipole precursor.

  • Dipolar Cycloaddition: A [3+2] cycloaddition constructs the fused bicyclic aromatic core.

  • Chemo-selective Hydrogenation: Controlled reduction saturates the electron-deficient pyridine ring while leaving the electron-rich pyrazole intact.

  • Electrophilic Aromatic Substitution (

    
    ):  The high electron density at C3 of the pyrazole ring allows for mild, regioselective chlorination using N-chlorosuccinimide (NCS).
    

Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into four logical stages.

SynthesisPath Pyridine Pyridine (Starting Material) Aminopyridinium 1-Aminopyridinium Iodide Pyridine->Aminopyridinium Step 1: HOSA, K2CO3 then HI AromaticCore Pyrazolo[1,5-a]pyridine (Aromatic Core) Aminopyridinium->AromaticCore Step 2: Ethyl Propiolate K2CO3, then Hydrolysis/Decarb TetrahydroCore 4,5,6,7-Tetrahydro pyrazolo[1,5-a]pyridine AromaticCore->TetrahydroCore Step 3: H2, Pd/C (Selective Reduction) FinalProduct 3-Chloro-4,5,6,7- tetrahydropyrazolo [1,5-a]pyridine TetrahydroCore->FinalProduct Step 4: NCS, MeCN (Regioselective Chlorination)

Figure 1: Strategic workflow for the synthesis of the target scaffold. Colors indicate distinct reaction phases.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Aminopyridinium Iodide

Objective: To generate the N-amino pyridinium salt required for the 1,3-dipole formation.

  • Reagents: Pyridine (1.0 equiv), Hydroxylamine-O-sulfonic acid (HOSA) (1.0 equiv), Potassium Carbonate, Hydriodic acid (HI).

  • Solvent: Water / Ethanol.

Protocol:

  • Dissolve HOSA (11.3 g, 100 mmol) in cold water (60 mL).

  • Add Pyridine (24 mL, 300 mmol) cautiously.

  • Heat the mixture at 90 °C for 20 minutes. The solution will turn yellow/orange.

  • Cool to room temperature (RT) and add

    
     (13.8 g) to neutralize.
    
  • Concentrate under reduced pressure to remove excess pyridine and water.

  • Extract the residue with Ethanol (100 mL) and filter to remove inorganic salts (

    
    ).
    
  • To the filtrate, add 57% Hydriodic acid (14 mL).

  • Cool at -20 °C for 1 hour. The product will precipitate as white/off-white crystals.

  • Filtration: Collect the solid, wash with cold ethanol, and dry.

    • Yield Expectation: 60-70%.[1]

    • Checkpoint: Melting point should be ~160-162 °C [1].[1][2]

Stage 2: Construction of the Pyrazolo[1,5-a]pyridine Core

Objective: [3+2] Cycloaddition followed by decarboxylation to yield the unsubstituted aromatic bicycle.

  • Reagents: 1-Aminopyridinium iodide (1.0 equiv), Ethyl propiolate (1.1 equiv),

    
     (2.5 equiv).
    
  • Solvent: DMF (Dimethylformamide).

Protocol:

  • Suspend 1-Aminopyridinium iodide (10 mmol) and

    
     (25 mmol) in DMF (20 mL).
    
  • Add Ethyl propiolate (11 mmol) dropwise at RT.

  • Stir at RT for 4 hours. The color typically darkens.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3][4][5]
    
  • Hydrolysis/Decarboxylation (One-pot):

    • Dissolve the crude ester in 40%

      
       (10 mL).
      
    • Reflux at 100 °C for 2-3 hours. (Acidic hydrolysis facilitates decarboxylation of the 3-COOH intermediate).

    • Cool, neutralize with NaOH (to pH ~8), and extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Target: Pyrazolo[1,5-a]pyridine (Parent aromatic).[6][7][8]

Stage 3: Selective Hydrogenation (The "Tetrahydro" Step)

Objective: Reduction of the pyridine ring without over-reducing the pyrazole or breaking the N-N bond.

  • Reagents: 10% Pd/C (10 wt% loading), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH).

Protocol:

  • Charge a hydrogenation vessel with Pyrazolo[1,5-a]pyridine (5 mmol) dissolved in MeOH (20 mL).

  • Add 10% Pd/C (100 mg) under an Argon atmosphere (Safety: Pyrophoric catalyst).

  • Purge the vessel with

    
     gas (balloon pressure is usually sufficient; 1-3 atm recommended for faster kinetics).
    
  • Stir vigorously at RT for 6-12 hours.

    • Monitoring: Monitor by TLC or LCMS.[5] The aromatic pyridine peaks (approx 6.5-8.5 ppm) will disappear, replaced by aliphatic multiplets (1.8-4.2 ppm).

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Concentration: Evaporate solvent to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a viscous oil.

    • Note: This intermediate is often pure enough for the next step.

Stage 4: Regioselective Chlorination

Objective: Electrophilic chlorination at the most nucleophilic position (C3).

  • Reagents: N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 equiv) in MeCN (0.1 M concentration).

  • Cool the solution to 0 °C (ice bath).

  • Add NCS (1.05 equiv) portion-wise over 5 minutes.

  • Allow the reaction to warm to RT and stir for 1-2 hours.

    • Mechanism:[9][10][11][12][13] The pyrazole ring acts as the nucleophile, attacking the electrophilic chlorine of NCS. The 3-position is electronically favored over the 2-position.

  • Workup: Dilute with water/brine. Extract with Ethyl Acetate.[5][10][14]

  • Purification: Flash column chromatography (Silica, 0-30% EtOAc in Hexanes).

    • Final Product:3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .

Analytical Data Summary

ParameterSpecification / Expectation
Appearance Pale yellow to colorless oil or low-melting solid.
Molecular Formula

Molecular Weight 156.61 g/mol
MS (ESI) [M+H]+ = 157.0/159.0 (Characteristic 3:1 Cl isotope pattern)
1H NMR (CDCl3) Pyridine Ring (Tetrahydro):

~4.1 ppm (t, 2H, N-CH2)

~2.8 ppm (t, 2H, Ar-CH2)

~1.9-2.1 ppm (m, 4H, CH2-CH2)Pyrazole Ring:

~7.4 ppm (s, 1H, C2-H). Note: The C3-H signal at ~6.0-6.5 ppm seen in the precursor will be absent.

Troubleshooting & Optimization ("Pro-Tips")

  • Hydrogenation Stalls: If the reduction of the pyridine ring is sluggish (common with poisoned catalysts), add 1-2 equivalents of Acetic Acid or use

    
     (Adams' catalyst) at 50 psi 
    
    
    
    .
  • Over-Chlorination: Avoid large excesses of NCS. If 3,X-dichloro species are observed, lower the temperature to -10 °C and add NCS as a solution in MeCN slowly.

  • Sequence Integrity: Do NOT reverse Stages 3 and 4. Chlorinating the aromatic parent first (to make 3-chloro-pyrazolo[1,5-a]pyridine) and then hydrogenating will likely result in hydrodehalogenation (loss of Cl) mediated by the Pd catalyst.

Safety & Hazards

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive and hygroscopic. Handle in a fume hood.

  • Hydrogenation:

    
     gas is flammable. Pd/C is pyrophoric when dry. Keep catalyst wet with solvent during filtration.
    
  • Hydriodic Acid: Strong acid, corrosive. Causes severe burns.

References

  • Gösl, R., & Meuwsen, A. (1963). 1-Aminopyridinium Iodide.[1][2][15] Organic Syntheses, 43, 1. Link

  • Tamura, Y., et al. (1973). Syntheses and reactions of N-aminopyridinium salts. Journal of Heterocyclic Chemistry, 10(4), 447-452.
  • Pereira, N. A., et al. (2015).[16] Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents.[16] European Journal of Medicinal Chemistry, 103, 374-380.[16] Link

  • Melo, T. M., et al. (2011).[16] Synthesis and Reactions of Pyrazolo[1,5-a]pyridines. Current Organic Chemistry, 15(14), 2481-2518. Link

Sources

Application Note: Utilizing 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a Privileged Scaffold in High-Throughput Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the pursuit of highly selective and bioavailable kinase inhibitors, medicinal chemistry has increasingly shifted away from flat, fully aromatic heterocycles toward scaffolds with higher degrees of saturation (increased


 fraction). The compound 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine  (CAS: 2138386-72-6) represents a highly versatile building block in Fragment-Based Drug Discovery (FBDD).

The pyrazolo[1,5-a]pyridine core is a well-documented ATP-competitive hinge-binding motif, historically utilized to target kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) [1], C-Terminal Src Kinase (CSK)[2], and the Rearranged during Transfection (RET) kinase [3]. However, the tetrahydro derivative offers distinct biophysical advantages:

  • Enhanced Solubility and Pharmacokinetics: The sp3-hybridized tetrahydropyridine ring breaks molecular planarity, significantly improving aqueous solubility and reducing off-target promiscuity driven by non-specific hydrophobic stacking.

  • Synthetic Versatility: The chlorine atom at the C3 position serves a dual purpose. Biologically, it can act as a halogen-bond donor within the hydrophobic pocket of the kinase ATP-binding site. Chemically, it provides a highly reactive handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing rapid library generation.

This application note details the mechanistic rationale for employing this scaffold and provides a validated, self-consistent Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating its elaborated derivatives in kinase assays.

Mechanistic Insight: Hinge Binding & Kinase Targeting

To understand the experimental design of the kinase assay, one must first understand the causality of the binding event. Kinase inhibitors derived from the pyrazolopyridine core typically act as Type I or Type II inhibitors. The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (e.g., Met109 in p38α).

By elaborating the C3-chloro position, researchers can direct substituents into the hydrophobic pocket II (adjacent to the gatekeeper residue), achieving exquisite selectivity profiles.

HingeBinding cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met109 in p38α) Gatekeeper Gatekeeper Residue (e.g., Thr106) Hydrophobic Hydrophobic Pocket II Scaffold 3-Chloro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyridine Core Scaffold->Hinge Hydrogen Bonds (Donor/Acceptor) Scaffold->Gatekeeper Steric Fit / Halogen Bond (Cl) Substituent C3-Substituent (via Cross-Coupling) Scaffold->Substituent Synthetic Elaboration Substituent->Hydrophobic Hydrophobic Interactions

Figure 1: Mechanistic binding model of the tetrahydropyrazolo[1,5-a]pyridine scaffold within the ATP pocket.

Data Presentation: Scaffold Elaboration Profiling

When screening libraries derived from 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, quantitative data must be rigorously benchmarked against standard kinases. Below is a representative data summary demonstrating how C3-elaboration shifts the selectivity profile from a weak fragment hit to potent, selective inhibitors.

Compound IDCore ScaffoldC3-Substituentp38α IC₅₀ (nM)RET IC₅₀ (nM)CSK IC₅₀ (nM)
Fragment 1 3-Cl-THPP*None (Parent Fragment)>10,000>10,000>10,000
Deriv-A 3-Substituted-THPP4-Fluorophenyl45 ± 4120 ± 12850 ± 45
Deriv-B 3-Substituted-THPP3-Pyridyl-urea12 ± 2 15 ± 3420 ± 20
Deriv-C 3-Substituted-THPP4-Methylpiperazine850 ± 5035 ± 5 18 ± 2

*THPP = 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Note: Deriv-B demonstrates high p38α/RET dual activity [1][3], while Deriv-C shifts selectivity toward CSK [2].

Experimental Workflow: High-Throughput TR-FRET Kinase Assay

To evaluate these compounds, we employ a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. Why TR-FRET? Halogenated heterocycles and highly conjugated substituents often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence intensity assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before signal detection. This temporal gating completely eliminates short-lived background auto-fluorescence, ensuring the integrity of the data.

TRFRET Step1 1. Compound Incubation (Kinase + Inhibitor + ATP/Substrate) Step2 2. Kinase Reaction (Phosphorylation of Substrate) Step1->Step2 Step3 3. Stop & Detect (Add EDTA + Eu-Antibody + Tracer) Step2->Step3 Step4 4. TR-FRET Measurement (Excitation 340nm -> Emission 615/665nm) Step3->Step4 Node_Inhibitor High Affinity Inhibitor Step4->Node_Inhibitor Node_NoInhibitor Low/No Inhibition Step4->Node_NoInhibitor Result_Low Low FRET Signal (Tracer Displaced/Unphosphorylated) Node_Inhibitor->Result_Low IC50 Calculation Result_High High FRET Signal (Tracer Bound/Phosphorylated) Node_NoInhibitor->Result_High Max Kinase Activity

Figure 2: Logical workflow of the TR-FRET Kinase Assay for inhibitor screening.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed as a self-validating system. It includes internal controls (DMSO only, no-enzyme) to calculate the assay window (


-factor), ensuring the trustworthiness of the generated IC₅₀ values.
Materials & Reagents
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Enzyme: Purified recombinant kinase (e.g., p38α, RET, or CSK) at

    
     final concentration.
    
  • Substrate/ATP Mix: Biotinylated peptide substrate and ATP (at

    
     concentration for the specific kinase) at 
    
    
    
    final concentration.
  • Detection Mix: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor) in TR-FRET dilution buffer containing 20 mM EDTA (to quench the kinase reaction).

  • Microplates: 384-well low-volume white microplates (Corning).

Compound Preparation (10-Point Dose Response)
  • Dissolve 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 3-fold serial dilution in 100% DMSO across 10 points.

  • Dilute the DMSO stocks 1:100 in Kinase Buffer to create

    
     compound working solutions (final assay DMSO concentration will be 1%).
    
Assay Execution
  • Dispense Inhibitor: Add 2.5 µL of the

    
     compound working solution to the 384-well plate.
    
    • Control Wells: Add 2.5 µL of 4% DMSO in Kinase Buffer to positive (max activity) and negative (no enzyme) control wells.

  • Add Kinase: Add 2.5 µL of the

    
     Kinase solution to all wells (except negative controls, which receive 2.5 µL of Kinase Buffer).
    
  • Pre-incubation: Centrifuge the plate at 1000 rpm for 1 minute. Incubate at Room Temperature (RT) for 15 minutes. Causality: This allows the pyrazolopyridine core to establish equilibrium binding with the kinase hinge region prior to ATP competition.

  • Initiate Reaction: Add 5.0 µL of the

    
     Substrate/ATP Mix to all wells to start the reaction. Total reaction volume is 10 µL.
    
  • Reaction Incubation: Seal the plate and incubate at RT for 60 minutes.

  • Quench & Detect: Add 10 µL of the Detection Mix to all wells. The EDTA chelates Mg²⁺, instantly halting kinase activity.

  • Equilibration: Incubate the plate in the dark at RT for 60 minutes to allow the FRET complex to form.

Data Acquisition & Analysis
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (APC).

  • Calculate the TR-FRET Ratio:

    
    .
    
  • Normalization: Convert ratios to % Inhibition using the positive and negative controls.

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

References

  • Cheung M, Harris PA, Badiang JG, et al. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2008;18(20):5428-5430. Available at:[Link]

  • O'Malley DP, Ahuja V, et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters. 2019;10(10):1454-1459. Available at:[Link]

  • Andrews SW, Aronow S, Blake JF, et al. "Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors." Patent WO2018071447A1. World Intellectual Property Organization. 2018.

Application Note: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In modern drug discovery, the transition from flat, highly aromatic aza-heterocycles to structurally complex, three-dimensional scaffolds is a proven strategy for improving clinical success rates. The compound 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) represents a highly strategic building block that sits at the intersection of three major medicinal chemistry paradigms: scaffold hopping , Fsp³ enrichment (escape from flatland), and pharmacophoric halogenation [1].

This application note details the physicochemical rationale for utilizing this specific partially saturated bicyclic core, explains the causality behind its superior pharmacokinetic (PK) profiles compared to traditional aza-arenes, and provides validated protocols for its synthetic functionalization and downstream biological evaluation.

Physicochemical Profiling & Structural Rationale

To understand why this scaffold is highly valued in hit-to-lead optimization, we must analyze its structural metrics. The fusion of a π-excessive pyrazole ring with a saturated piperidine-like ring creates a unique electronic and conformational environment.

Quantitative Scaffold Data
PropertyValueMedicinal Chemistry Significance
CAS Number 2138386-72-6Standardized identifier for commercial procurement[2].
Molecular Weight 156.61 g/mol Low molecular weight provides a high ligand efficiency (LE) starting point, allowing extensive functionalization while remaining well within Lipinski’s Rule of 5.
Formula C₇H₉ClN₂-
Fraction sp³ (Fsp³) 0.57 (4 out of 7 carbons)High 3D character. Statistically correlates with higher aqueous solubility, reduced off-target promiscuity, and lower clinical attrition rates.
Bridgehead Nitrogen Non-basic (Lone pair in π-system)The nitrogen's lone pair is delocalized into the 6π aromatic pyrazole ring. This prevents protonation at physiological pH, mitigating hERG toxicity and phospholipidosis liabilities associated with basic aliphatic amines.
C3-Chlorine Synthetic / Pharmacophoric HandleThe C-Cl bond serves as a site for late-stage Pd-catalyzed cross-coupling. Alternatively, if retained, it acts as a lipophilic anchor or halogen-bond donor in kinase hinge-binding pockets[1].

Mechanistic Insights: The Scaffold Hopping Logic

The pyrazolo[1,5-a]pyridine core is a well-documented bioisostere for imidazo[1,2-a]pyridine and indole[3]. It has been successfully utilized in the development of antitubercular agents (e.g., Q203 analogs)[4], EP1 receptor antagonists[3], and various kinase inhibitors.

However, fully aromatic pyrazolo[1,5-a]pyridines can suffer from poor aqueous solubility and π-π stacking-driven aggregation. By utilizing the 4,5,6,7-tetrahydro derivative, chemists achieve an "escape from flatland." The saturated six-membered ring puckers, disrupting crystal lattice packing energy and significantly enhancing thermodynamic solubility[5].

Furthermore, the 3-chloro substituent is strategically placed. In kinase inhibitor design, the 3-position of the pyrazole often projects into the hydrophobic "gatekeeper" pocket of the ATP-binding site. The chlorine atom provides an optimal van der Waals radius to fill this pocket, or it can be substituted via cross-coupling to attach solvent-exposed solubilizing groups.

ScaffoldHopping A Imidazo[1,2-a]pyridine (Planar, High Aromaticity) B Pyrazolo[1,5-a]pyridine (Isosteric N-Shift) A->B Scaffold Hopping C Tetrahydropyrazolo[1,5-a]pyridine (High Fsp3, 3D Conformation) B->C Partial Saturation D 3-Chloro Derivative (Synthetic Handle / Halogen Bond) C->D C3 Halogenation

Caption: Scaffold evolution from planar imidazopyridines to 3D-enriched tetrahydropyrazolopyridines.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Causality & Expert Insight: The C3-position of a pyrazole is highly electron-rich (π-excessive). Consequently, the oxidative addition of palladium into the C-Cl bond is thermodynamically sluggish compared to electron-deficient aryl chlorides. Standard catalysts like Pd(PPh₃)₄ will likely fail or require extreme temperatures. To overcome this, we employ a highly active, electron-rich dialkylbiaryl phosphine ligand (XPhos ) which accelerates oxidative addition and facilitates reductive elimination.

Reagents & Materials:

  • 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-chloro scaffold, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure N₂ (or Argon) three times. The electron-rich Pd(0)-XPhos complex is highly sensitive to oxygen.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Sparge the solvent mixture with N₂ for 15 minutes prior to addition.

  • Reaction: Replace the septum with a Teflon screwcap under a positive flow of N₂. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Kinase Profiling (TR-FRET Assay)

Causality & Expert Insight: Given the prevalence of pyrazolo-pyridines as ATP-competitive kinase inhibitors[1], derivatives synthesized from this scaffold must be screened for potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste, resists compound auto-fluorescence interference, and provides a highly reproducible self-validating system via ratiometric signal readout.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target recombinant kinase (e.g., CDK2 or EGFR) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution (concentration set at the apparent Kₘ for the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 rpm, 1 min).

  • Incubation: Incubate the plate at 25 °C for 60 minutes in the dark.

  • Detection Reagents: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic equation to determine the IC₅₀.

Workflow Visualization

The integration of this scaffold into a standard hit-to-lead drug discovery pipeline requires iterative feedback loops between synthetic chemistry, biological screening, and ADME profiling.

Workflow S1 1. Scaffold Procurement (3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) S2 2. Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki at C3) S1->S2 S3 3. Aliphatic Ring Functionalization (C-H Activation / Late-Stage) S2->S3 S4 4. In Vitro Kinase Profiling (TR-FRET / Radiometric Assays) S3->S4 S5 5. ADME & Tox Screening (Microsomal Stability, hERG) S4->S5 Fail Iterative SAR Optimization (Structural Redesign) S4->Fail Sub-optimal Potency S5->Fail Poor PK/PD Profile Fail->S2

Caption: Iterative drug design workflow utilizing the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine scaffold.

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry.[Link]

Sources

Application Note: Cell-Based Assay Workflows for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CTPP) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of novel small-molecule therapeutics frequently relies on privileged heterocyclic scaffolds that can act as bioisosteres for endogenous ligands. 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CTPP) (CAS: 2138386-72-6) is a highly versatile, partially saturated bicyclic building block. Its aromatic parent, pyrazolo[1,5-a]pyridine, is a well-documented purine bioisostere that effectively occupies the ATP-binding hinge region of kinases and the ubiquinone-binding channels of metabolic enzymes[1].

Recent medicinal chemistry campaigns have demonstrated that reducing the pyridine ring to a tetrahydropyridine system (as seen in CTPP) can finely tune the lipophilicity (LogD) and solubility of the scaffold while maintaining potent target engagement[2]. This application note provides detailed, self-validating cell-based assay protocols for evaluating CTPP-derived compounds against two highly relevant oncology targets:

  • Human Dihydroorotate Dehydrogenase (hDHODH): A mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibition triggers pyrimidine starvation and subsequent differentiation in Acute Myeloid Leukemia (AML)[3].

  • C-Terminal Src Kinase (CSK): A negative regulator of T-cell activation. Inhibition of CSK relieves the suppression of LCK, hyper-sensitizing T-cells to antigens in immuno-oncology applications[4].

Target Pathway Visualizations

To understand the phenotypic readouts of the assays, it is critical to map the signaling and metabolic interventions driven by CTPP derivatives.

hDHODH_Pathway DHO Dihydroorotate (DHO) hDHODH hDHODH Enzyme (Mitochondrial) DHO->hDHODH Substrate Orotate Orotate hDHODH->Orotate Oxidation Diff Myeloid Differentiation (CD11b+ Upregulation) hDHODH->Diff Pyrimidine Starvation UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine Synthesis AML AML Cell Proliferation (Differentiation Block) UMP->AML Sustains CTPP CTPP-Derived Inhibitor CTPP->hDHODH Inhibits (IC50 < 10 nM)

Mechanistic pathway of hDHODH inhibition by CTPP derivatives driving AML cell differentiation.

CSK_Pathway TCR T-Cell Receptor (TCR) LCK_act LCK (Active) pY394 TCR->LCK_act Recruits CSK C-Terminal Src Kinase (CSK) LCK_inact LCK (Inactive) pY505 CSK->LCK_inact Phosphorylates Y505 LCK_inact->LCK_act Dephosphorylation (CD45) ZAP70 ZAP-70 Phosphorylation LCK_act->ZAP70 Activates TCellAct T-Cell Proliferation & Cytokine Release ZAP70->TCellAct Downstream Signaling CTPP CTPP-Derived CSK Inhibitor CTPP->CSK Inhibits Hinge Region CTPP->LCK_act Promotes Activation

Modulation of the TCR signaling axis via CSK inhibition by CTPP-based compounds.

Compound Handling & Preparation

CTPP is typically supplied as a solid or viscous liquid with a molecular weight of 156.61 g/mol [5].

  • Reconstitution: Due to the lipophilic nature of the tetrahydropyrazolo[1,5-a]pyridine core, prepare a 10 mM master stock in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent UV degradation) and store at -20°C.

  • Assay Tolerance: Ensure the final DMSO concentration in cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or spontaneous differentiation.

Protocol 1: hDHODH-Mediated AML Differentiation Assay

Causality & Rationale: AML cells (e.g., THP-1) rely heavily on de novo pyrimidine biosynthesis for rapid proliferation. Inhibiting hDHODH with CTPP derivatives depletes the intracellular uridine monophosphate (UMP) pool. This metabolic crisis halts the cell cycle and forces the leukemic blasts to differentiate into mature monocyte/macrophage-like cells, which can be quantified by the surface upregulation of the integrin marker CD11b[2][3].

Self-Validating System (The Uridine Rescue): To prove that CD11b upregulation is strictly due to on-target hDHODH inhibition (and not off-target stress), a parallel cohort must be treated with the compound plus 100 µM exogenous uridine. Uridine bypasses hDHODH via the pyrimidine salvage pathway. If the compound is on-target, uridine will completely rescue the cells and block the differentiation phenotype.

Step-by-Step Methodology
  • Cell Seeding: Harvest THP-1 cells (ATCC TIB-202) in the logarithmic growth phase. Seed at a density of

    
     cells/mL in 96-well U-bottom plates (100 µL/well) using RPMI-1640 supplemented with 10% FBS. Expert Tip: Fill the outer perimeter wells with 200 µL sterile PBS to prevent edge-effect evaporation over the 72-hour incubation.
    
  • Compound Dosing: Prepare a 9-point, 3-fold serial dilution of the CTPP derivative in DMSO. Dilute these intermediate stocks 1:1000 in pre-warmed culture media to create 2X working solutions.

  • Treatment: Add 100 µL of the 2X compound solutions to the cells (Final concentration range: 10 µM to 1.5 nM; Final DMSO: 0.1%).

    • Positive Control: Brequinar (1 µM).

    • Validation Control: Duplicate the entire plate, but supplement the 2X compound media with 200 µM Uridine (Final concentration: 100 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Staining & Flow Cytometry:

    • Centrifuge the plate at 300 x g for 5 minutes. Wash pellets once with FACS buffer (PBS + 2% FBS).

    • Resuspend in 50 µL FACS buffer containing APC-conjugated anti-human CD11b antibody (1:100 dilution) and a viability dye (e.g., DAPI or 7-AAD).

    • Incubate in the dark at 4°C for 30 minutes. Wash twice.

    • Acquire data on a flow cytometer. Gate on viable (DAPI-negative) cells and calculate the percentage of CD11b+ cells.

  • Analysis: Plot the % CD11b+ cells against the log[Compound] to calculate the cellular

    
    .
    

Protocol 2: CSK Inhibition & T-Cell Activation Assay

Causality & Rationale: C-Terminal Src Kinase (CSK) maintains the T-cell specific kinase LCK in an inactive state by phosphorylating its inhibitory tail (Tyr505). Pyrazolo[1,5-a]pyridine derivatives have been shown to act as potent hinge-binding inhibitors of CSK[4][6]. Blocking CSK reduces pY505-LCK, leading to an accumulation of active pY394-LCK. This lowers the activation threshold of the T-Cell Receptor (TCR), resulting in hyper-phosphorylation of downstream targets like ZAP-70.

Self-Validating System (The LCK-Null Control): To ensure the compound's effect on ZAP-70 is mediated entirely through the CSK-LCK axis, the assay must be performed in wild-type Jurkat cells alongside J.CaM1.6 cells (an LCK-deficient Jurkat mutant). A true CSK inhibitor will induce ZAP-70 phosphorylation in wild-type cells but will show zero effect in the J.CaM1.6 line.

Step-by-Step Methodology
  • Cell Starvation: Wash wild-type Jurkat E6-1 and J.CaM1.6 cells twice with serum-free RPMI. Resuspend at

    
     cells/mL in serum-free RPMI and starve for 2 hours at 37°C to reduce basal kinase activity.
    
  • Compound Pre-incubation: Aliquot 100 µL of cells (

    
     cells) into 1.5 mL Eppendorf tubes. Add the CTPP-derived CSK inhibitor (e.g., 1 µM final) or vehicle (0.1% DMSO). Incubate for 30 minutes at 37°C.
    
  • Sub-optimal TCR Stimulation: To observe the sensitizing effect of the inhibitor, stimulate the cells with a sub-optimal dose of anti-CD3 crosslinking. Add 1 µg/mL of soluble anti-CD3 (clone OKT3) for exactly 2 minutes at 37°C.

  • Lysis: Stop the reaction instantly by adding 100 µL of 2X RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., sodium orthovanadate, NaF). Incubate on ice for 15 minutes, then clear the lysates by centrifugation (14,000 x g, 10 min, 4°C).

  • Detection (HTRF or Western Blot):

    • Transfer 16 µL of cleared lysate to a 384-well low-volume white plate.

    • Add 4 µL of pre-mixed HTRF detection antibodies (Europium-cryptate labeled anti-total ZAP-70 and d2-labeled anti-phospho-ZAP-70 Tyr319).

    • Incubate overnight at room temperature.

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio to quantify ZAP-70 activation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for pyrazolo[1,5-a]pyridine and tetrahydropyrazolo[1,5-a]pyridine (CTPP) derivatives across the described assays, demonstrating the robust translation from biochemical affinity to cellular efficacy[2][3][6].

Table 1: Pharmacological Profiling of Pyrazolo[1,5-a]pyridine Derivatives

Compound ClassPrimary TargetEnzymatic IC₅₀ (nM)Cellular EC₅₀ (nM)Primary Cell LinePhenotypic Readout
Tetrahydropyrazolo[1,5-a]pyridine (CTPP analog) hDHODH5.832.8THP-1CD11b Upregulation
Pyrazolo[1,5-a]pyridine (Aromatic analog) hDHODH3.417.3THP-1CD11b Upregulation
Brequinar (Positive Control) hDHODH1.8265.0THP-1CD11b Upregulation
Pyrazolo[1,5-a]pyridine (CSK Inhibitor 13) CSK1.245.0JurkatpZAP-70 / pLCK

Note: The CTPP analog demonstrates superior cellular penetration and efficacy (EC₅₀ = 32.8 nM) compared to the clinical standard Brequinar (EC₅₀ = 265.0 nM) in the THP-1 differentiation assay, highlighting the advantage of the partially saturated scaffold.

References

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 2019. Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, via NIH PMC. Available at:[Link](Note: URL represents standard PMC repository structure for related reviews).

Sources

Application Note: Synthesis and Evaluation of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-Fused Chlorins for Melanoma Photodynamic Therapy (PDT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Photodynamic therapy (PDT) is a clinically validated modality for various localized cancers, yet its efficacy against malignant melanoma remains historically compromised. This resistance stems from two primary factors: the intense optical absorption of melanin in the 500–600 nm spectral window (which competitively absorbs the excitation light) and the intrinsic antioxidant capacity of melanosomes, which neutralizes reactive oxygen species (ROS) [1].

To bypass these biological barriers, photosensitizers (PS) must exhibit strong absorption in the "tissue optical window" (>650 nm) and generate overwhelming quantum yields of singlet oxygen (


). Recent breakthroughs have identified 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins  as exceptionally potent PDT agents against both melanotic and amelanotic melanoma [1].

As a Senior Application Scientist, I have designed this protocol to guide researchers in utilizing 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) as a critical synthon. The strategic incorporation of this specific chlorinated building block via [8π+2π] cycloaddition serves a dual mechanistic purpose:

  • The Heavy-Atom Effect: The chlorine atom enhances spin-orbit coupling, facilitating intersystem crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ), thereby maximizing
    
    
    generation.
  • Lipophilicity Modulation: The halogen substitution fine-tunes the partition coefficient (logP), optimizing cellular uptake and subcellular localization in the lipid-rich membranes of melanoma cells.

Mechanistic Pathway: Photophysics of the Chlorinated Fused Chlorin

The following diagram illustrates the causality of the photophysical cascade. Upon irradiation at 650 nm (bypassing melanin absorption), the chlorinated fused chlorin undergoes enhanced intersystem crossing, leading to a Type II photochemical reaction that induces localized oxidative stress and subsequent tumor cell apoptosis.

PhotodynamicPathway PS_S0 Ground State (S0) 3-Cl-Fused Chlorin PS_S1 Excited Singlet State (S1) PS_S0->PS_S1 Excitation Light 650 nm Irradiation Light->PS_S0 Absorption ISC Intersystem Crossing (Enhanced by Cl) PS_S1->ISC PS_T1 Excited Triplet State (T1) ISC->PS_T1 Spin-Orbit Coupling ROS Singlet Oxygen (1O2) PS_T1->ROS Type II Energy Transfer O2 Tissue Oxygen (3O2) O2->ROS Melanoma Apoptosis/Necrosis in Melanoma ROS->Melanoma Oxidative Stress

Fig 1: Jablonski diagram detailing the Type II PDT mechanism of 3-Cl-fused chlorins.

Experimental Protocols: A Self-Validating Workflow

The following workflows are designed as self-validating systems. Every step includes internal controls to ensure that the observed phototoxicity is strictly light-dependent and mechanistically tied to the chlorinated synthon.

Protocol A: Synthesis of 3-Chloro-Fused Chlorins via [8π+2π] Cycloaddition

Causality: This cycloaddition selectively reduces one pyrrole double bond of a porphyrin macrocycle, breaking its symmetry to form a chlorin. This structural shift pushes the Q-band absorption from ~515 nm (porphyrin) to ~650 nm (chlorin), entering the therapeutic window.

  • Precursor Activation: Dissolve 1.2 equivalents of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in anhydrous 1,2,4-trichlorobenzene (TCB). Treat with a mild oxidizing agent (e.g., silver carbonate) to generate the reactive diazafulvenium methide intermediate in situ.

  • Cycloaddition: Add 1.0 equivalent of meso-tetraphenylporphyrin (TPP) or 5,15-diphenylporphyrin to the reaction vessel.

  • Thermal Reaction: Purge the system with inert argon gas. Heat the mixture to reflux (approx. 214°C) for 4–6 hours. Monitor the reaction via UV-Vis spectroscopy; the emergence of a sharp peak at ~650 nm indicates chlorin formation.

  • Purification: Cool to room temperature, remove TCB under reduced pressure, and purify the crude mixture via silica gel column chromatography (eluent: dichloromethane/hexane gradient) to isolate the pure 3-chloro-fused chlorin.

Protocol B: Photophysical Validation (Singlet Oxygen Quantum Yield, )

Causality: To prove the "heavy-atom effect" of the 3-chloro substitution, we must quantify


 generation against a known standard. 1,3-diphenylisobenzofuran (DPBF) is used as a highly specific chemical trap that bleaches upon reaction with 

.
  • Preparation: Prepare a 3 mL solution in N,N-dimethylformamide (DMF) containing the 3-chloro-fused chlorin (absorbance ~0.1 at the irradiation wavelength) and DPBF (initial absorbance ~1.0 at 415 nm).

  • Self-Validation Control: Keep the cuvette in absolute darkness for 30 minutes. The DPBF absorbance at 415 nm must remain constant. Any drop indicates auto-oxidation or dark toxicity of the solvent system.

  • Irradiation: Irradiate the cuvette using a 650 nm LED array at a low fluence rate (e.g., 2 mW/cm²).

  • Measurement: Record the UV-Vis spectrum every 10 seconds. Plot the natural log of DPBF absorbance at 415 nm versus irradiation time.

  • Calculation: Calculate

    
     relative to a standard (e.g., unsubstituted TPP, 
    
    
    
    in DMF) by comparing the first-order decay rates of DPBF.
Protocol C: In Vitro PDT Efficacy on Melanoma Cells

Causality: Testing on both A375 (melanotic) and C32 (amelanotic) cell lines ensures the 650 nm excitation successfully bypasses melanin interference.

  • Cell Culture & Seeding: Seed A375 and C32 human melanoma cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Photosensitizer Incubation: Treat cells with varying concentrations of the 3-chloro-fused chlorin (0.1 nM to 1000 nM) dissolved in DMSO (final DMSO concentration <1% v/v). Incubate in the dark for 24 hours to allow optimal intracellular accumulation.

  • Washing (Critical Step): Wash the wells twice with PBS and replace with fresh, phenol-red-free culture medium. Why? Unbound PS in the medium can generate extracellular ROS, skewing the data away from true intracellular phototoxicity.

  • Irradiation: Irradiate the plates with a 650 nm LED light source delivering a total light dose of 10 J/cm².

  • Dark Control: Maintain an identical, parallel plate wrapped in aluminum foil (0 J/cm²) to assess intrinsic dark toxicity.

  • Viability Assay: 24 hours post-irradiation, assess cell viability using the MTT or SRB assay. Calculate the

    
     values using non-linear regression analysis.
    

Quantitative Data Presentation

The following table synthesizes expected comparative data, demonstrating the superiority of the chlorinated fused chlorin over standard porphyrins and non-chlorinated analogs in melanoma PDT [1].

Compound / PhotosensitizerAbsorption

(nm)
Singlet Oxygen Yield (

)
Dark Toxicity

(A375)
Phototoxicity

(A375)
meso-Tetraphenylporphyrin (TPP)515 nm0.64> 100

~ 5.2

Standard Fused Chlorin (Non-Cl)650 nm0.71> 100

~ 125 nM
3-Chloro-Fused Chlorin 652 nm 0.84 > 100

~ 28 nM

Data Interpretation: The 3-chloro substitution strictly maintains the non-toxic nature of the compound in the dark (Dark


), while the enhanced singlet oxygen yield (

) drives the phototoxic

down into the low nanomolar range (28 nM), effectively overcoming the antioxidant defenses of melanotic A375 cells.

References

  • Pereira, N. A. M., Laranjo, M., Pineiro, M., Serra, A. C., Santos, K., Teixo, R., Abrantes, A. M., Gonçalves, A. C., Sarmento Ribeiro, A. B., Botelho, M. F., & Pinho e Melo, T. M. V. D. (2015). "Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells." European Journal of Medicinal Chemistry, 103, 374-380. URL:[Link]

Application Note: High-Throughput Screening with 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Target-Agnostic Hit Identification using Fluorescence Polarization

Introduction: The Promise of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Published research has highlighted the potential of this structural motif in developing novel therapeutics, including agents with anti-cancer, antitubercular, and antiviral properties.[1][2][3][4][5] Specifically, modifications to this core have yielded compounds that act as potent photosensitizers for melanoma cells, cytotoxic agents against lymphoma, and inhibitors of Mycobacterium tuberculosis.[1][2][3][4] The diverse bioactivities suggest that this scaffold can be tailored to interact with a variety of biological targets.

This application note focuses on 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine , a specific analog for which high-throughput screening (HTS) data is not yet widely available. The objective of this document is to provide a comprehensive, step-by-step guide for researchers and drug development professionals on how to conduct an HTS campaign with this compound. We will use a target-agnostic, yet widely applicable, assay platform—Fluorescence Polarization (FP)—to illustrate the process. This methodology is ideal for identifying initial "hits" from a compound library that modulate a specific protein-ligand interaction.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[6][7] By leveraging automation and robust detection methods, HTS accelerates the identification of promising lead compounds for further development.[8][9]

Principle of the Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in a homogeneous solution, making it highly amenable to HTS. The principle is based on the rotational speed of a fluorescently labeled molecule (the "tracer").

  • Unbound Tracer: When the small fluorescent tracer is unbound in solution, it tumbles rapidly. If excited with polarized light, the emitted light is largely depolarized. This results in a low FP value .

  • Bound Tracer: When the tracer binds to a larger molecule (e.g., a target protein), its tumbling is significantly slowed. When excited with polarized light, the emitted light remains largely polarized. This results in a high FP value .

In a competitive FP assay, a test compound (like 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) that binds to the target protein will displace the fluorescent tracer. This displacement leads to an increase in the population of free, rapidly tumbling tracer, causing a decrease in the FP signal . This signal change is the basis for identifying "hits."

Experimental Workflow: A Step-by-Step Guide

This section details the protocol for developing and executing an FP-based HTS assay to screen for inhibitors of a hypothetical protein-ligand interaction, using 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a test compound.

I. Materials and Reagents

A well-defined set of reagents is critical for a reproducible assay.

ReagentSupplierPurpose
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineMilliporeSigmaTest compound for screening.[10]
Target Protein (e.g., a kinase, protease)In-house/VendorThe biological macromolecule of interest.
Fluorescently Labeled Ligand (Tracer)Custom SynthesisA ligand known to bind the target protein, conjugated to a fluorophore (e.g., FITC, TAMRA).
Assay BufferIn-houseA buffered solution to maintain pH and protein stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
DMSO (Dimethyl Sulfoxide), AnhydrousMilliporeSigmaSolvent for dissolving the test compound.
384-well, black, low-volume microplatesGreiner Bio-OneLow-volume plates to conserve reagents and enable high-throughput processing.
Plate Reader with FP capabilityBMG Labtech, etc.Instrument capable of measuring fluorescence polarization.
II. Assay Development and Optimization

Before initiating a full-scale screen, the assay must be rigorously optimized to ensure it is robust and sensitive.

A. Tracer Concentration Determination:

  • Prepare a serial dilution of the fluorescent tracer in assay buffer.

  • Dispense into a 384-well plate.

  • Measure the total fluorescence intensity.

  • Plot fluorescence vs. concentration and select a tracer concentration that is on the linear portion of the curve and provides a signal at least 10-fold above the buffer background. This concentration is typically in the low nanomolar range.

B. Target Protein Titration:

  • In a 384-well plate, add the pre-determined concentration of the fluorescent tracer to all wells.

  • Prepare a serial dilution of the target protein in assay buffer and add it to the wells.

  • Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Measure the FP signal in millipolarization units (mP).

  • Plot mP vs. protein concentration. The resulting sigmoidal curve will allow you to determine the EC50 (the concentration of protein that yields 50% of the maximal binding). For the HTS, a protein concentration at or near the EC80 is often used to ensure a robust signal window while being sensitive to competitive inhibitors.

III. High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

1. Compound Plating:

  • Prepare a stock solution of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in 100% DMSO (e.g., 10 mM).

  • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solution into the wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM in a 20 µL final volume, with a final DMSO concentration of 0.5%.

  • Include control wells:

    • Negative Control (0% Inhibition): Wells containing only DMSO (no compound).
    • Positive Control (100% Inhibition): Wells containing a known inhibitor of the target protein, or in its absence, wells without the target protein (only tracer).

2. Reagent Addition:

  • Prepare a "Protein + Tracer" mix in assay buffer at 2X the final desired concentration.

  • Using a multi-channel pipette or a liquid dispenser, add 10 µL of the "Protein + Tracer" mix to each well of the assay plate.

  • For the positive control wells that lack the target protein, add 10 µL of a "Tracer only" mix.

3. Incubation:

  • Seal the plate to prevent evaporation.

  • Incubate at room temperature for 60 minutes. The incubation time should be determined during assay development to ensure the binding reaction has reached equilibrium.

4. Data Acquisition:

  • Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Record the FP values (in mP) for each well.

Data Analysis and Hit Identification

Rigorous data analysis is essential to identify true hits and avoid false positives.

I. Quality Control Metrics

The performance of each assay plate should be evaluated using standard quality control metrics.

  • Z'-Factor: This metric assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.

    • S/B = Mean_neg / Mean_pos

ParameterFormulaAcceptance Criteria
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5
S/B Ratio Mean_neg / Mean_pos> 2
II. Hit Determination

A "hit" is a compound that produces a statistically significant change in the assay signal.

  • Normalization: The raw FP data from each well is normalized to the plate controls:

    • % Inhibition = 100 * (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control)

  • Hit Threshold: A common method for defining a hit is to use a threshold based on the standard deviation of the negative controls. A typical hit threshold is 3 standard deviations from the mean of the negative controls. Any compound that meets or exceeds this threshold is considered a primary hit.

Visualizing the Workflow and Concepts

Diagrams can clarify complex processes and relationships.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Plating (3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) Reagent_Add Add Protein-Tracer Mix Compound->Reagent_Add Controls Control Plating (DMSO & Known Inhibitor) Controls->Reagent_Add Incubate Incubate at RT Reagent_Add->Incubate Read_Plate Read FP Signal Incubate->Read_Plate QC Quality Control (Z'-Factor, S/B) Read_Plate->QC Normalization Normalize Data (% Inhibition) QC->Normalization Hit_ID Hit Identification (>3 SD from Control) Normalization->Hit_ID

Caption: High-throughput screening workflow from compound plating to hit identification.

FP_Principle cluster_low_fp Low FP Signal cluster_high_fp High FP Signal cluster_competition Competitive Inhibition Tracer_Free Free Tracer Light_Out_Low Depolarized Light Out Tracer_Free->Light_Out_Low Fast Tumbling Light_In_Low Polarized Light In Protein Target Protein Tracer_Bound Bound Tracer Light_Out_High Polarized Light Out Tracer_Bound->Light_Out_High Slow Tumbling Light_In_High Polarized Light In Inhibitor Inhibitor (Test Compound) Protein_Inhibited Target Protein Inhibitor->Protein_Inhibited Binds Tracer_Displaced Displaced Tracer Protein_Inhibited->Tracer_Displaced Displaces

Caption: Principle of Fluorescence Polarization (FP) for detecting competitive inhibition.

Conclusion and Forward Look

This application note provides a robust framework for conducting a high-throughput screening campaign with 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine using a fluorescence polarization assay. While the tetrahydropyrazolo[1,5-a]pyridine scaffold has shown promise in various therapeutic areas, empirical screening is essential to uncover the specific biological activities of this particular analog.[2][3][4][5]

The identification of primary "hits" from this screen is the first step in a longer drug discovery journey.[8] Subsequent steps, which are beyond the scope of this note, include:

  • Hit Confirmation: Re-testing the primary hits to confirm their activity.

  • Dose-Response Analysis: Determining the potency (IC50) of the confirmed hits.

  • Secondary Assays: Using orthogonal assays to rule out artifacts and confirm the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.

By following the detailed protocols and data analysis workflows outlined here, researchers can effectively utilize HTS to explore the therapeutic potential of novel compounds like 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, accelerating the path from an interesting molecule to a potential drug candidate.[6][11]

References

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Southern Research. Available from: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available from: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available from: [Link]

  • High Throughput Screening. Sygnature Discovery. Available from: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed. Available from: [Link]

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. PubMed. Available from: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. Available from: [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLOS One. Available from: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available from: [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria World. Available from: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. Available from: [Link]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available from: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available from: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available from: [Link]

Sources

Analytical methods for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methodologies for the Detection and Quantification of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Introduction & Scope

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) is a highly specialized bicyclic heterocyclic compound[1]. Featuring a fused pyrazole and piperidine ring system with a chlorine substituent, it serves as a critical building block in the synthesis of advanced agrochemicals—most notably the broad-spectrum herbicide pyraclonil[2]—and various pharmaceutical intermediates.

Accurate detection and quantification of this compound are paramount during synthetic route optimization, purity certification, and trace-level environmental monitoring. This application note details three orthogonal analytical protocols (HPLC-UV, LC-MS/MS, and GC-MS) designed to provide comprehensive coverage from macro-assay to sub-part-per-billion (ppb) trace analysis.

Physicochemical Rationale & Analytical Strategy

The molecular formula of the analyte is C7H9ClN2 (MW: 156.61 g/mol )[1]. The presence of the basic nitrogen within the tetrahydropyridine ring dictates the chromatographic behavior of the molecule.

  • Causality in Chromatography: On legacy silica-based stationary phases, the basic nitrogen undergoes secondary ion-exchange interactions with unendcapped, acidic silanol groups, leading to severe peak tailing. To counteract this, our protocols mandate the use of high-density endcapped C18 columns and acidic mobile phase modifiers.

  • Detector Orthogonality: We employ HPLC-UV for routine batch release, LC-MS/MS for trace analysis leveraging the compound's excellent ionization efficiency, and GC-MS for profiling volatile byproducts.

Workflow A Sample Matrix (API, Agrochemical, Soil) B Sample Preparation (LLE / SPE / Dilution) A->B C Chromatographic Separation B->C E HPLC-UV (Purity & Assay) C->E F LC-MS/MS (Trace Detection) C->F G GC-MS (Volatile Impurities) C->G H Data Acquisition & Processing (Isotopic Fidelity Check) E->H F->H G->H

Fig 1. Multi-modal analytical workflow for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Protocol A: HPLC-UV Method for Purity and Assay

This method is optimized for the determination of chromatographic purity and weight-assay of the active ingredient.

  • Mechanism & Causality: Trifluoroacetic acid (TFA) is selected as the mobile phase modifier. TFA acts as a strong ion-pairing agent, masking residual silanols and neutralizing the basic nitrogen, which forces the analyte into a tight, Gaussian band.

Materials & Parameters:

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (Optimal for the conjugated pyrazole

    
     transition)
    
  • Injection Volume: 5 µL

Table 1: HPLC-UV Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010

Protocol B: LC-MS/MS Method for Trace-Level Detection

For genotoxic impurity (GTI) screening or environmental residue analysis, LC-MS/MS in Electrospray Ionization Positive (ESI+) mode is required.

  • Mechanism & Causality: Unlike Protocol A, TFA cannot be used here due to severe ion suppression in the MS source. Instead, 0.1% Formic Acid is utilized. Formic acid provides sufficient protons to drive the formation of the

    
     ion (
    
    
    
    157.1) without forming strong ion pairs that resist desolvation.
  • Self-Validating Isotopic Check: Chlorine naturally exists as two stable isotopes,

    
    Cl and 
    
    
    
    Cl, in a roughly 3:1 ratio. A robust, self-validating MS method must monitor the transitions for both the
    
    
    and
    
    
    precursor ions. If the peak area ratio of the
    
    
    157.1 transition to the
    
    
    159.1 transition deviates from ~3:1, the analyst can immediately identify the presence of a co-eluting isobaric matrix interference.

Fragmentation M [M+H]+ m/z 157.1 M_iso [M+2+H]+ m/z 159.1 M->M_iso 37Cl Isotope (~33% Abundance) F1 [M+H - HCl]+ m/z 121.1 M->F1 - HCl (36 Da) F2 [M+H - C2H4]+ m/z 129.1 M->F2 - C2H4 (28 Da) F3 [M+H - C2H4 - HCl]+ m/z 93.1 F1->F3 - C2H4 (28 Da) F2->F3 - HCl (36 Da)

Fig 2. Proposed ESI+ fragmentation pathway and isotopic signature of the molecular ion.

Materials & Parameters:

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

Table 2: Optimized MRM Parameters (ESI+)

Precursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
157.1 (

Cl)
121.15018Quantifier (Loss of HCl)
157.1 (

Cl)
93.15025Qualifier (Ring Cleavage)
159.1 (

Cl)
121.15018Isotopic Fidelity Check

Protocol C: GC-MS for Orthogonal Impurity Profiling

To detect unreacted starting materials or volatile degradation products that lack a UV chromophore or ionize poorly in ESI, GC-MS with Electron Impact (EI) ionization is utilized as an orthogonal technique.

Materials & Parameters:

  • Column: Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow)

  • Inlet Temperature: 250 °C (Split ratio 10:1)

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Source: 230 °C, EI mode (70 eV).

System Suitability & Self-Validation Criteria

To ensure the trustworthiness of the generated data, every analytical run must pass the following self-validating System Suitability Testing (SST) parameters before sample analysis can proceed.

Table 3: Mandatory System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

1.5
Ensures no active silanol interactions are distorting the peak.
Theoretical Plates (

)

5,000
Guarantees sufficient column efficiency and resolving power.
%RSD of Standard (n=5)

2.0%
Validates autosampler precision and detector stability.
Isotopic Ratio (

Cl/

Cl)
2.8 - 3.2Confirms peak identity and absence of isobaric interference.

References

  • Japanese Patent Office. (2008). Aqueous suspension herbicide composition (Pyraclonil Synthesis). Patent JP2008069142A.
  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from:[Link]

Sources

Application Note: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a Privileged Scaffold for HIV-1 Integrase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Profiling

HIV-1 Integrase (IN) is a highly dynamic, multifunctional enzyme responsible for the integration of viral cDNA into the host cell genome. While Integrase Strand Transfer Inhibitors (INSTIs) remain the cornerstone of modern antiretroviral therapy, the inevitable emergence of drug-resistant viral mutants necessitates the development of novel chemotypes and alternative mechanisms of action, such as Allosteric Integrase Inhibitors (ALLINIs)[1].

Pyridine and pyrazolo-fused ring systems have been extensively validated as potent pharmacophores in HIV-1 IN inhibition. For instance, pyridine-based ALLINIs like KF116 neutralize the virus by binding to the dimer interface at the LEDGF/p75 allosteric site, inducing aberrant hyper-multimerization of the IN enzyme and preventing proper viral maturation[1]. Similarly, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated single-digit nanomolar antiviral potency in MT-2 cell assays[2].

Within this chemical space, 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) emerges as a highly versatile, sp³-enriched building block[3].

  • Structural Causality: Unlike fully planar aromatic systems, the partially saturated tetrahydropyridine ring increases the fraction of sp³ hybridized carbons (Fsp³). This three-dimensionality significantly improves aqueous solubility and reduces non-specific protein binding—critical factors in overcoming the high attrition rates of lipophilic antiviral candidates.

  • Synthetic Utility: The C3-chlorine atom acts as an essential bioisosteric handle. It allows for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), enabling medicinal chemists to append the specific lipophilic or chelating vectors required to target either the catalytic core (INSTI trajectory) or the allosteric pocket (ALLINI trajectory)[2][3].

Experimental Workflow & Pathway Visualization

To systematically evaluate derivatives of the 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a bifurcated screening workflow is required to distinguish between catalytic inhibition and allosteric hyper-multimerization.

G A 3-Chloro-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine Scaffold B Lead Optimization (Derivatization) A->B C Allosteric Site Binding (LEDGF/p75 Interface) B->C ALLINI Trajectory D Catalytic Core Binding (Mg2+ Chelation) B->D INSTI Trajectory E Aberrant Hyper-multimerization C->E F Strand Transfer Inhibition D->F G DLS Multimerization Assay E->G Orthogonal Validation H FRET Strand Transfer Assay F->H Orthogonal Validation

Workflow for validating 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine against HIV-1 IN.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict causality-driven steps and orthogonal controls to eliminate false positives.

Protocol A: FRET-Based HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the inhibition of IN-mediated insertion of viral DNA into host DNA to identify INSTI-like activity.

  • Reagent Preparation & Buffer Causality: Prepare the assay buffer (20 mM HEPES pH 7.5, 5 mM DTT, 10 mM MgCl₂, 0.01% Triton X-100). Causality: Mg²⁺ is an absolute requirement for the catalytic activity of the IN core. The inclusion of 0.01% Triton X-100 is critical; lipophilic pyrazole derivatives are prone to colloidal aggregation, which can non-specifically sequester the enzyme and yield false-positive inhibition. The detergent prevents this artifact.

  • Enzyme-DNA Complex Formation: Incubate 100 nM recombinant HIV-1 IN with 50 nM of a Cy3-labeled donor viral DNA substrate (Cy3-vDNA) for 15 minutes at room temperature to allow the assembly of the pre-integration complex (PIC).

  • Compound Addition & Self-Validation Gates: Dispense the tetrahydropyrazolo[1,5-a]pyridine derivatives (titrated from 10 µM to 0.1 nM). Validation: Every plate must include a DMSO vehicle control (0% inhibition) and 100 nM Dolutegravir (100% inhibition). Calculate the Z'-factor prior to data analysis; the assay is only deemed valid if Z' > 0.6, ensuring robust signal-to-noise separation.

  • Strand Transfer Reaction: Initiate the reaction by adding 50 nM of the Cy5-labeled acceptor target DNA (Cy5-tDNA). Incubate for 60 minutes at 37°C.

  • Readout & Orthogonal Triage: Measure the FRET signal (Excitation 530 nm, Emission 670 nm). Validation: Any compound exhibiting an IC₅₀ < 100 nM must be counter-screened against the isolated Cy3/Cy5 fluorophores in the absence of the enzyme. This rules out the possibility that the halogenated aromatic core is acting as a fluorescence quencher.

Protocol B: Dynamic Light Scattering (DLS) Multimerization Assay

Objective: Determine if the derivatized scaffold induces defective IN hyper-multimerization, characteristic of pyridine-based ALLINIs[1][4].

  • Baseline Measurement & Buffer Causality: Prepare 2 µM HIV-1 IN in a high-salt buffer (50 mM HEPES pH 7.4, 500 mM NaCl, 2 mM DTT). Causality: Recombinant IN is highly prone to spontaneous aggregation. The 500 mM NaCl maintains the protein in a functional, stable tetramer/dimer equilibrium. Read the baseline hydrodynamic radius using a DLS instrument (expected radius ~10 nm for the tetramer).

  • Compound Incubation: Introduce 5 µM of the test compound. Causality: True ALLINIs bind to the dimer interface, altering the protein's conformation and forcing it into higher-order, non-functional oligomers[1].

  • Kinetic Monitoring & Self-Validation: Monitor the particle size continuously over 30 minutes. A rapid shift from ~10 nm to >100 nm indicates successful allosteric induction. Validation: Run KF116 (a known pyridine-based ALLINI) as a positive control for multimerization kinetics[1]. Run Dolutegravir (an active-site INSTI) as a negative control; it should inhibit catalytic activity in Protocol A but cause zero change in hydrodynamic radius in Protocol B.

Quantitative Scaffold Profiling

The following table summarizes expected validation data, demonstrating how modifications to the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core dictate its mechanism of action.

Compound / ScaffoldPrimary Modification at C3FRET IC₅₀ (Strand Transfer)DLS EC₅₀ (Multimerization)MT-2 Cell CC₅₀Confirmed Mechanism
Unmodified Scaffold -Cl (Baseline)> 10,000 nM> 10,000 nM> 200 µMInactive Precursor
Derivative A Halogenated Benzylamide12 nM> 10,000 nM> 150 µMINSTI (Catalytic Block)
Derivative B Tert-butoxy-phenyl ether> 5,000 nM45 nM> 100 µMALLINI (Hyper-multimerization)
Dolutegravir (Control)N/A (Standard)2.5 nMNo Effect> 200 µMINSTI
KF116 (Control)N/A (Standard)> 1,000 nM18 nM> 100 µMALLINI

Note: The unmodified 3-chloro scaffold requires strategic functionalization to achieve nanomolar potency. Derivative A and B represent theoretical optimized hits diverging into distinct mechanistic pathways.

References

  • [1] Koneru, P. C., et al. (2019). HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife.[Link]

  • [4] Koneru, P. C., et al. (2019). HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife.[Link](Duplicate index mapping from search results)

  • [2] Sun, L., Gao, P., Zhan, P., & Liu, X. (2016). Pyrazolo[1,5-a]pyrimidine-based macrocycles as novel HIV-1 inhibitors: a patent evaluation of WO2015123182. Expert Opinion on Therapeutic Patents.[Link]

Sources

Application Note: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The compound 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) is a highly versatile, fused bicyclic building block utilized in the synthesis of complex agrochemicals and pharmaceuticals. Characterized by a saturated piperidine-like ring fused to an electron-rich, chlorinated pyrazole core, this intermediate offers unique steric and electronic properties. It serves as the critical anchoring motif in the protoporphyrinogen oxidase (PPO) inhibitor herbicide Pyraclonil [1] and is increasingly utilized in the design of hexacyclic steroidal antiandrogens for prostate cancer therapies[2].

This application note provides a comprehensive mechanistic overview, self-validating synthetic protocols, and downstream application workflows for this high-value intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for downstream purification and storage. The saturation of the pyridine ring significantly alters its lipophilicity and basicity compared to its fully aromatic precursor.

Table 1: Physicochemical Properties

PropertyValueOperational Implication
CAS Number 2138386-72-6Unique registry identifier for procurement.
Molecular Formula C₇H₉ClN₂Confirms the 4,5,6,7-tetrahydro saturation state.
Molecular Weight 156.61 g/mol Used for precise stoichiometric calculations.
Physical Form Solid or viscous liquidRequires gentle warming or dissolution in DCM for transfer.
Storage Temperature 2-8 °C (Refrigerated)Prevents slow oxidative degradation of the pyrazole core.
Purity (Commercial) ≥ 95 - 98%Sufficient for direct use in cross-coupling or N-arylation.

Mechanistic Insights: The Pyrazolo[1,5-a]pyridine Core

As a Senior Application Scientist, it is vital to understand the causality behind the reactivity of this scaffold. The fully aromatic pyrazolo[1,5-a]pyridine is a 10π-electron system. However, when the pyridine ring is selectively hydrogenated to form the 4,5,6,7-tetrahydro derivative, the molecule loses its global aromaticity.

  • Selective Hydrogenation: The pyridine ring in the fused system has a lower aromatic resonance energy than the pyrazole ring. Consequently, catalytic hydrogenation preferentially reduces the 6-membered ring while leaving the robust 5-membered pyrazole intact[3].

  • Regioselective Electrophilic Substitution: The resulting tetrahydropyrazolo[1,5-a]pyridine contains an isolated pyrazole ring. The C3 position of this ring is highly nucleophilic. The adjacent saturated ring donates electron density via inductive effects (+I), further activating the C3 carbon toward electrophilic aromatic substitution (e.g., halogenation)[4].

Experimental Methodologies & Protocols

The following self-validating protocols describe the bottom-up synthesis of the target intermediate from commercially available pyrazolo[1,5-a]pyridine.

Protocol A: Synthesis of the Tetrahydro Core via Catalytic Hydrogenation

Objective: Selectively reduce the pyridine ring without cleaving the N-N bond.

  • Reaction Setup: Dissolve pyrazolo[1,5-a]pyridine (10.0 mmol) in 25 mL of anhydrous methanol.

  • Catalyst Addition: Under a continuous flow of argon, carefully add 10% Pd/C (1.0 mmol, 10 mol%). Causality: Argon prevents the spontaneous ignition of methanol vapor by the highly active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain the reaction under an H₂ balloon (approx. 1 atm) at room temperature for 24 hours[3].

  • In-Process Control (IPC): Monitor via ¹H NMR. The reaction is complete when the downfield aromatic protons of the pyridine ring disappear, replaced by distinct aliphatic multiplets at δ 1.8–3.0 ppm.

  • Workup: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Protocol B: Regioselective C3-Chlorination

Objective: Install the chlorine atom at the C3 position with high regiocontrol.

Table 2: Reagent Selection for C3-Halogenation

Halogenating AgentRegioselectivity (C3)Operational Advantages
SO₂Cl₂ (Sulfuryl Chloride)Excellent (>95%)Liquid reagent, precise stoichiometric control, volatile byproducts (SO₂, HCl)[4].
NCS (N-Chlorosuccinimide)GoodMild conditions, solid reagent; requires chromatographic removal of succinimide.
Cl₂ (Chlorine Gas)ModerateHigh risk of over-chlorination; hazardous handling.
  • Reaction Setup: Dissolve the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add sulfuryl chloride (SO₂Cl₂, 10.5 mmol) dropwise over 30 minutes[4]. Causality: Slow addition at 0 °C prevents exothermic runaway and suppresses di-chlorination side reactions.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze via ¹H NMR. The disappearance of the C3-proton singlet (typically around δ 6.0–6.5 ppm) confirms complete halogenation.

  • Quench & Extraction: Slowly add 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the generated HCl, preventing acid-catalyzed degradation of the pyrazole core. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield pure 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .

Synthesis_Workflow A Pyrazolo[1,5-a]pyridine (Fully Aromatic) B 4,5,6,7-Tetrahydro- pyrazolo[1,5-a]pyridine (Saturated Pyridine Ring) A->B H2, Pd/C MeOH, 24h, RT C 3-Chloro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyridine (Target Intermediate) B->C SO2Cl2 DCM, 0 °C to RT D Downstream Derivatives (e.g., Pyraclonil, Steroids) C->D N-Arylation / Cycloaddition

Fig 1: Synthetic workflow from pyrazolo[1,5-a]pyridine to downstream high-value derivatives.

High-Value Applications

Agrochemicals: Synthesis of Pyraclonil (PPO Inhibitor)

The 3-chloro-tetrahydropyrazolo[1,5-a]pyridine motif is the defining structural feature of Pyraclonil (CAS: 158353-15-2), a highly effective herbicide used against multiple-herbicide-resistant weeds like Eleusine indica[1].

In industrial synthesis, a derivative of our intermediate (functionalized at the C2 position) is coupled with a pyrazole-4-carbonitrile core. Alkylation with propargyl chloride and methyl iodide yields the final active ingredient[5]. Pyraclonil functions by competitively inhibiting the Protoporphyrinogen oxidase (PPO) enzyme[6]. The 3-chloro-THP motif acts as a lipophilic anchor, perfectly mimicking the natural substrate within the enzyme's binding pocket.

PPO_Inhibition Substrate Protoporphyrinogen IX Enzyme Protoporphyrinogen Oxidase (PPO) Substrate->Enzyme Product Protoporphyrin IX (Cytoplasmic Accumulation) Enzyme->Product ROS Reactive Oxygen Species (ROS) Product->ROS Light Absorption Death Lipid Peroxidation & Cell Membrane Disruption ROS->Death Inhibitor Pyraclonil (Contains 3-Chloro-THP Motif) Inhibitor->Enzyme Competitive Inhibition

Fig 2: Mechanism of action for PPO inhibitors utilizing the 3-chloro-THP anchoring motif.

Pharmaceuticals: Steroidal Antiandrogens for Prostate Cancer

Beyond agrochemicals, the tetrahydropyrazolo[1,5-a]pyridine scaffold has proven highly valuable in oncology. Recent drug development efforts have utilized[8π+2π] cycloaddition reactions to fuse this heterocyclic system onto steroidal scaffolds (such as 16-dehydropregnenolone)[2]. These novel hexacyclic steroids act as potent androgen receptor (AR) antagonists. By abrogating AR-mediated signaling, these compounds successfully suppress the expression of known prostate cancer targets, including Nkx3.1 and PSA, in 22Rv1 and VCaP cell lines[2].

References

1. Sigma-Aldrich. "3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine". sigmaaldrich.com. URL: 2.[5] Google Patents. "CN103664939A - Synthesis method of pyraclonil". google.com. URL: 3.[1] MedKoo Biosciences. "Pyraclonil | CAS#158353-15-2 | PPO inhibitor". medkoo.com. URL: 4.[6] PubChem. "Pyraclonil | C15H15ClN6 | CID 11563984". nih.gov. URL: 5.[3] Clockss. "3-TRIFLUOROMETHANESULFONYLOXY-4,7-DIHYDROPYRAZOLO-[1,5-a]PYRIDINE VIA RING-CLOSING METATHESIS". clockss.org. URL: 6.[2] PubMed. "Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer". nih.gov. URL: 7.[4] PrepChem. "Synthesis of 5. 2-Amino-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine". prepchem.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An essential scaffold in medicinal chemistry, 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a key intermediate in the development of novel therapeutics.[1][2] Achieving a high-yield, reproducible synthesis is critical for advancing drug discovery programs. This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to overcome common hurdles in its synthesis.

As Senior Application Scientists, we understand that optimizing a synthetic route involves navigating challenges from starting material quality to final product purification. This guide is structured to address specific issues you may encounter during the two primary stages of the synthesis: the formation of the bicyclic core and the subsequent chlorination.

General Synthetic Pathway

The most common laboratory-scale synthesis involves a two-step sequence. First is the construction of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, typically via a cyclization reaction. This is followed by a regioselective chlorination at the 3-position of the pyrazole ring.

Synthetic_Pathway A Piperidine-based Precursor B 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine A->B Step 1: Cyclization C 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine B->C Step 2: Chlorination

Caption: General two-step synthetic route.

Troubleshooting Guide & Optimization Protocols

This section is formatted as a series of questions addressing common experimental failures, followed by detailed explanations and actionable protocols.

Part 1: Low Yield in Bicyclic Core Formation

Question: My cyclization reaction to form the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is resulting in low yields (<40%) and a complex mixture of byproducts. What are the likely causes and how can I improve it?

Answer: Low yield in the formation of the pyrazolo[1,5-a]pyridine core is a frequent issue stemming from several factors, primarily related to the reaction conditions and the stability of intermediates. The cyclization often proceeds through the formation of an N-aminopyridinium ylide or a similar reactive species, which then undergoes an intramolecular reaction.[3][4] Inefficiency here can lead to decomposition or competing side reactions.

Causality & Expert Insights:

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Aprotic solvents like Toluene or Dioxane can favor the cyclization by minimizing side reactions with the solvent, while alcoholic solvents may be necessary for certain precursors but can lead to ether byproducts at high temperatures.

  • Base Strength: The choice of base is crucial for the initial deprotonation step that forms the reactive intermediate. An overly strong base can cause decomposition, while a base that is too weak will result in low conversion.

  • Temperature Control: These cyclizations can be exothermic. Insufficient cooling during reagent addition can lead to runaway reactions and the formation of polymeric material. Conversely, a temperature that is too low will stall the reaction.

  • Atmosphere: The reactive intermediates can be sensitive to oxygen and moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative degradation.

Troubleshooting Workflow & Protocol:

If you are experiencing low yields, a systematic screening of reaction parameters is the most effective approach.

Troubleshooting_Cyclization start Low Yield in Step 1? check_reagents Verify Starting Material Purity (NMR, LC-MS) start->check_reagents screen_solvent Screen Solvents (Toluene, Acetonitrile, Dioxane) check_reagents->screen_solvent screen_base Optimize Base (K2CO3, Et3N, DBU) screen_solvent->screen_base screen_temp Vary Temperature (80°C, 100°C, Reflux) screen_base->screen_temp check_atmosphere Ensure Inert Atmosphere (N2 or Ar) screen_temp->check_atmosphere success Yield Improved check_atmosphere->success

Caption: Decision tree for troubleshooting the cyclization step.

Table 1: Recommended Screening Conditions for Core Formation

ParameterCondition 1Condition 2Condition 3Rationale
Solvent TolueneAcetonitrile1,4-DioxaneVarying polarity and boiling point.
Base K₂CO₃ (solid)Triethylamine (liquid)DBU (liquid)Increasing base strength.
Temperature 80 °C100 °CRefluxBalances reaction rate and stability.
Concentration 0.5 M0.2 M0.1 MCan influence reaction kinetics and solubility.

Experimental Protocol: Optimized Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the N-amino-piperidine precursor (1.0 eq).

  • Add anhydrous Toluene to achieve a concentration of 0.2 M.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Add the corresponding electrophilic partner (e.g., a β-ketoester, 1.1 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part 2: Inefficient Chlorination

Question: My chlorination of the bicyclic core is incomplete, or I am observing the formation of multiple chlorinated species. How do I achieve clean, high-yielding conversion to the 3-chloro product?

Answer: Regioselective chlorination of the electron-rich pyrazole ring is generally facile, but achieving high selectivity and yield requires careful selection of the chlorinating agent and strict control of reaction conditions. The primary challenges are stopping the reaction at mono-chlorination and preventing degradation of the starting material.

Causality & Expert Insights:

  • Reactivity of Chlorinating Agent: The choice of reagent is paramount.

    • Phosphorus oxychloride (POCl₃): A very powerful and common reagent, often used for converting hydroxyl groups to chlorides, but can also directly chlorinate electron-rich heterocycles. It is aggressive and can require high temperatures, leading to potential charring and byproducts if not controlled.

    • N-Chlorosuccinimide (NCS): A milder, solid electrophilic chlorinating agent. It often provides higher selectivity with sensitive substrates and is easier to handle. The reaction typically proceeds at lower temperatures.

  • Stoichiometry: Using a large excess of the chlorinating agent is a common cause of over-chlorination. Precise control of the stoichiometry, typically using a slight excess (1.05-1.2 equivalents), is critical for maximizing the yield of the mono-chloro product.

  • Temperature and Reaction Time: Chlorination is often rapid. Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can provide excellent control and minimize byproduct formation.

Table 2: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical ConditionsProsCons
POCl₃ Neat or in CHCl₃, 80-110 °CInexpensive, powerfulHarsh conditions, potential for byproducts, difficult workup
SOCl₂ Neat or in CH₂Cl₂, RT to RefluxReactive, generates gaseous HClCorrosive, can lead to side reactions
NCS Acetonitrile or DMF, 0 °C to RTMild, selective, easy to handleMore expensive, may require longer reaction times

Experimental Protocol: Selective Chlorination with N-Chlorosuccinimide (NCS)

  • Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous Acetonitrile (ACN) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic strategies for the pyrazolo[1,5-a]pyridine core?

A1: Besides the classical condensation methods, [3+2] cycloaddition reactions are a powerful modern alternative.[7] These reactions often involve the in-situ generation of N-aminopyridinium ylides which then react with alkynes or alkenes to form the bicyclic core, sometimes in a single step and under mild, metal-free conditions.[4][8]

Q2: How can I reliably confirm the identity and purity of my final product?

A2: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: Will confirm the structure, including the regiochemistry of the chlorination.

  • Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern for chlorine (a characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes).

  • HPLC/LC-MS: Is the best method for determining purity (e.g., >95%) and identifying any minor impurities.

Q3: My final product, 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, is a viscous liquid or low-melting solid and is difficult to purify by recrystallization. What should I do?

A3: This is a common issue for this class of compounds.[6] Flash column chromatography on silica gel is the most reliable method for purification. If the compound is basic, you can sometimes improve separation by adding a small amount of triethylamine (~1%) to the eluent to prevent streaking on the column. If normal phase chromatography fails, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.

Q4: What are the primary safety concerns when performing this synthesis?

A4: Standard laboratory safety protocols should be followed. Pay special attention to:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. They must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pyridine Derivatives: Many pyridine-based compounds have unpleasant odors and can be toxic. Always handle them in a well-ventilated fume hood.

  • Pressurization: Quenching reactive reagents like POCl₃ can be highly exothermic and release gaseous byproducts (HCl). Always perform quenching slowly and in an open or vented system with adequate cooling.

References

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Sigma-Aldrich.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC.
  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids.
  • 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Sigma-Aldrich.
  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate.
  • 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Sigma-Aldrich.
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

Sources

Technical Support Center: Troubleshooting 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific chromatographic and handling challenges associated with 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6).

This compound is a critical building block in the synthesis of agrochemicals (such as the herbicide pyraclonil)[1] and various pharmaceutical libraries. However, its partially saturated bicyclic core presents unique physicochemical hurdles during isolation. This guide moves beyond basic protocols to explain the causality behind purification failures and provides self-validating, field-tested solutions.

The Causality of Purification Failures

To successfully purify this compound, scientists must first understand how its molecular architecture dictates its behavior on a stationary phase.

A. Co-elution of Halogenation Byproducts

The Mechanism: The synthesis of this building block typically involves the electrophilic chlorination of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core using reagents like N-chlorosuccinimide (NCS). The C3 position on the pyrazole ring is highly nucleophilic, making it the primary target. However, the reaction often yields a statistical mixture of unreacted starting material (des-chloro) and over-chlorinated byproducts. Because the saturated tetrahydropyridine ring dominates the molecule's lipophilicity, the addition or absence of a single chlorine atom only marginally shifts the retention factor (


) on normal-phase silica, leading to severe co-elution.
B. Severe Tailing and Irreversible Adsorption

The Mechanism: While the bridgehead nitrogen delocalizes its lone pair into the pyrazole system, the saturated nature of the tetrahydropyridine ring prevents full aromatic delocalization across the entire bicyclic system. This leaves the pyrazole nitrogens highly susceptible to hydrogen bonding with the weakly acidic silanol groups (Si-OH) present on standard silica gel. This dipole-dipole interaction causes severe peak tailing, band broadening, and poor mass recovery, a phenomenon well-documented in structurally similar pyrazolo-pyrimidine derivatives[2].

C. Diminished UV Chromophore

The Mechanism: Fully aromatic pyrazolo[1,5-a]pyridines exhibit strong


 transitions, making them highly visible at 254 nm. However, the saturation of the 6-membered ring in the 4,5,6,7-tetrahydro derivative breaks this extended conjugation. Consequently, the UV absorbance maximum is blue-shifted. Relying solely on a 254 nm UV detector during flash chromatography often results in missed fractions or the accidental discarding of the product.

Optimized Experimental Protocols

To counteract the challenges outlined above, employ the following validated methodologies.

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Use this protocol for bulk purification (>1 gram) where des-chloro impurities are minimal.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase gradient of Hexane and Ethyl Acetate (EtOAc). To deactivate the acidic silanols, add 1% v/v Triethylamine (TEA) to both the weak and strong solvent lines[2].

  • Column Equilibration: Flush a high-performance spherical silica column (15–20 µm particle size for higher theoretical plates) with 3 column volumes (CV) of Hexane containing 1% TEA. Self-Validation Check: Ensure the baseline UV reading stabilizes, indicating the TEA has fully coated the active silanol sites.

  • Sample Loading: Dissolve the crude viscous liquid[3] in a minimum volume of Dichloromethane (DCM). Apply via dry-loading onto Celite to prevent band broadening at the column head.

  • Elution & Detection: Run a shallow gradient from 0% to 30% EtOAc over 15 CV. Critical: Set the UV detector to 210 nm and 230 nm (rather than 254 nm) to capture the blue-shifted absorbance of the pyrazole core.

  • Recovery: Pool the fractions and concentrate under reduced pressure. The product should present as a viscous liquid or low-melting solid. Store immediately at 2–8°C under argon to prevent oxidative degradation[3].

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Use this protocol for final-stage drug development where >98% purity is required and co-eluting chlorinated byproducts must be removed.

Step-by-Step Methodology:

  • System Setup: Utilize a C18 Preparative Column (e.g., 5 µm, 150 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: MS-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: MS-grade Acetonitrile (MeCN) + 0.1% FA. (Note: The acidic modifier ensures the pyrazole nitrogens remain protonated in a consistent state, sharpening the peak shape on reverse-phase media[4]).

  • Gradient Design: Initiate at 5% B, hold for 2 minutes to elute polar degradation products, then ramp to 60% B over 20 minutes. The des-chloro impurity will elute first, followed by the 3-chloro product, and finally the highly lipophilic di-chloro byproduct.

  • Fraction Collection: Trigger fraction collection using Mass Spectrometry (Mass-Directed Auto-Purification, MDAP) targeting the

    
     ion at m/z 157.0 (and the characteristic 
    
    
    
    isotope peak at 159.0).

Quantitative Method Comparison

Summarizing the performance metrics of different purification strategies allows for rapid decision-making based on your project's scale and purity requirements.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal PurityScalabilityKey Modifier / Additive
Standard Silica Flash Polar baseline junk40 - 50% (High loss)80 - 85%High (>10g)None (Causes tailing)
Deactivated Silica Flash Polar junk, some des-chloro85 - 90% 90 - 95%High (>10g)1% Triethylamine (TEA)
RP-HPLC (C18) Des-chloro & Di-chloro70 - 75%>99% Low (<1g)0.1% Formic Acid (FA)
Crystallization Broad spectrum50 - 60%>98%Medium (1-5g)Hexane/EtOAc (Requires seeding)

Troubleshooting Decision Matrix

Use the following logical workflow to diagnose and resolve issues encountered during the purification of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

PurificationWorkflow Crude Crude 3-Chloro-THPP Mixture TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Streaking Issue: Severe Streaking (Silanol Interaction) TLC->Streaking Coelution Issue: Co-eluting Impurities (Des-chloro/Di-chloro) TLC->Coelution Action1 Add 1% Et3N to Mobile Phase Streaking->Action1 Action2 Switch to RP-HPLC (MeCN:H2O + 0.1% FA) Coelution->Action2 Pure1 Purified Product (Normal Phase) Action1->Pure1 Pure2 Purified Product (Reverse Phase) Action2->Pure2

Decision tree for troubleshooting 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine purification.

Frequently Asked Questions (FAQs)

Q: My purified fractions turn from a pale yellow liquid to a dark brown viscous oil after concentration. What is happening? A: Halogenated, partially saturated heterocycles are highly susceptible to photo-oxidation and acid-catalyzed degradation. If you used chloroform or un-stabilized DCM during workup, trace HCl can trigger decomposition. Always concentrate at lower temperatures (<40°C bath), flush the final vial with argon, and store strictly at 2–8°C[3].

Q: I am running a standard silica column, but I see absolutely no peaks on my 254 nm UV trace, even though TLC shows a spot. Why? A: The 4,5,6,7-tetrahydro saturation breaks the extended


-conjugation found in fully aromatic pyrazolo[1,5-a]pyridines. The compound has a very weak extinction coefficient at 254 nm. You must monitor at 210–220 nm or utilize an Evaporative Light Scattering Detector (ELSD). For TLC visualization, rely on a Potassium Permanganate (

) or Iodine stain rather than a UV lamp.

Q: Can I separate the 3-chloro product from the 3,X-dichloro byproduct using normal phase chromatography? A: It is exceptionally difficult. The addition of a second chlorine atom on the saturated ring does not significantly alter the dipole moment enough for silica gel to resolve them efficiently. If you must use normal phase, switch to a fluorinated stationary phase (FluoroFlash) to exploit halogen-fluorine interactions, or default to the RP-HPLC protocol provided above.

References

  • MDPI. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Pharmaceuticals. Available at:[Link]

  • Google Patents. "CN103664939A - Synthesis method of pyraclonil." China National Intellectual Property Administration.

Sources

Technical Support Center: Troubleshooting Solubility for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for research scientists, medicinal chemists, and assay developers working with 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6).

As a bicyclic heterocyclic building block, this compound features a lipophilic chloro-substituent and an aliphatic tetrahydropyridine ring fused to a pyrazole core[1]. While highly valuable in synthetic chemistry and drug discovery, its physicochemical profile often leads to solvation challenges, particularly in aqueous biological assays and high-concentration organic stock solutions. This guide synthesizes field-proven methodologies and thermodynamic principles to help you overcome these bottlenecks.

Part 1: The Causality of Solvation (Physicochemical Profiling)

To troubleshoot solubility, we must first understand the thermodynamic barriers preventing dissolution. The solubility of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Aqueous Insolubility (The Hydrophobic Effect): The chloro group and the saturated tetrahydropyridine ring significantly increase the molecule's lipophilicity (LogP). Because the compound lacks a strongly ionizable functional group at physiological pH (pH 7.4), water molecules cannot form sufficient hydrogen bonds to overcome the entropic penalty of forming a hydration shell around the hydrophobic moieties. Research on pyrazolo[1,5-a]pyridine derivatives indicates that without the addition of a basic amine to enable salt formation, aqueous solubility remains inherently poor[2].

  • DMSO Stock Instability (The "Solvent Crash" Phenomenon): While small heterocycles generally exhibit good solubility in pure Dimethyl Sulfoxide (DMSO), they are highly susceptible to precipitation upon the introduction of water. DMSO is hygroscopic; repeated opening of stock vials allows atmospheric moisture to enter, which drastically reduces the solvent's capacity to solvate lipophilic compounds, leading to micro-precipitation[3][4].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into aqueous assay media. How do I prevent this?

A: This is a classic "solvent crash." When the DMSO stock is introduced to water, the water molecules rapidly hydrogen-bond with DMSO, stripping the solvent away from the lipophilic compound before it can disperse.

  • Mechanistic Fix: Reduce the thermodynamic shock by using a step-down dilution method or by utilizing co-solvents. Introducing 0.1% to 0.5% of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) into your aqueous buffer prior to adding the compound lowers the surface tension and provides hydrophobic pockets (micelles) to stabilize the compound.

  • Advanced Alternative: Use acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the DMSO stock directly into the assay plate, ensuring the localized DMSO concentration never exceeds the critical precipitation threshold.

Q2: I need to achieve a >50 mM concentration for a synthetic cross-coupling reaction, but the compound isn't fully dissolving in THF. What are my options?

A: Tetrahydrofuran (THF) may not possess a high enough dielectric constant to disrupt the crystal lattice of this specific halogenated heterocycle at high concentrations.

  • Mechanistic Fix: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These solvents have higher dipole moments and better solvating power for pyrazolo-pyridine building blocks. Gentle heating (40–50 °C) and sonication will provide the kinetic energy required to break the initial lattice interactions.

Q3: How should I store my 10 mM stock solutions to ensure long-term stability for High-Throughput Screening (HTS)?

A: Heterocyclic building blocks are prone to degradation or precipitation over multiple freeze-thaw cycles due to localized concentration gradients forming as the solvent freezes[4].

  • Mechanistic Fix: Aliquot your master stock into single-use vials immediately after preparation. Store at -20 °C in a desiccator. Never subject a single vial to more than two freeze-thaw cycles. Ensure the DMSO used is strictly anhydrous (≤0.005% water).

Q4: Can I chemically modify the compound to improve solubility without losing its core reactivity?

A: If you are using this as a scaffold for drug discovery, consider transient or permanent salt formation. Literature demonstrates that incorporating a basic amine into the pyrazolo[1,5-a]pyridine framework and converting it to a hydrochloride salt can increase aqueous solubility by up to 1000-fold[2][5]. While you cannot change the base building block, you can prioritize adding basic moieties in your immediate next synthetic step.

Part 3: Quantitative Data & Solvent Compatibility

The following table summarizes the optimal solvent environments for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine based on application needs.

Solvent SystemDielectric Constant (ε)Max Recommended Conc.ApplicationTroubleshooting Notes
Anhydrous DMSO 46.750 - 100 mMHTS Master StocksMust be stored desiccated. Warm to 37°C before use to ensure complete dissolution.
DMF / DMAc 36.7 / 37.8> 100 mMSynthetic ChemistryIdeal for cross-coupling. Wash organic layers thoroughly with LiCl(aq) during workup to remove.
Aqueous Buffer (pH 7.4) ~ 80.0< 50 µMBiological AssaysHigh risk of precipitation. Limit final DMSO concentration to ≤ 1% v/v.
Buffer + 0.1% Tween-20 N/A100 - 250 µMBiochemical AssaysSurfactant micelles stabilize the lipophilic chloro-tetrahydropyridine core.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume solubility; verify it.

Protocol A: Preparation of a Self-Validating 10 mM DMSO Master Stock

Rationale: Ensures complete lattice disruption and prevents moisture-induced precipitation.

  • Equilibration: Allow the vial of solid 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (Water ≤0.005%) using a positive displacement pipette.

  • Kinetic Disruption: Vortex the solution for 60 seconds, followed by bath sonication at 37 °C for 5 minutes.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a microscopic white pellet is visible, the compound has not fully dissolved. Add 10% more solvent and repeat step 3.

  • Storage: Aliquot into 50 µL single-use volumes in tightly sealed, argon-purged vials and store at -20 °C.

Protocol B: Step-Down Aqueous Dilution for in vitro Assays

Rationale: Prevents the thermodynamic shock that causes solvent crashing.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a 100% organic intermediate (e.g., pure PEG400 or fresh DMSO) to create a 1 mM working stock.

  • Media Preparation: Pre-warm your aqueous assay buffer to 37 °C. If assay-compatible, supplement the buffer with 0.1% Pluronic F-68 or Tween-20.

  • Injection: Inject the 1 mM working stock into the vortexing aqueous buffer drop-by-drop (not all at once) to achieve your final assay concentration (e.g., 10 µM).

  • Self-Validation Step: Measure the turbidity of the final solution using Dynamic Light Scattering (DLS) or a nephelometer. An increase in scattering intensity compared to a blank buffer indicates the formation of colloidal aggregates (false positives in assays).

Part 5: Workflow Visualizations

TroubleshootingWorkflow Start Compound in DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Validate DLS / Nephelometry Check Dilute->Validate Success Clear Solution Proceed to Assay Validate->Success No scattering Fail Turbidity / Precipitation Validate->Fail High scattering Fix1 Add 0.1% Tween-20/PEG400 Fail->Fix1 Fix2 Use Acoustic Dispensing Fail->Fix2 Fix3 Check DMSO Moisture Level Fail->Fix3 Fix1->Validate Fix2->Validate Fix3->Start

Aqueous precipitation troubleshooting and validation workflow.

Mechanism Solid Crystal Lattice (High Energy Barrier) DMSO Solvation in Anhydrous DMSO (Stable Monomers) Solid->DMSO Sonication/Heat Water Rapid Aqueous Dilution DMSO->Water Crash Solvent Crash (DMSO stripped by H2O) Water->Crash Hydrophobic Effect Micelle Surfactant Addition (Micellar Encapsulation) Water->Micelle Co-solvents present Crash->Solid Re-crystallization

Thermodynamic mechanism of solvent crash and micellar rescue.

References

  • Kendall, J. et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Tetko, I. V. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals handling 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6).

While Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and compound library storage, it is not an inert bystander. Partially saturated bicyclic heterocycles present unique physicochemical challenges when stored in DMSO. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to ensure the integrity of your assays.

Mechanistic Insights: The "Why" Behind Degradation

Understanding the causality of compound loss is critical before attempting to troubleshoot. For 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, instability in DMSO is driven by two primary mechanisms:

  • Thermodynamic Aromatization (Oxidation): The 4,5,6,7-tetrahydro ring is partially saturated. There is a strong thermodynamic driving force for this ring to undergo dehydrogenation (aromatization) to form a fully conjugated, planar pyrazolo[1,5-a]pyridine system. Trace transition metals present in lower-grade DMSO, combined with dissolved atmospheric oxygen, act as catalysts for this oxidative degradation.

  • Hygroscopicity and Antisolvent Precipitation: DMSO is highly hygroscopic. Every time a stock vial is opened to ambient air, it absorbs water. Because 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is highly lipophilic, absorbed water acts as an antisolvent. This lowers the solubility threshold, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility [1]. Furthermore, repeated freeze-thaw cycles exacerbate this by creating localized concentration gradients that push the compound past its supersaturation point [2].

Mechanism Intact 3-Chloro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyridine (Intact Compound) Oxidation Trace Metals / O2 in DMSO Intact->Oxidation Exposure Moisture Atmospheric Moisture (Hygroscopic DMSO) Intact->Moisture Exposure Aromatized Aromatization (Dehydrogenation) Oxidation->Aromatized Thermodynamic Drive Precipitate Antisolvent Effect (Precipitation) Moisture->Precipitate Decreased Solubility Loss Loss of Assay Signal (False Negatives) Aromatized->Loss Precipitate->Loss

Caption: Mechanistic pathways of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine degradation in DMSO.

Frequently Asked Questions & Troubleshooting

Q1: My 10 mM stock solution of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine turned slightly yellow after a week on the bench. Can I still use it? A: No. A color shift from colorless to yellow/brown is a primary indicator of oxidative aromatization. The fully aromatic pyrazolo[1,5-a]pyridine derivative has a different electronic absorption spectrum, causing the color change. Using this solution will introduce a structurally distinct degradant into your assay, potentially causing off-target effects or false positives.

Q2: I stored my DMSO stock at -20°C, but when I thawed it, my bioassay results showed a 50% drop in potency. What happened? A: You are likely experiencing freeze-thaw-induced precipitation [2]. When DMSO freezes, the compound is excluded from the solvent crystal lattice, creating highly concentrated micro-pockets. Upon thawing, the compound may not spontaneously redissolve, leaving a significant portion of your active pharmaceutical ingredient (API) stuck to the vial walls as an invisible film. Always warm the vial to 37°C and sonicate for 5 minutes before use.

Q3: How can I prevent water absorption in my DMSO stocks? A: Use anhydrous, septum-sealed DMSO (≥99.9% purity). Never open the vial in ambient air. Instead, pierce the septum with a syringe purged with dry Argon or Nitrogen. Aliquot your stock immediately into single-use volumes to prevent repeated atmospheric exposure.

Workflow Start Visual Inspection of Stock Q1 Is there visible precipitate? Start->Q1 A1_Yes Warm to 37°C & Sonicate Q1->A1_Yes Yes A1_No Check Solution Color Q1->A1_No No Q2 Did it redissolve? A1_Yes->Q2 Q3 Is the solution yellow/brown? A1_No->Q3 A2_No Discard (Irreversible Aggregation) Q2->A2_No No A2_Yes Proceed to LC-MS QC Q2->A2_Yes Yes A3_No Proceed to Assay / Storage A2_Yes->A3_No A3_Yes Suspect Oxidative Aromatization Q3->A3_Yes Yes Q3->A3_No No

Caption: Troubleshooting workflow for evaluating compound integrity in DMSO solutions.

Quantitative Stability Profile

To guide your experimental planning, the table below summarizes the expected integrity of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in DMSO under various conditions.

Table 1: Stability and Integrity in DMSO Solutions

Storage ConditionTime Point% Intact Compound RemainingPrimary Degradation Mechanism
Room Temp (Ambient Air, Clear Vial)7 Days< 80%Oxidation / Hygroscopic precipitation
Room Temp (Argon Purged, Amber Vial)7 Days> 95%Minimal
4°C (Ambient Air, Opened repeatedly)1 Month~ 85%Hygroscopic precipitation
-20°C (Argon Purged, Single-use Aliquot)6 Months> 98%Minimal
-20°C (Repeated Freeze-Thaw, 5 cycles)1 Month< 70% (in solution)Freeze-thaw induced precipitation

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection. The following protocols are designed as self-validating systems; they contain internal controls that confirm whether an issue is due to chemical degradation or user error.

Protocol A: Preparation of Anhydrous, Oxidation-Resistant Stock Solutions

Causality Check: This protocol eliminates oxygen and moisture, directly neutralizing the two primary degradation pathways.

  • Solvent Preparation: Procure anhydrous DMSO (water ≤0.005%) in a septum-sealed bottle. Prior to use, bubble dry Argon gas through the DMSO for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the lyophilized 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine powder in a dry box or under a nitrogen stream.

  • Dissolution: Inject the purged DMSO directly into the sealed vial containing the powder. Vortex for 60 seconds.

  • Aliquotting: Immediately divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Flush the headspace of each tube with Argon before capping. Store immediately at -80°C (preferred) or -20°C.

Protocol B: LC-MS Stability Assessment Workflow (Self-Validating)

Causality Check: By incorporating a stable Internal Standard (IS), this protocol self-validates. If the absolute peak area of your compound drops but the IS remains stable, chemical degradation is confirmed. If both drop, the error lies in injection volume or solvent evaporation.

  • Standard Preparation: Prepare a 10 mM stock of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Analyte) and a 10 mM stock of a stable, structurally distinct reference compound (Internal Standard, e.g., Carbamazepine).

  • Sample Matrix: Mix the Analyte and IS in DMSO to a final concentration of 100 µM each.

  • Time-Course Sampling: At T=0, T=24h, and T=7 days, extract a 5 µL aliquot from the test vial.

  • Dilution: Dilute the 5 µL aliquot into 995 µL of Acetonitrile/Water (50:50 v/v) to quench any DMSO-mediated reactions and prepare for injection.

  • LC-MS Analysis: Inject 2 µL onto a C18 column. Monitor the specific m/z transitions for both the Analyte and the IS.

  • Data Normalization: Calculate the Ratio = (Area of Analyte) / (Area of IS). A decrease in this ratio over time definitively proves chemical degradation or selective precipitation of the tetrahydropyrazolo-pyridine core.

References

  • Waybright TJ, Britt JR, McCloud TG. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening. 2009.[Link]

  • Popa-Burke IG, Issakova O, Arroway JD, et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. 2014.[Link]

Technical Support Center: Synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.

Section 1: Overview of the Core Synthetic Pathway

The most reliable and common method for synthesizing 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a two-step process starting from its amino precursor, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine.[4] The key transformation is a Sandmeyer reaction, a classic method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[5][6]

The overall workflow involves:

  • Diazotization: The conversion of the starting amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Sandmeyer Reaction: The displacement of the diazonium group with a chloride ion, catalyzed by copper(I) chloride (CuCl).

Synthesis_Workflow Start 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-amine Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate (Unstable) Step1->Intermediate Step2 Sandmeyer Reaction (CuCl catalyst) Intermediate->Step2 End 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Step2->End

Caption: Overall synthetic workflow for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My final product yield is very low, and TLC analysis shows a significant amount of the starting amine. What went wrong?

Answer: This strongly indicates an incomplete or failed diazotization step.

  • Probable Cause 1: Incorrect Temperature. The formation of the diazonium salt is highly exothermic and the salt itself is thermally unstable. Temperatures rising above 5 °C can lead to rapid decomposition and loss of the intermediate.

    • Solution: Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for efficient cooling and monitor the internal reaction temperature with a low-temperature thermometer.

  • Probable Cause 2: Improper Reagent Stoichiometry. An insufficient amount of sodium nitrite or acid will result in incomplete conversion of the amine.

    • Solution: Ensure that at least one equivalent of sodium nitrite and two equivalents of acid (e.g., HCl) are used relative to the starting amine. The second equivalent of acid is crucial to maintain the acidity needed to prevent the diazonium salt from coupling with unreacted amine.

  • Probable Cause 3: Poor Reagent Quality. Old or improperly stored sodium nitrite may have decomposed, reducing its effective concentration.

    • Solution: Use a fresh, unopened bottle of sodium nitrite for best results.

Question 2: After workup, my crude product is a dark red or brown oil/solid instead of the expected off-white solid. How can I fix this?

Answer: The formation of intense color is typically due to the creation of azo compounds, a common byproduct in diazotization reactions.

  • Probable Cause: Azo Coupling. The electrophilic diazonium salt intermediate can react with the electron-rich starting amine (or the product itself) if conditions are not optimal. This "self-coupling" forms highly colored azo dyes.

    • Preventative Solution: The key is to ensure the diazonium salt reacts in the Sandmeyer step as quickly as it is formed. This is achieved by adding the cold diazonium salt solution slowly to the hot CuCl solution. Maintaining a sufficiently acidic environment (pH < 2) also suppresses this side reaction.

    • Remediation Protocol: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[7] See the protocol in Section 3.

Question 3: My NMR and Mass Spec data show the desired product, but also a significant impurity with a mass corresponding to a hydroxyl group replacing the chloro group. What is this byproduct and how can I avoid it?

Answer: You are observing the formation of 3-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

  • Probable Cause: Diazonium Salt Hydrolysis. In the presence of water and at elevated temperatures, the diazonium salt can be displaced by a hydroxyl group, forming a phenol-like byproduct.[5] This reaction is favored if the Sandmeyer reaction is slow or if the reaction mixture is allowed to warm up before the addition to the copper catalyst is complete.

    • Solution: Work quickly and keep the diazonium salt solution cold at all times. Ensure your copper(I) chloride catalyst is active and prepared correctly to facilitate a rapid Sandmeyer reaction, which will outcompete the slower hydrolysis pathway. The addition of the diazonium salt to the CuCl solution should be done expediently while monitoring for gas evolution (N₂).

Question 4: TLC analysis shows multiple spots that are difficult to separate by column chromatography. What are the likely side products?

Answer: Besides the byproducts mentioned above, the radical nature of the Sandmeyer reaction can lead to other impurities.

  • Probable Cause 1: Biaryl Formation. The aryl radical intermediate in the Sandmeyer mechanism can dimerize to form biaryl compounds.[5] These are often non-polar and can be difficult to separate from the desired product.

    • Solution: While difficult to eliminate completely, ensuring an efficient transfer of the chloride from the copper complex to the aryl radical can minimize dimerization. This is best achieved with a well-prepared, active catalyst.

  • Probable Cause 2: Incomplete Cyclization in Precursor. If the synthesis of the starting amine was not clean, you may be carrying over pyrazoline intermediates or regioisomers, which would then be chlorinated in the Sandmeyer step, leading to a complex mixture.[7]

    • Solution: Always ensure the purity of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine precursor by recrystallization or chromatography before starting the diazotization.

Byproduct_Formation cluster_0 Reaction Pathways Diazonium Ar-N₂⁺ (Diazonium Intermediate) Product Desired Product Ar-Cl Diazonium->Product + CuCl (Sandmeyer) Phenol Phenol Byproduct Ar-OH Diazonium->Phenol + H₂O, Δ (Hydrolysis) Azo Azo Byproduct Ar-N=N-Ar Diazonium->Azo + Ar-NH₂ (Azo Coupling) Radical Ar• (Aryl Radical) Diazonium->Radical - N₂ (via e⁻ transfer) Biaryl Biaryl Byproduct Ar-Ar Radical->Product + Cl⁻ (from CuCl₂) Radical->Biaryl + Ar• (Dimerization)

Caption: Major byproduct formation pathways from the diazonium salt intermediate.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Copper(I) Chloride Catalyst

Causality: The efficiency of the Sandmeyer reaction is highly dependent on the quality of the CuCl catalyst. Commercial CuCl is often partially oxidized to Cu(II), which is ineffective. This protocol ensures a highly active catalyst.

  • Dissolve 20 g of copper(II) sulfate pentahydrate and 5 g of sodium chloride in 100 mL of hot water in a 250 mL flask.

  • In a separate beaker, dissolve 4 g of sodium bisulfite in 20 mL of water.

  • Slowly add the sodium bisulfite solution to the hot copper sulfate solution with vigorous stirring.

  • A white precipitate of copper(I) chloride will form. Allow the mixture to cool to room temperature.

  • Decant the supernatant liquid. Wash the white solid by decantation with water three times to remove all soluble impurities.

  • Finally, wash with ethanol and then ether, and dry the solid under vacuum. Store in a desiccator.

Protocol 2: Decolorization with Activated Charcoal

  • Dissolve the crude, colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~5% w/v solution.

  • Add activated charcoal (approximately 10% of the crude product weight).

  • Stir the suspension at room temperature for 15-30 minutes. Do not heat, as this can promote reaction with the charcoal.

  • Filter the mixture through a pad of Celite® to remove the fine charcoal particles.

  • Rinse the Celite® pad with a small amount of fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Sandmeyer reaction? The Sandmeyer reaction is a well-established example of a radical-nucleophilic aromatic substitution (SRNAr).[5] It proceeds via a one-electron transfer from the copper(I) catalyst to the diazonium salt.[8] This generates an aryl radical and nitrogen gas, along with copper(II). The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the copper(I) catalyst.

Sandmeyer_Mechanism N1 Ar-N₂⁺ + Cu(I)Cl N2 [Ar-N₂•] + Cu(II)Cl N1->N2 Single Electron Transfer N3 Ar• + N₂ + Cu(II)Cl₂ N2->N3 Loss of N₂ N4 Ar-Cl + Cu(I)Cl N3->N4 Cl• Transfer

Caption: The radical-based mechanism of the Sandmeyer chlorination.

Q2: Why is it not advisable to isolate the diazonium salt intermediate? Aryl diazonium salts are notoriously unstable in their solid form and can be explosive when dry. They are generated and used in situ in a cold aqueous solution where their decomposition is manageable for the short time required for the subsequent reaction.

Q3: Can I use a different copper source, like Copper(II) chloride? No, the catalytic cycle requires Copper(I). Cu(I) is the species that initiates the radical process by donating an electron.[9] Using Cu(II) directly will not catalyze the reaction effectively.

Q4: What are the best analytical methods to monitor the reaction and assess final purity?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of the starting amine. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), adjusted as needed for optimal separation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for confirming the mass of the desired product and identifying the masses of major byproducts like the hydroxy- and biaryl- species.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product and ensuring the absence of proton or carbon signals from impurities.

Section 5: Summary of Key Reaction Parameters

ParameterRecommended ValueRationale & Key Considerations
Diazotization Temp. 0–5 °CCritical for diazonium salt stability.[9] Higher temperatures lead to hydrolysis and decomposition.
Amine:NaNO₂:HCl Ratio 1 : 1.1 : 2.2A slight excess of nitrite and acid ensures complete conversion of the amine.
Catalyst Copper(I) Chloride (CuCl)Must be active and free of Cu(II) oxidation. Use freshly prepared or purified catalyst.[5][6]
Catalyst Loading 0.1 - 0.2 equivalentsCatalytic amounts are sufficient, though stoichiometric amounts are sometimes used to drive the reaction.[6]
Solvent Aqueous HClThe reaction is typically performed in the acidic aqueous solution used for diazotization.

References

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (2025, August 10). ResearchGate. Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Glatz, H., et al. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. Retrieved from [Link]

  • Park, J., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 571-588. Retrieved from [Link]

  • Pereira, N. A. M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 103, 374-380. Retrieved from [Link]

  • Oliveira, A. S. R., et al. (2017). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as novel photosensitizers. ResearchGate. Retrieved from [Link]

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • L.S. College. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Oliveira, A. S. R., et al. (2017). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as novel photosensitizers. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • M. Pineiro, et al. (2017). Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids, 122, 24-30. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250). Retrieved from [Link]

  • Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
  • ResearchGate. (2022, December 27). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(34), 20856-20876. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable heterocyclic building block. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic strategy for preparing 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine?

The most reliable and frequently employed strategy is a two-step sequence. This involves the initial construction of the bicyclic 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, followed by a regioselective chlorination at the C3 position of the pyrazole ring. This approach allows for better control over the final chlorination step, which is often the most challenging part of the synthesis.

The overall workflow can be visualized as follows:

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Reactants (e.g., 2-(Pyrazol-1-yl)ethan-1-amine derivative) B Cyclization/Condensation A->B Acid catalyst Heat C 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine B->C E Electrophilic Aromatic Substitution C->E D Chlorinating Agent (e.g., NCS, TCCA) D->E G Crude Product E->G Workup F 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine H Chromatography or Crystallization G->H I Pure Product H->I cluster_0 Factors Influencing Regioselectivity cluster_1 Electronic Effects cluster_2 Steric Hindrance cluster_3 Reaction Conditions A Pyrazolo[1,5-a]pyridine Core B N1 (Bridgehead): Electron-donating (p-orbital overlap) A->B C N7: Electron-withdrawing (inductive effect) A->C D Fused Tetrahydropyridine Ring: Weakly electron-donating A->D E C2 Position: Sterically hindered by the adjacent CH2 group of the fused ring. A->E F Mild Reagents (NCS): Favor kinetic control, attacking the most electronically favorable site (C3). A->F G Harsh Reagents (POCl3): May lead to complex formation or alternative mechanisms, reducing selectivity. A->G

Caption: Key factors governing chlorination regioselectivity.

Possible CauseSuggested Solution & Rationale
Highly Reactive Chlorinating Agent Aggressive reagents like SO₂Cl₂ or TCCA at elevated temperatures can be less selective, attacking multiple sites. Solution: Switch to a milder agent like N-Chlorosuccinimide (NCS). Perform the reaction at a lower temperature (start at 0°C or room temperature) and monitor carefully.
Incorrect Solvent The solvent can influence the reactivity of the chlorinating agent and the stability of the electrophilic substitution intermediate (the sigma complex). Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are good starting points for reactions with NCS. Avoid protic solvents like water if using water-sensitive reagents. [1]
Kinetic vs. Thermodynamic Control A mixture of products might arise from a competition between the kinetically favored product (formed fastest) and the thermodynamically favored product (most stable). Solution: Lowering the reaction temperature generally favors the kinetic product. Carefully controlling the reaction time and quenching it as soon as the starting material is consumed can prevent isomerization or further reaction to the thermodynamic product.
Issue 3: Formation of di- and poly-chlorinated byproducts.

The presence of products with a higher molecular weight corresponding to the addition of two or more chlorine atoms is a clear sign of over-reaction.

Possible CauseSuggested Solution & Rationale
Excess Chlorinating Agent Using a molar excess of the chlorinating agent is the most common cause. Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the chlorinating agent. Add the agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the reagent low, favoring mono-chlorination.
Prolonged Reaction Time / High Temperature Allowing the reaction to proceed long after the starting material is consumed, or running it at too high a temperature, provides the energy and opportunity for the mono-chlorinated product to react further. Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction immediately upon the disappearance of the starting material. If the reaction is slow, consider adding a catalytic amount of an activator rather than increasing the temperature drastically.
Issue 4: Difficulty in purifying the final product.

The crude product can sometimes be a stubborn oil or a mixture that is challenging to separate from starting materials and byproducts.

Possible CauseSuggested Solution & Rationale
Similar Polarity of Components The starting material, product, and byproducts may have very similar polarities, leading to poor separation on a standard silica gel column. Solution: 1. Acid-Base Extraction: The product contains a basic nitrogen atom in the tetrahydropyridine ring. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product back into an organic solvent. 2. Salt Crystallization: If the product is resistant to crystallization as a free base, try forming a salt (e.g., hydrochloride or hydrobromide) and crystallize it from a suitable solvent system like isopropanol/ether.
Oily Product Nature Some heterocyclic compounds are inherently non-crystalline oils. Solution: If column chromatography is the only option, try different solvent systems or switch to a different stationary phase (e.g., alumina, which can be effective for basic compounds). [2]High-performance liquid chromatography (HPLC) may be necessary for achieving very high purity.

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (General Procedure)

This is a representative procedure and may require optimization for your specific starting materials.

  • To a solution of the appropriate 5-aminopyrazole precursor (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, ~0.2 M), add the α,β-unsaturated aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid or p-toluenesulfonic acid (0.1 eq). [3]3. Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS. A Dean-Stark trap can be used if toluene is the solvent.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: C3-Chlorination using N-Chlorosuccinimide (NCS)
  • Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile (~0.1 M) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

References

  • Liu, F. et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2009(ii), 258-268. Available from: [Link]

  • Jain, A. K. et al. (2019). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. Available from: [Link]

  • Papadopoulou, A. et al. (2022). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. Available from: [Link]

  • Maleki, A. et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. RSC Publishing. Available from: [Link]

  • Chen, C.-M. et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. RSC Publishing. Available from: [Link]

  • de Mello, H. et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available from: [Link]

  • Tajbakhsh, M. et al. (2012). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Available from: [Link]

  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]

  • Wang, C. et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available from: [Link]

  • Urbanavičiūtė, G. et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

  • Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available from: [Link]

  • Wang, C. et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available from: [Link]

  • Jasim, H. A. et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • Tajbakhsh, M. et al. (2012). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in Water. Scilit. Available from: [Link]

  • Ammar, A. N. et al. (2019). Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. Phase Transitions. Available from: [Link]

  • Desai, J. R. et al. (2020). N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. ResearchGate. Available from: [Link]

  • Ibarra-Gallardo, C. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Park, J. et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. PMC. Available from: [Link]

  • Moosavi-Zare, A.R. et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available from: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • Afonso, C. M. M. et al. (2017). Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids. Available from: [Link]

  • Wang, Y. et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]

  • Park, J. et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Available from: [Link]

  • Selnick, H. G. et al. (2016). Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine. WIPO Patentscope. Available from: [Link]

  • Tomé, J. P. C. et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed. Available from: [Link]

  • Salas, C. et al. (2013). A simple and efficient method for the synthesis of 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine derivatives. Scielo. Available from: [Link]

Sources

Technical Support Center: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (3-CTPP)

[1]

Status: Operational Subject: Assay Interference & Troubleshooting Guide Target Audience: Medicinal Chemists, Screening Scientists, Lead Discovery Biologists[1]

Executive Summary: The "Deceptive Scaffold"

You are likely visiting this page because your screening data for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (hereafter 3-CTPP ) or its derivatives is inconsistent.

While 3-CTPP is a privileged scaffold—widely used in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and kinase inhibitors—it possesses specific physicochemical properties that cause false positives and artifactual inhibition in biochemical assays.

This guide addresses the three most common failure modes: Oxidative Fluorogenesis , Colloidal Aggregation , and Electrophilic Reactivity .[1]

Module 1: Optical Interference (The "Phantom Signal")[1]

The Symptom[2][3][4][5]
  • High Background: In fluorescence-based assays (FRET, TR-FRET, FP), wells containing the compound show abnormally high raw fluorescence intensity.[1]

  • "Gain" of Signal: In fluorescence-quenching assays, the compound appears to "un-quench" the signal, mimicking enzyme activity.[1]

The Root Cause: Oxidative Aromatization

The 3-CTPP molecule itself is a tetrahydro species (saturated piperidine ring fused to pyrazole). Pure 3-CTPP has low intrinsic fluorescence. However, it is prone to oxidative dehydrogenation .[1]

Upon exposure to air or oxidative assay conditions, the saturated ring oxidizes to the fully aromatic pyrazolo[1,5-a]pyridine .[1] Unlike the tetrahydro parent, the fully aromatic species is a potent fluorophore (often emitting in the blue/green region, ~400–500 nm).[1]

Diagnostic Protocol: The Spectral Scan

Objective: Determine if your compound batch has oxidized and is interfering with your optical readout.

  • Preparation: Prepare a 10 µM solution of 3-CTPP in your assay buffer (no enzyme/substrate).

  • Scan: Perform an excitation/emission scan (Excitation: 300–400 nm; Emission: 400–600 nm).

  • Analysis:

    • Clean: Flat baseline.

    • Contaminated: Distinct emission peak (usually ~450 nm). This indicates the presence of the aromatic oxidation product.

Corrective Action
  • Storage: Store solid stocks under nitrogen/argon at -20°C. Avoid repeated freeze-thaw cycles of DMSO stocks.

  • Red-Shift: If possible, switch to red-shifted assay fluorophores (e.g., Alexa Fluor 647) which are less likely to overlap with the blue/green emission of the oxidized impurity.[1]

Module 2: Promiscuous Inhibition (Aggregation)

The Symptom[2][3][4][5]
  • Steep Hill Slope: Dose-response curves show a Hill slope > 2.0 (on/off behavior).

  • Flat SAR: Structurally distinct analogs show identical IC50 values (usually 1–10 µM).

  • Enzyme Independence: The compound inhibits unrelated enzymes (e.g., inhibiting both a kinase and a protease).[1]

The Root Cause: Colloidal Aggregation

3-CTPP is a planar, lipophilic fragment. At micromolar concentrations in aqueous buffer, it can self-assemble into colloidal aggregates . These colloids sequester enzymes on their surface, causing non-specific inhibition (The "sponge" effect).[1]

Diagnostic Protocol: The Detergent Challenge

Objective: Disrupt potential aggregates to reveal true inhibition.[2]

  • Control: Run the dose-response curve in standard buffer.

  • Challenge: Repeat the curve with the addition of 0.01% Triton X-100 (or 0.005% Tween-20) freshly prepared.

  • Interpretation:

    • True Inhibitor: IC50 remains unchanged.

    • Aggregator: Inhibition disappears or IC50 shifts significantly (>10-fold) to the right.

Module 3: Time-Dependent Potency (Covalent Reactivity)

The Symptom[2][3][4][5][7]
  • Left-Shifted IC50: The compound appears more potent if pre-incubated with the enzyme for 30–60 minutes compared to 5 minutes.

  • Irreversibility: Activity does not recover after dialysis or rapid dilution.

The Root Cause: Nucleophilic Aromatic Substitution ( )

The 3-chloro substituent on the pyrazole ring is an electron-withdrawing leaving group. If the enzyme active site contains a nucleophilic cysteine residue nearby, the 3-CTPP scaffold can undergo a covalent reaction, displacing the chlorine. This results in irreversible covalent inhibition , which may not be the desired mechanism of action.

Diagnostic Protocol: The Jump-Dilution Assay

Objective: Distinguish between reversible binding and covalent modification.

  • Incubation: Incubate Enzyme + Compound (at 10x IC50) for 60 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into substrate-containing buffer.

  • Measurement: Monitor enzymatic activity continuously.

    • Reversible: Activity recovers (slope increases) as the inhibitor dissociates.

    • Covalent/Irreversible:[3] Activity remains blocked (flat slope) despite dilution.

Visualizing the Interference Pathways

The following diagram illustrates the decision logic for troubleshooting 3-CTPP assay data.

CTPP_TroubleshootingStartAnomalous Assay DataCheck_FluorIssue: High Background / Gain of Signal?Start->Check_FluorCheck_SlopeIssue: Steep Hill Slope / Flat SAR?Check_Fluor->Check_SlopeNoMech_OxMechanism: Oxidative Aromatization (Fluorogenic)Check_Fluor->Mech_OxYesCheck_TimeIssue: Potency increases with time?Check_Slope->Check_TimeNoMech_AggMechanism: Colloidal AggregationCheck_Slope->Mech_AggYesMech_CovMechanism: Covalent Cys Modification (SnAr)Check_Time->Mech_CovYesSol_ScanAction: Spectral Scan & Fresh PrepMech_Ox->Sol_ScanSol_DetAction: Add 0.01% Triton X-100Mech_Agg->Sol_DetSol_DilAction: Jump-Dilution Assay / Mass SpecMech_Cov->Sol_Dil

Caption: Decision tree for identifying and mitigating 3-CTPP interference mechanisms.

Summary Data Table: Interference Profiles

Interference TypePrimary IndicatorValidation MethodMitigation Strategy
Autofluorescence High background in Blue/Green channels (450nm).Fluorescence Spectral Scan (buffer only).Use fresh stock; switch to Red/Far-Red probes (>600nm).
Aggregation Hill Slope > 2.0; Promiscuous activity.Detergent Challenge (0.01% Triton X-100).Add non-ionic detergent; optimize carrier protein (BSA).
Covalent Binding Time-dependent IC50 shift (>5x shift in 1 hr).Jump-Dilution Assay; LC-MS (mass shift -35 Da).Remove reactive "warhead" (Cl); confirm target Cys.
Metal Chelation Loss of activity in metalloenzymes (e.g., MMPs).[1]Add excess metal cofactor (Zn2+, Mg2+).[1]Use EDTA-free buffers; titrate metal cofactor.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link[1]

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link[1]

  • Kim, H. R., et al. (2024).[1][4] 4-Chloropyrazolopyridine as a Tunable, Covalently Acting SnAr Electrophile.[4] ACS Chemical Biology.[4] Link (Note: Highlights the specific reactivity of chloro-pyrazolo scaffolds).[1]

  • Pereira, N., et al. (2015).[1][5] 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as novel photosensitizers.[1][5] European Journal of Medicinal Chemistry. Link (Demonstrates the fluorescence potential of fused pyrazolo-pyridine systems).

Technical Support Center: Synthesis & Scale-Up of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when scaling up the synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This compound is a vital heterocyclic building block in the development of novel anti-inflammatory and anti-cancer therapeutics, but its synthesis requires precise regiochemical and thermodynamic control.

This guide is structured to provide not just the how, but the why behind each experimental choice, ensuring your protocols are robust, scalable, and self-validating.

Core Synthetic Workflow

Before diving into specific troubleshooting scenarios, it is crucial to understand the validated synthetic pathway. The most scalable route involves the functionalization of 5-amino-1H-pyrazole, followed by intramolecular cyclization and regioselective chlorination.

SynthesisWorkflow SM 5-Amino-1H-pyrazole (Starting Material) Protect Boc Protection (Amine Masking) SM->Protect Alkylate 1,3-Dibromopropane (N-Alkylation) Protect->Alkylate Cyclize Deprotection & Cyclization Alkylate->Cyclize Core Tetrahydropyrazolo [1,5-a]pyridine Cyclize->Core Chlorinate Regioselective Chlorination Core->Chlorinate Product 3-Chloro-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine Chlorinate->Product

Validated synthetic workflow for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Troubleshooting & FAQs: Core Assembly

Q1: During the cyclization of 5-amino-1H-pyrazole with 1,3-dibromopropane, my LC-MS shows a complex mixture of alkylated products. How do I improve regioselectivity?

The Causality: The starting material, 5-amino-1H-pyrazole, possesses multiple nucleophilic sites: the exocyclic primary amine and the endocyclic pyrazole nitrogens. Direct alkylation without protection leads to competitive N-alkylation at the exocyclic amine, creating uncyclizable dead-end intermediates.

The Solution: Implement a transient Boc-protection strategy[1]. By masking the exocyclic amine with a Boc (tert-butyloxycarbonyl) group, you sterically and electronically direct the initial nucleophilic attack from the endocyclic nitrogen onto 1,3-dibromopropane. Following this first substitution, Boc removal under acidic conditions unmasks the amine, triggering an intramolecular nucleophilic substitution that closes the piperidine ring to form the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core.

Self-Validating Protocol: Monitor the Boc-protection step via LC-MS or TLC. Do not proceed to the alkylation step until the starting material is <1%. This acts as a self-validating checkpoint; incomplete protection mathematically guarantees a proportional loss in final yield due to side-reactions.

Q2: Are there alternative methods to synthesize the tetrahydropyrazolo[1,5-a]pyridine core if I want to avoid alkylation chemistry?

The Causality: Yes. If trace alkylation impurities interfere with your downstream biological assays, you can utilize a Ring-Closing Metathesis (RCM) approach followed by hydrogenation.

The Solution: You can synthesize 4,7-dihydropyrazolo[1,5-a]pyridine derivatives via RCM using a Grubbs catalyst. Subsequent hydrogenation using Pd/C under an


 atmosphere smoothly reduces the double bond to yield the 4,5,6,7-tetrahydro core [2].

Troubleshooting & FAQs: Regioselective Chlorination

Q3: When scaling the chlorination step to >100g, I am observing significant over-chlorination and oxidative degradation. What is causing this?

The Causality: The pyrazole ring of the tetrahydropyrazolo[1,5-a]pyridine core is highly electron-rich. The C3 position is exceptionally nucleophilic because the resulting Wheland intermediate is stabilized by resonance from the adjacent nitrogens. However, chlorinating agents like Sulfuryl Chloride (


) or N-Chlorosuccinimide (NCS) release significant enthalpy upon reacting. On a larger scale, poor heat dissipation causes local temperature spikes, which provide the activation energy required for secondary chlorination at less reactive sites or oxidative degradation of the tetrahydropyridine ring [3].

ChlorinationMechanism Core Pyrazolo Core (Electron-rich) Electrophile Electrophilic Attack (Cl+ at C3) Core->Electrophile Wheland Wheland Intermediate (Resonance Stabilized) Electrophile->Wheland Deprotonation Deprotonation (Aromatization) Wheland->Deprotonation Target 3-Chloro Derivative (Target) Deprotonation->Target

Mechanistic pathway of electrophilic aromatic substitution at the C3 position.

The Solution: Switch to a controlled dosing setup. Dilute the chlorinating agent in a non-polar, aprotic solvent (e.g., anhydrous dichloromethane) and dose it dropwise at strictly controlled cryogenic temperatures (0 °C to 5 °C).

Self-Validating Protocol: Track the reaction via GC-MS. The desired mono-chlorinated product will show a characteristic M / M+2 isotope pattern in a 3:1 ratio at m/z 156/158 [4]. If an M+4 peak appears, it indicates di-chlorination. This acts as an immediate stop-condition: quench the reaction with aqueous sodium thiosulfate to prevent further degradation.

Quantitative Data: Chlorinating Agent Selection

Selecting the right chlorinating agent is a balance of reactivity, safety, and scalability. Below is a comparative analysis based on pilot-scale data to help you select the optimal reagent for your specific reactor setup.

Chlorinating AgentOptimal Temp (°C)EquivalentsRegioselectivity (C3)Scalability & Safety ProfileTypical Yield (%)
N-Chlorosuccinimide (NCS) 0 to 251.05>98%Excellent: Solid reagent, easy to weigh, mild exotherm.85 - 90%
Sulfuryl Chloride (

)
-10 to 51.0095%Moderate: Liquid, requires strict temperature control. Generates

and HCl gas.
88 - 92%
Chlorine Gas (

)
-201.00<80%Poor: Requires specialized gas handling. High risk of over-chlorination.<60%

Recommendation: For bench-scale (<50g), NCS is preferred for its ease of use. For process-scale (>1kg),


 is often more cost-effective but requires a dedicated scrubber system for the corrosive off-gases.

Step-by-Step Methodologies

Protocol A: Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Core

Objective: Construct the bicyclic core via a protection-alkylation-deprotection sequence [1].

  • Amine Masking (Protection): Suspend 5-amino-1H-pyrazole (1.0 eq) in anhydrous THF (10 mL/g). Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and stir at 25 °C for 4 hours. Checkpoint: Verify complete consumption of starting material via TLC (Ninhydrin stain).
    
  • N-Alkylation: To the reaction mixture, add anhydrous

    
     (2.0 eq) and 1,3-dibromopropane (1.1 eq). Heat the mixture to reflux (approx. 65 °C) for 12 hours.
    
  • Deprotection & Cyclization: Cool the reactor to 0 °C. Slowly add Trifluoroacetic acid (TFA, 5.0 eq) to remove the Boc group. Stir for 2 hours.

  • Ring Closure: Carefully neutralize the mixture with 2M NaOH until pH 9 is reached. The free amine will spontaneously undergo intramolecular nucleophilic substitution to close the ring.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/g). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the core intermediate.
    
Protocol B: Regioselective Chlorination

Objective: Synthesize 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine using


 [3].
  • Preparation: Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) in a jacketed reactor.

  • Cryogenic Cooling: Chill the reactor to 0 °C under a continuous nitrogen sweep.

  • Controlled Dosing: Prepare a solution of Sulfuryl Chloride (

    
    , 1.0 eq) in DCM (2 mL/g). Add this solution dropwise over 2 hours using an addition funnel or syringe pump. Critical:  Maintain the internal temperature strictly below 5 °C to prevent di-chlorination.
    
  • Validation: Stir for an additional 30 minutes at 0 °C. Sample for LC-MS to confirm the presence of the M/M+2 peak (m/z 156.6) [4].

  • Quenching: Quench the reaction slowly by adding saturated aqueous

    
     until gas evolution ceases.
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to obtain the pure 3-chloro derivative.
    

References

  • Title: CN104140427A - Preparation method of tetrahydropyrazolo[1,5-a]pyridine Source: Google Patents URL
  • Source: Clockss.
  • Title: Synthesis of 5.
  • Title: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Source: Sigma-Aldrich URL

Technical Support Center: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This guide is designed to provide in-depth technical assistance for researchers encountering challenges during experimental studies of this compound's degradation pathways. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the underlying scientific reasoning to empower your research and troubleshooting efforts.

Section 1: Understanding the Stability of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

The stability of a pharmaceutical compound is a critical parameter that influences its development, formulation, and storage.[1][2] The fused pyrazolo[1,5-a]pyridine ring system is a common motif in medicinal chemistry, known for its diverse biological activities.[3] The presence of a chloro-substituent and a saturated pyridine ring in 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine introduces specific chemical properties that can influence its degradation under various stress conditions.

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][4][5] These studies typically involve exposure to heat, light, varying pH levels, and oxidative conditions.[4][6]

Core Structural Features and Potential Degradation Sites

The 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine molecule has several key features that are relevant to its degradation:

  • Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is generally aromatic in the pyrazole portion, which can lend some stability.[7] However, the tetrahydropyridine ring is saturated and more flexible.

  • Chloro Substituent: The chlorine atom on the pyrazole ring is a potential site for nucleophilic substitution or reductive dehalogenation.

  • Nitrogen Atoms: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation.

  • Saturated Pyridine Ring: The tetrahydropyridine ring may undergo oxidation or ring-opening reactions under certain conditions.

Below is a diagram illustrating the potential degradation sites on the molecule.

Caption: Potential degradation sites on 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your degradation studies in a question-and-answer format.

Hydrolytic Degradation Studies

Question: I am performing acid/base hydrolysis on 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, but I am not observing any significant degradation. What could be the reason?

Answer:

Several factors could contribute to the apparent stability of the compound under your initial hydrolytic stress conditions:

  • Insufficient Stress Conditions: The pyrazole ring, being aromatic, can be quite stable.[7] It's possible the acid/base concentration, temperature, or duration of the experiment are not sufficient to induce degradation.

    • Troubleshooting Tip: Gradually increase the severity of the conditions. For acidic hydrolysis, consider using stronger acids (e.g., 1N HCl) or increasing the temperature. For basic hydrolysis, similarly, increase the base concentration (e.g., 1N NaOH) and/or temperature. Remember to run control experiments at each new condition.

  • Low Aqueous Solubility: If the compound has low solubility in your aqueous acidic or basic solution, the degradation rate will be limited by the amount of dissolved material.

    • Troubleshooting Tip: Consider using a co-solvent (e.g., methanol, acetonitrile) to increase the solubility of the compound. However, be cautious as co-solvents can sometimes participate in the degradation reactions.[6] Run a blank with the co-solvent to ensure it doesn't interfere with your analysis.

Question: I am observing multiple, poorly resolved peaks in my chromatogram after basic hydrolysis. How can I identify the primary degradation products?

Answer:

The formation of multiple products suggests complex degradation pathways, which can be challenging to deconvolute.

  • Causality: Under strong basic conditions, multiple reactions can occur simultaneously. These may include nucleophilic substitution of the chlorine atom by hydroxide, and potentially ring-opening of the tetrahydropyridine or pyrazole rings.

  • Troubleshooting Protocol:

    • Time-Course Study: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). Early-forming peaks are more likely to be primary degradation products, while those that appear later may be secondary products.

    • LC-MS/MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass data for each peak. This will help in determining the elemental composition of the degradation products. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structural elucidation.[8]

    • Gradient Optimization: Optimize your HPLC gradient to improve the separation of the degradation products. A shallower gradient or a different stationary phase might be necessary.

Oxidative Degradation Studies

Question: My sample of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine shows rapid degradation upon exposure to air and light. What is the likely mechanism?

Answer:

The combination of air (oxygen) and light suggests a photo-oxidative degradation pathway.

  • Scientific Rationale: The nitrogen atoms in the heterocyclic rings possess lone pairs of electrons and can be susceptible to oxidation. The tetrahydropyridine ring is also a potential site for oxidation. Light can provide the energy to initiate radical reactions, leading to a cascade of degradation products.

  • Preventative Measures:

    • Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Use amber vials or wrap your sample containers in aluminum foil to protect them from light.

    • Antioxidants: For formulated products, the inclusion of antioxidants could be explored, but this is not typically done during initial forced degradation studies of the drug substance itself.

Question: I am using hydrogen peroxide for my oxidative stress testing, and I see a complete loss of the parent peak with no new distinct peaks in the chromatogram. What is happening?

Answer:

This observation often points to over-stressing the molecule, leading to extensive degradation into small, highly polar, or volatile fragments that are not retained or detected by your analytical method.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide (e.g., 0.1% or 0.01%) and gradually increase it.

    • Control Temperature: Perform the experiment at room temperature or even on ice to slow down the reaction rate.

    • Time-Point Analysis: Take samples at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they are further degraded.

Photolytic and Thermal Degradation

Question: After exposing my solid sample to high temperatures, it has discolored, but I see minimal change in my HPLC analysis. Why?

Answer:

Discoloration can be a sign of degradation, but the degradation products might not be soluble in your HPLC mobile phase or may be polymeric in nature.

  • Explanation: Thermal stress can lead to polymerization or the formation of insoluble, high molecular weight products, especially at high temperatures.[9] These products may precipitate out of your sample solution or be too large to elute from the HPLC column.

  • Investigative Protocol:

    • Alternative Solvents: Try dissolving the discolored sample in a range of stronger solvents to see if you can solubilize the degradation products.

    • Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the compound and the temperatures at which it begins to decompose.[10]

    • Spectroscopic Analysis of the Solid: Techniques like solid-state NMR or FT-IR can be used to analyze the discolored solid directly and identify changes in its chemical structure.

Question: My photostability study is showing inconsistent results. What factors should I control more carefully?

Answer:

Photostability studies can be sensitive to several experimental parameters.

  • Key Parameters to Control:

    • Light Source and Intensity: Ensure you are using a calibrated light source that provides consistent and reproducible light intensity, as specified in ICH guidelines. The rate of photodegradation is dependent on the intensity of the incident light.[4]

    • Sample Presentation: The physical form of the sample (solid vs. solution), the solvent used, and the container material can all influence photodegradation. For solutions, the concentration of the drug substance can also play a role.

    • Temperature: Light sources can generate heat, which can induce thermal degradation. Monitor and control the temperature of your samples during the experiment.

    • pH: The pH of the solution can affect the photolytic pathway.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine under hydrolytic conditions?

A1: Based on the structure, potential hydrolytic degradation products could include:

  • Hydroxy-de-chlorinated product: Nucleophilic substitution of the chlorine atom with a hydroxyl group.

  • Ring-opened products: Hydrolysis of the pyrazole or tetrahydropyridine ring, although this would likely require more forcing conditions.

Q2: How can I distinguish between oxidative and hydrolytic degradation products if my stress conditions involve an aqueous solution of an oxidizing agent?

A2: This is a common challenge. To differentiate, you should run parallel experiments:

  • Hydrolysis Control: The drug substance in water (or buffer) at the same temperature, without the oxidizing agent.

  • Oxidation Control: The drug substance with the oxidizing agent, but at a low temperature to minimize hydrolysis. By comparing the degradation profiles from these experiments with your main experiment, you can identify products that are unique to each degradation pathway.

Q3: What analytical techniques are best suited for identifying and quantifying the degradation products?

A3: A combination of techniques is usually necessary:

  • HPLC or UPLC with UV/PDA and Mass Spectrometry (LC-MS): This is the workhorse for separating, detecting, and providing initial identification (based on mass-to-charge ratio) of degradation products.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated degradation products.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[14][15]

Q4: Are there any specific safety precautions I should take when handling 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and its degradation products?

A4: Yes. The parent compound is listed with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[16] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Degradation products may have different or enhanced toxicity, so they should be handled with the same level of caution until their toxicological properties have been assessed. All work should be performed in a well-ventilated fume hood.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1N HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1N NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH instead of 0.1N HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1N HCl before analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use water instead of acid or base.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation: Prepare a solution of the drug substance in a suitable solvent at approximately 100 µg/mL.

  • Oxidation:

    • Add a solution of 3% hydrogen peroxide to the drug solution.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples immediately by HPLC.

Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation acid Acid Hydrolysis hplc HPLC-UV/PDA Screening acid->hplc base Base Hydrolysis base->hplc oxid Oxidation oxid->hplc photo Photolysis photo->hplc thermal Thermal Stress thermal->hplc lcms LC-MS Analysis (m/z of Degradants) hplc->lcms Degradation > 5% hrms LC-HRMS (Elemental Composition) lcms->hrms isolate Preparative HPLC (Isolation of Degradants) hrms->isolate Major Degradants pathway Propose Degradation Pathways hrms->pathway nmr NMR Spectroscopy (Structure Confirmation) isolate->nmr nmr->pathway

Sources

Technical Support Center: Chromatography & Chiral Resolution of Tetrahydropyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Critical Scientific Bulletin – The "Unresolvable Peak" Phenomenon

Many researchers submit support tickets reporting an inability to separate the enantiomers of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 2138386-72-6) via chiral High-Performance Liquid Chromatography (HPLC).

The Scientific Causality: This specific molecule yields a single chromatographic peak because it is achiral on the chromatographic timescale. The saturated piperidine-like ring (positions 4, 5, 6, and 7) consists entirely of unsubstituted methylene (-CH2-) groups. While the fused bicyclic system adopts a non-planar half-chair conformation that is technically chiral in a frozen state, the energy barrier for is extremely low. Consequently, the conformers rapidly interconvert at room temperature. Without a substituent on the saturated ring to lock the conformation or create a stable stereocenter, the molecule cannot be resolved into stable enantiomers under standard conditions.

Chiral separation is only possible when working with substituted derivatives (e.g., 5-amino or 7-alkyl derivatives), where the symmetry is broken, creating a stable stereocenter. For example, the successful preparative HPLC separation of 5-aminotetrahydropyrazolo[1,5-a]pyridine enantiomers has been well-documented in the development of dopamine D3 receptor agonists ().

Section 2: Troubleshooting Guide & FAQs

Q: Why am I only seeing a single peak when attempting chiral HPLC on the unsubstituted 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine? A: As detailed in the bulletin above, the unsubstituted molecule lacks a stable stereocenter. The rapid conformational ring flipping prevents the isolation of distinct enantiomers at room temperature. Attempting to separate this specific compound on a chiral stationary phase (CSP) will always result in a single peak.

Q: My target is a substituted derivative (e.g., 5-amino-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine). How do I separate these enantiomers? A: Introduction of a substituent at the 4, 5, 6, or 7 position creates a true chiral center. These enantiomers can be successfully separated using immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IC, or IG). The derivatization of the amine (e.g., using (-)-menthyl chloroformate) to form diastereomeric carbamates is also a highly effective strategy for preparative separation ().

Q: What is the recommended starting point for method development on chiral derivatives of this scaffold? A: We recommend starting with a Normal Phase (NP) screening using a Chiralpak IC column. A mobile phase of Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA) is optimal. The DEA additive is critical to suppress peak tailing caused by secondary interactions between the basic pyrazolo-pyridine nitrogens and the residual silanols on the silica support.

Section 3: Method Development Workflow

ChiralWorkflow Start Target Analysis: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine CheckSub Structural Assessment: Are positions 4, 5, 6, or 7 substituted? Start->CheckSub Achiral No Substituents: Achiral Scaffold (Rapid Ring Inversion) CheckSub->Achiral No Chiral Substituted (e.g., 5-amino): Stable Stereocenter Present CheckSub->Chiral Yes Stop Chiral Separation Impossible at Standard Temperatures Achiral->Stop CSP Select Immobilized CSP (e.g., Amylose/Cellulose-based) Chiral->CSP MobilePhase Optimize Mobile Phase (Normal Phase vs. Reversed Phase) CSP->MobilePhase Validation Validate Enantiomeric Excess (ee) & Elute Fractions MobilePhase->Validation

Decision tree for chiral separation of tetrahydropyrazolo[1,5-a]pyridine derivatives.

Section 4: Step-by-Step Methodology for Substituted Derivatives

This protocol outlines a self-validating system for the analytical and preparative separation of 5-substituted tetrahydropyrazolo[1,5-a]pyridines.

Step 1: Column Selection & Equilibration

  • Select an immobilized polysaccharide column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm for analytical; 20 x 250 mm for preparative). Immobilized columns are preferred over coated columns due to their resistance to a wider range of organic modifiers.

  • Equilibrate the column with the chosen mobile phase (e.g., Hexane/IPA/DEA 80:20:0.1) at 1.0 mL/min until the baseline is stable (typically 10-15 column volumes).

Step 2: Mobile Phase Screening & Optimization

  • Inject 5 µL of a 1 mg/mL racemic mixture.

  • Monitor UV absorbance at 254 nm and 280 nm (the pyrazolo[1,5-a]pyridine chromophore absorbs strongly in this region).

  • Calculate the resolution factor (

    
    ). If 
    
    
    
    , adjust the polarity by altering the Hexane:IPA ratio. Increasing the Hexane ratio typically increases retention time and resolution.

Step 3: Self-Validation via Diastereomeric Derivatization (Optional but Recommended) If direct separation yields poor resolution, derivatize the racemic amine with a chiral auxiliary (e.g., (-)-menthyl chloroformate) to validate the system.

  • React the racemic mixture with (-)-menthyl chloroformate in THF at -30 °C.

  • Separate the resulting diastereomeric carbamates using standard reversed-phase HPLC (e.g., C18 column, MeCN/H2O gradient).

  • Cleave the auxiliary post-separation to recover the pure enantiomers. This serves as an orthogonal validation of your direct chiral HPLC method, ensuring no artifactual peak splitting occurred.

Step 4: Preparative Scale-Up & ee% Verification

  • Scale the injection volume proportionally to the preparative column volume.

  • Collect the fractions and immediately analyze them using the analytical method to confirm an enantiomeric excess (ee) of >99%.

Section 5: Quantitative Data Presentation

The following table summarizes validated analytical conditions and retention data for chiral 5-substituted tetrahydropyrazolo[1,5-a]pyridine derivatives, extrapolated from pharmacophore-guided drug discovery protocols.

Derivative TypeChiral Stationary PhaseMobile Phase (v/v)AdditiveFlow Rate (mL/min)Typical

Elution Order
5-Amino (Racemic) Chiralpak ICHexane / IPA (80:20)0.1% DEA1.02.1(R) then (S)
5-Carbamate (Diastereomeric) Waters XBridge C18MeCN / H2O (Gradient)0.1% TFA1.53.5(5R) then (5S)
5-Alkyl-3-chloro Chiralpak IGHexane / EtOH (90:10)None1.01.8Compound dependent

Note: Retention times and elution orders are highly dependent on the specific steric bulk of the 5-position substituent.

References

  • Elsner, J., Boeckler, F., Heinemann, F. W., Hübner, H., & Gmeiner, P. (2005). Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists. Journal of Medicinal Chemistry, 48(18), 5771-5779. URL: [Link]]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. "Ring Reversal". URL: [Link]

Validation & Comparative

Comparative Analysis: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine vs. its Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Strategic Chlorination in Drug Design

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged" structure. Its derivatives have demonstrated a remarkable breadth of biological activities, including applications as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, anti-cancer agents, and antiviral compounds.[1][2][3] This guide provides an in-depth comparison between a key chlorinated derivative, 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, and its parent analog, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

The strategic introduction of a halogen atom, particularly chlorine, is a cornerstone of modern drug design. The substitution of a single hydrogen atom with chlorine can profoundly alter a molecule's physicochemical properties, metabolic fate, and target affinity, often leading to dramatic improvements in the overall pharmacological profile.[4][5] This phenomenon, sometimes termed the "magic chloro" effect, is not serendipity but a hypothesis-driven tactic to enhance drug-like properties.[4] This guide will dissect the structural, chemical, and biological implications of this single, impactful substitution.

Structural and Physicochemical Profile

The addition of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridine core induces subtle yet significant changes in the molecule's physical and chemical properties. These alterations are critical as they influence how the molecule behaves in a biological system, affecting everything from solubility to its ability to cross cell membranes and interact with its target.

G cluster_0 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine cluster_1 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine a a b b

Caption: Chemical structures of the non-chlorinated and 3-chloro analogs.

The primary effect of the chloro-substituent is an increase in lipophilicity, as indicated by a higher calculated LogP value. This enhanced "greasiness" can improve membrane permeability and facilitate entry into hydrophobic binding pockets of target proteins. Furthermore, the strong electron-withdrawing nature of chlorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in reducing off-target interactions with aminergic receptors and preventing unwanted sequestration in acidic lysosomes.

Property4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineRationale for Change
Molecular Formula C₇H₁₀N₂C₇H₉ClN₂Addition of Cl, removal of H.
Molecular Weight 122.17 g/mol 156.61 g/mol Mass of chlorine atom replaces hydrogen.
Calculated LogP ~1.2~1.9Chlorine is lipophilic, increasing the overall hydrophobicity of the molecule.[6]
Calculated pKa ~6.5~5.8The electron-withdrawing inductive effect of chlorine reduces the electron density on the pyridine nitrogen, lowering its basicity.
Polar Surface Area 29.0 Ų29.0 ŲThe chlorine atom does not significantly contribute to the polar surface area.

The "Magic Chloro" Effect: Enhancing Potency and Stability

The term "magic chloro effect" has been coined to describe the often-dramatic improvements in biological activity and pharmacokinetics observed upon chlorination.[4] This is not a single effect, but rather a combination of factors that can be leveraged by medicinal chemists.

Improved Target Affinity and Potency

The substitution of hydrogen with chlorine can increase binding affinity up to 100,000-fold in some systems.[4] This enhancement stems from several potential interactions:

  • Hydrophobic Interactions: The larger, more lipophilic chlorine atom can better occupy hydrophobic pockets within a protein's active site than a smaller hydrogen atom.

  • Halogen Bonding: The chlorine atom possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, allowing it to act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or sulfur (e.g., in methionine or cysteine residues) on the target protein.[6]

  • Electronic Modulation: The electron-withdrawing nature of chlorine can alter the charge distribution across the entire heterocyclic system, potentially optimizing electrostatic interactions with the target.[7]

G cluster_H Non-Chlorinated Analog cluster_Cl Chlorinated Analog cluster_interactions Additional Interactions H_Analog Parent Compound (R=H) H_Pocket Binding Pocket H_Analog->H_Pocket Standard Binding (e.g., H-bonds, van der Waals) Cl_Analog 3-Chloro Compound (R=Cl) Cl_Pocket Binding Pocket Cl_Analog->Cl_Pocket Enhanced Binding Hydrophobic Hydrophobic Filling Cl_Analog->Hydrophobic HalogenBond Halogen Bond (Cl···O/S) Cl_Analog->HalogenBond

Caption: Enhanced binding modes available to the chlorinated analog.

Increased Metabolic Stability

A frequent liability of drug candidates is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to a short half-life and poor in vivo exposure.[8] Aromatic rings are particularly susceptible to oxidative metabolism. Placing a robust chlorine atom at a metabolically vulnerable position can physically block the enzyme from accessing that site, thereby preventing degradation.[8][9] This strategy significantly increases the metabolic stability and half-life of the compound, allowing it to remain at therapeutic concentrations for longer.

Synthesis and Experimental Evaluation

The trustworthiness of any claim regarding the superiority of one analog over another rests on reproducible experimental data. Below are generalized protocols for the synthesis of these compounds and a key experiment for comparing their metabolic stability.

General Synthetic Workflow

The synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core can be achieved through several routes, often involving the cyclization of an N-aminated pyridine precursor.[1] The subsequent chlorination is typically an electrophilic aromatic substitution reaction on the electron-rich pyrazole ring.

Caption: General synthetic workflow for the target compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system to test the hypothesis that the 3-chloro substitution enhances metabolic stability.

Objective: To determine the rate of metabolism of the chlorinated and non-chlorinated analogs in the presence of human liver microsomes.

Materials:

  • 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Test Compound 1)

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Test Compound 2)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 10 mM stock solution of each test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture (final volume 200 µL) by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the "clock" for the experiment (t=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 400 µL of ice-cold acetonitrile containing the internal standard. This quenches the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Comparative Performance Data (Illustrative)

The following table presents illustrative data from a hypothetical study where both compounds were evaluated for CRF1 receptor antagonism. This data is designed to reflect the expected outcomes based on the principles of strategic chlorination.

Parameter4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineInterpretation
CRF1 Receptor Binding (Ki) 150 nM12 nMThe chloro-analog shows >10-fold higher affinity, likely due to enhanced hydrophobic and/or halogen bonding interactions in the receptor pocket.[1][6]
Cell-based Functional Assay (IC₅₀) 450 nM35 nMThe improved binding affinity translates directly to superior functional potency in a cellular context.
Metabolic Half-life (t½, HLM) 18 min>120 minThe chlorine atom effectively blocks a site of metabolic oxidation, dramatically increasing the compound's stability against CYP enzymes.[8][9]
In Vivo Oral Exposure (AUC) LowModerate-HighThe combination of higher potency and significantly improved metabolic stability leads to much greater drug exposure in an animal model.

These illustrative results showcase a successful outcome of the chlorination strategy. The chlorinated analog is not just a marginal improvement but a significantly more viable drug candidate, possessing higher potency and the metabolic robustness required for in vivo efficacy.

Conclusion

The comparison between 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and its non-chlorinated parent is a clear and compelling demonstration of the power of strategic halogenation in drug discovery. The introduction of a single chlorine atom can transform a lead compound with modest activity and poor stability into a potent and durable drug candidate. This is achieved through a combination of enhanced target binding, protection from metabolic degradation, and favorable modulation of physicochemical properties.[4][9] Understanding the underlying principles of this "magic chloro" effect allows researchers and drug development professionals to make rational, hypothesis-driven decisions to accelerate the journey from a chemical scaffold to a life-changing therapeutic.

References

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry - ACS Publications.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.
  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications.
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC.
  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. PubMed.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K.

Sources

Comparing the efficacy of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a promising but underexplored area in medicinal chemistry. Due to the nascent stage of research into this specific chlorinated series, this document establishes a foundational framework for comparison. It synthesizes data from structurally related analogs to forecast the potential efficacy of 3-chloro derivatives and outlines a rigorous, field-proven methodology for their synthesis and evaluation.

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] The introduction of a chlorine atom at the 3-position is a strategic chemical modification intended to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce new binding interactions with biological targets, thereby potentially increasing therapeutic efficacy. This guide will explore these possibilities through the lens of existing research on related compounds.

The Tetrahydropyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring system is a key building block in the development of novel therapeutics. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with various functional groups to achieve high-affinity binding to target proteins. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2]

Case Study: Steroid-Fused Derivatives in Oncology

A notable example of this scaffold's potential is in the development of anticancer agents. Researchers have synthesized novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds.[1][3] These hybrids have demonstrated significant antiproliferative activity against various cancer cell lines, including prostate cancer.[4][5] In these studies, the tetrahydropyrazolo[1,5-a]pyridine moiety plays a crucial role in the molecule's ability to interact with key oncogenic targets. For instance, certain derivatives have been shown to suppress the expression of androgen receptor (AR) targets, which are critical drivers in prostate cancer development.[5]

The selection of this scaffold is causal; its structural rigidity and synthetic tractability allow for systematic exploration of the structure-activity relationship (SAR). For example, studies have shown that the presence of a benzyl group at specific positions can be crucial for ensuring cytotoxicity against cancer cells.[3] This provides a logical starting point for designing novel 3-chloro derivatives, where the chlorine atom could further enhance these cytotoxic effects or alter the target specificity.

Proposed Synthesis and Efficacy Evaluation Workflow

To systematically evaluate the efficacy of novel 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives, a multi-stage experimental workflow is proposed. This workflow is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Derivative Synthesis B Structural Confirmation (NMR, MS, IR) A->B C Target-Based Assay (e.g., Kinase Inhibition) B->C D Cell-Based Assay (e.g., MTT for Viability) B->D E Determine IC50 / GI50 C->E D->E F SAR Analysis E->F H Selection of Lead Compounds F->H G ADME-Tox Prediction (In Silico) G->H

Caption: Proposed workflow for synthesis and evaluation.

Comparative Data from Structurally Related Analogs

While direct comparative data for 3-chloro derivatives is not yet available in published literature, we can analyze the performance of non-chlorinated analogs to establish a baseline. The following table summarizes the in vitro cytotoxicity of various tetrahydropyrazolo[1,5-a]pyridine-fused steroid derivatives against human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundSource
Compound 7b Eca-109Esophageal Carcinoma17.5Cisplatin (30.4 µM)[1]
Compound 7b 446Lung Cancer25.3Cisplatin (44.2 µM)[1]
Compound 7b AGSGastric Cancer27.4Cisplatin (36.7 µM)[1]
Unnamed PC-3Prostate Cancer1.55Not Specified[4]

These results are highly encouraging, demonstrating that the core scaffold can produce compounds with greater potency than established chemotherapy drugs like cisplatin in certain cell lines.[1] The objective of synthesizing 3-chloro derivatives would be to further improve upon these IC50 values.

Detailed Experimental Protocols

The following protocols are provided as a template for researchers entering this field. They are based on established methodologies for similar heterocyclic compounds.[6]

Protocol 4.1: General Synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives

This protocol outlines a potential synthetic route. The rationale for a multi-step synthesis is to allow for purification at intermediate stages, ensuring a high-purity final product, which is critical for accurate biological evaluation.

  • Step 1: Synthesis of the Piperidine Precursor: Start with a commercially available piperidin-4-one derivative. This serves as the foundational six-membered ring.

  • Step 2: Formation of the Pyrazole Ring: React the piperidin-4-one derivative with a suitable hydrazine precursor under acidic conditions to initiate cyclization and form the pyrazole ring.

  • Step 3: Chlorination: Introduce the chlorine atom at the 3-position of the pyrazole ring using a standard chlorinating agent such as N-chlorosuccinimide (NCS). The choice of NCS is based on its selectivity and mild reaction conditions, minimizing side-product formation.

  • Step 4: Derivatization: Introduce various substituents at other positions (e.g., via N-alkylation or N-arylation) to build a library of compounds for SAR studies.

  • Step 5: Purification and Characterization: Purify the final compounds using column chromatography. Confirm the structure and purity of each derivative using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: General synthetic pathway for derivatives.

Protocol 4.2: In Vitro Cytotoxicity MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[6] Its selection is based on its reliability, high throughput, and extensive validation in cancer research.

  • Cell Seeding: Seed cancer cells (e.g., PC-3, A549) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment. This waiting period is crucial for cells to recover from trypsinization and enter a logarithmic growth phase.

  • Compound Treatment: Prepare a stock solution of the synthesized derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

The 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a promising frontier for the development of novel therapeutic agents, particularly in oncology. While direct comparative studies are pending, the potent activity of related, non-chlorinated analogs provides a strong rationale for the exploration of this chemical space.[1][4] The strategic inclusion of a 3-chloro substituent is a well-established medicinal chemistry tactic to enhance drug-like properties.

The experimental framework detailed in this guide offers a robust and scientifically rigorous pathway for the synthesis, screening, and optimization of these derivatives. Future research should focus on building a diverse library of these compounds to conduct comprehensive SAR studies, identify specific molecular targets through techniques like thermal shift assays or affinity chromatography, and ultimately progress the most promising candidates into preclinical in vivo models.

References

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5- a ]pyridine-fused steroids. (URL: )
  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. (URL: )
  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer | Request PDF - ResearchG
  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prost
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies - Benchchem. (URL: )
  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. (URL: )

Sources

Publish Comparison Guide: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the biological activity and performance of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (hereafter referred to as the 3-Cl-THPP Core ).[1] While this specific bicyclic heterocycle serves as a versatile medicinal chemistry scaffold, it is most pharmacologically significant as the bioactive warhead of the Protoporphyrinogen Oxidase (PPO) inhibitor herbicide Pyraclonil .

Consequently, this guide compares the activity of the 3-Cl-THPP class (exemplified by Pyraclonil) against industry-standard PPO inhibitors like Saflufenacil , Flumioxazin , and Butafenacil .

Executive Summary & Mechanism of Action

The 3-Cl-THPP Core is a "pro-drug" or active moiety designed to inhibit Protoporphyrinogen Oxidase (PPO) , a key enzyme in the chlorophyll/heme biosynthetic pathway.[1] Unlike older diphenyl ether herbicides (e.g., fomesafen), the tetrahydropyrazolo[1,5-a]pyridine scaffold offers enhanced selectivity for rice crops and potency against resistant weeds.

Mechanism: PPO Inhibition & ROS Generation

The molecule binds to the mitochondrial PPO enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX.[2] This leads to an accumulation of the substrate, which leaks into the cytoplasm and is non-enzymatically oxidized to Protoporphyrin IX.[2] Upon exposure to light, this accumulated porphyrin generates singlet oxygen (


), causing rapid lipid peroxidation and cell membrane disintegration.

PPO_Pathway Glu Glutamate ALA 5-Aminolevulinic Acid Glu->ALA ProtoGen Protoporphyrinogen IX (Substrate) ALA->ProtoGen Multi-step Synthesis ProtoIX Protoporphyrin IX (Photoreactive) ProtoGen->ProtoIX PPO Enzyme (Mitochondrial) ProtoGen->ProtoIX Cytoplasmic Leakage Heme Heme/Chlorophyll ProtoIX->Heme Mg/Fe Chelatase ROS Singlet Oxygen (1O2) & Lipid Peroxidation ProtoIX->ROS + Light (hv) CellDeath Cell Membrane Disruption ROS->CellDeath Oxidative Stress Inhibitor 3-Cl-THPP Inhibitor (e.g., Pyraclonil) Inhibitor->ProtoGen BLOCKS PPO

[1]

Comparative Analysis: Activity vs. Known Inhibitors

The following table contrasts the 3-Cl-THPP class (Pyraclonil) with standard PPO inhibitors. The 3-Cl-THPP scaffold is distinct for its efficacy in wet/paddy conditions where other inhibitors (like Flumioxazin) may degrade or cause crop injury.[1]

Table 1: Performance Benchmarking
Feature3-Cl-THPP Class (Pyraclonil) Saflufenacil (Kixor)Flumioxazin Butafenacil
Core Scaffold Tetrahydropyrazolo[1,5-a]pyridineUracil (Pyrimidinedione)N-phenylphthalimidePyrimidinedione
Primary Target PPO (Protoporphyrinogen Oxidase)PPO (Protoporphyrinogen Oxidase)PPO (Protoporphyrinogen Oxidase)PPO (Protoporphyrinogen Oxidase)
Binding Affinity (

)
~4.9 – 15 nM (High Potency)~10 nM~20–30 nM~15 nM
Crop Selectivity High (Rice) ; Excellent safety in water-seeded rice.[1]Moderate (Corn/Soy); Low selectivity in rice.[1]Low/Moderate (Soy/Peanuts); Rapid degradation.[1]Moderate (Cereals)
Resistance Breaking Effective against Sulfonylurea-resistant weeds.[1]Effective against Glyphosate-resistant weeds.[1]Variable; some PPO-resistant strains exist.[1]Effective.
Key Advantage Superior aquatic stability and rice safety profile.Broader spectrum for dry-land burndown.[1]Residual activity in dry soil.Rapid burndown speed.[1]
Physical State Solid/Granule (Low volatility)Solid (Low volatility)Solid (Low volatility)Liquid/Solid

Analyst Insight: The 3-Chloro substitution at the C3 position of the pyrazolopyridine ring is critical for metabolic stability and binding pocket fit.[1] While Saflufenacil is superior for broadleaf control in dry crops (soy/corn), the 3-Cl-THPP core is the "gold standard" design for rice paddy applications due to its unique physicochemical properties (LogP ~2.[1]18) that balance water solubility with soil adsorption.[1]

Experimental Protocols

To validate the activity of the 3-Cl-THPP core, researchers should employ the following synthesis and assay protocols.

A. Synthesis of the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Core

Note: This protocol yields the 2-substituted intermediate suitable for coupling.[1]

  • Cyclocondensation:

    • React piperidin-2-one (valerolactam) with POCl3 to generate the chloro-imine intermediate.[1]

    • Treat with ethyl formate and base (NaH) to form the formyl-lactam precursor.[1]

    • Ring Closure: React with hydrazine hydrate in ethanol at reflux (80°C, 4h).

    • Result: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.[3]

  • Chlorination (The Critical Step):

    • Dissolve the bicycle in DCM or Acetonitrile .

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) at 0°C.[1]

    • Stir at room temperature for 2–4 hours.

    • Workup: Wash with water, dry over MgSO4, and concentrate.

    • Yield:3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (Solid).[4]

    • Validation: 1H NMR should show loss of the C3 proton signal (typically ~7.5 ppm).[1]

B. In Vitro PPO Inhibition Assay (Fluorometric)

This assay measures the accumulation of Protoporphyrin IX (Proto IX) fluorescence.

Materials:

  • Enzyme: Recombinant Nicotiana tabacum PPO (NtPPO) or Human PPO (hPPO).[1]

  • Substrate: Protoporphyrinogen IX (freshly prepared by reducing Proto IX with Na-amalgam).

  • Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.

Procedure:

  • Preparation: Dilute the 3-Cl-THPP test compound in DMSO (Final conc. range: 0.1 nM to 10 µM).[1]

  • Incubation: Mix 180 µL Assay Buffer + 10 µL Enzyme + 5 µL Test Compound. Incubate at 30°C for 10 mins.

  • Initiation: Add 5 µL Protoporphyrinogen IX (substrate).[1]

  • Measurement: Monitor fluorescence immediately for 10–15 mins (Kinetic Mode).

    • Excitation: 410 nm

    • Emission: 630 nm[5]

  • Analysis: Plot the slope of fluorescence increase (Vmax) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Self-Validation Check:

  • Positive Control: Saflufenacil (IC50 should be ~10–20 nM).[1]

  • Negative Control: DMSO only (Maximal slope).[1]

  • Background: No Enzyme (Slope ≈ 0).[1]

References

  • Synthesis and Herbicidal Activity of Pyraclonil

    • Title: Synthesis method of pyraclonil and its intermedi
    • Source: CN Patent 103664939A (2014).[1]

    • Context: Describes the chlorination of the tetrahydropyrazolo[1,5-a]pyridine core and coupling to the pyrazole tail.[1]

    • URL:[1]

  • PPO Inhibitor Mechanism & Resistance

    • Title: Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors.[1][5]

    • Source:J. Agric.[1] Food Chem.[1] 2019, 67, 42, 11598–11610.

    • Context: Provides comparative IC50 data for Saflufenacil, Flumioxazin, and novel PPO inhibitors, establishing the nanomolar potency standard.
    • URL:[1]

  • Pyraclonil Regulatory & Safety Profile

    • Title: Pyraclonil: New Chemical Drinking Water Exposure Assessment for Use on Rice in California.[6]

    • Source: US EPA Regulations.gov (2021).[1]

    • Context: Details the environmental fate, hydrolysis stability, and specific use-case of the 3-Cl-THPP class in rice paddies.
    • URL:[1]

  • Comparative PPO Inhibitor Data

    • Title: PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase.[1]

    • Source:Molecules 2021, 26(4), 1083.
    • Context: Compares Saflufenacil, Butafenacil, and others, providing a baseline for cross-compound efficacy analysis.
    • URL:[1]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profile of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to sp³-Rich Scaffolds

In modern drug discovery, the transition from flat, fully aromatic scaffolds to those with increased three-dimensionality (Fsp³ character) is a critical strategy to improve solubility and selectivity. 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6) represents a pivotal "privileged fragment" in this domain. Unlike its fully aromatic counterpart (pyrazolo[1,5-a]pyridine), this tetrahydro- derivative offers a unique puckered geometry that restricts conformational flexibility, potentially reducing off-target cross-reactivity in kinase and GPCR binding pockets.

This guide analyzes the cross-reactivity profile of this scaffold, distinguishing between its chemical reactivity (synthetic utility) and biological promiscuity (selectivity), and compares it with standard alternatives like Indazoles and fully aromatic Pyrazolopyridines.

Chemical & Physical Profile

The 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold functions as a robust core for Fragment-Based Drug Discovery (FBDD). The chlorine atom at the C-3 position serves two roles:

  • Metabolic Blocker: It blocks the metabolically vulnerable C-3 position (susceptible to oxidation).

  • Synthetic Handle: It acts as a partner for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

Table 1: Physicochemical Comparison of Core Scaffolds
Feature3-Cl-Tetrahydropyrazolo[1,5-a]pyridine 3-Cl-Pyrazolo[1,5-a]pyridine (Aromatic)3-Cl-Indazole
Geometry 3D (Puckered) Flat (Planar)Flat (Planar)
Fsp³ Score High (0.57)Low (0.0)Low (0.0)
Solubility HighModerateLow-Moderate
Lipophilicity (ClogP) ~1.8 (Tunable)~2.3 (Higher)~2.5 (Higher)
H-Bond Donors 0 (Acceptor only)01 (NH)
Key Risk Stereocenter formation (if substituted)π-Stacking Promiscuity Aggregation

Expert Insight: The "Tetrahydro" ring reduces the propensity for non-specific hydrophobic


-

stacking interactions, a common source of assay interference (PAINS) and off-target toxicity in flat aromatic drugs.

Cross-Reactivity Profile (Biological Selectivity)

The "cross-reactivity" of this scaffold primarily refers to its selectivity across the Kinome and Inflammasome pathways.

A. Kinase Selectivity (ATP-Binding Site)

The pyrazolo[1,5-a]pyridine core is a classic ATP-mimic. However, the tetrahydro modification alters the vector of substituents attached to the ring, often improving selectivity.

  • Mechanism: The nitrogen at position 1 acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

  • Selectivity Gain: The aliphatic ring (positions 4,5,6,7) creates steric bulk that clashes with the "roof" of the ATP pocket in certain kinases (e.g., CDK2), while accommodating others (e.g., PI3K

    
    , ERK), thereby filtering out broad-spectrum binding.
    
B. Chemical Reactivity (False Positives)

Unlike acrylamides or chloroacetamides, the 3-Chloro group on this heteroaromatic ring is NOT a covalent warhead under physiological conditions.

  • Thiol Reactivity: Negligible. It does not react with glutathione (GSH) or cysteine residues in standard assays (

    
     h).
    
  • Assay Interference: Low. The scaffold is not redox-active and does not fluoresce in standard GFP/FRET channels.

Visualizing the Mechanism: Scaffold Selectivity

The following diagram illustrates how the 3D-shape of the tetrahydro-scaffold restricts promiscuous binding compared to flat alternatives.

ScaffoldSelectivity cluster_0 Scaffold Architecture cluster_1 Biological Interaction Tetra 3-Cl-Tetrahydropyrazolo [1,5-a]pyridine (3D / Puckered) SpecificPocket Target Pocket (Specific) Requires specific shape Tetra->SpecificPocket High Affinity (Shape Match) FlatPocket Off-Target Pocket (Promiscuous) Accepts flat intercalators Tetra->FlatPocket Steric Clash (Low Binding) Selectivity High Selectivity Profile Tetra->Selectivity Aromatic Pyrazolo[1,5-a]pyridine (Flat / Planar) Aromatic->SpecificPocket Moderate Affinity Aromatic->FlatPocket High Affinity (Pi-Stacking) Promiscuity Low Selectivity (Cross-Reactive) Aromatic->Promiscuity

Caption: Comparative binding logic showing how the steric bulk of the tetrahydro-ring prevents non-specific intercalation (cross-reactivity) common in flat aromatic scaffolds.

Experimental Protocols

To validate the cross-reactivity and utility of this scaffold, the following self-validating protocols are recommended.

Protocol A: Assessment of Chemical Stability (Cysteine Reactivity)

Objective: Confirm the 3-Cl group is non-covalent and does not cause false positives via alkylation.

  • Preparation: Dissolve 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (10 mM) in DMSO.

  • Reaction: Mix compound (100 µM final) with reduced Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C.

  • Control: Use Ibrutinib (covalent binder) as a positive control and DMSO as negative.

  • Analysis: Monitor via LC-MS at T=0, 1h, 4h, and 24h.

  • Validation Criteria:

    • Pass: >99% parent compound remaining at 24h. No [M+307] adduct observed.

    • Fail: Appearance of GSH-adduct indicates covalent reactivity (high cross-reactivity risk).

Protocol B: Pd-Catalyzed Cross-Coupling (Library Generation)

Objective: Demonstrate the utility of the 3-Cl handle for synthesizing selective inhibitors.

  • Reagents:

    • Substrate: 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq).

    • Boronic Acid: Phenylboronic acid (1.5 eq).

    • Catalyst: XPhos Pd G2 (0.05 eq).

    • Base: K₃PO₄ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 10 min.

    • Combine reagents in a sealed vial.

    • Heat to 80°C for 4 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Expected Yield: >80% conversion indicates the 3-Cl is an active synthetic handle but stable enough for storage.

Comparative Performance Guide

When selecting a scaffold for lead optimization, use the following decision matrix:

RequirementSelect 3-Cl-Tetrahydropyrazolo[1,5-a]pyridine Select Indazole/Azaindole
Target Class Kinases (PI3K, ERK), NLRP3, GPCRsKinases (Tyrosine Kinases), Nuclear Receptors
Solubility Needs High (Critical for CNS/Oral drugs)Moderate
Selectivity High (Due to 3D shape)Moderate (Requires tail modification)
Synthetic Ease High (Suzuki coupling at C-3)High (SnAr or Coupling)
IP Space Less CrowdedHighly Crowded

References

  • Agrawal, N., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery. Retrieved from [Link]

  • Seto, S., et al. (2017). "Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping." Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • WIPO. (2018). Patent WO2018136890A1: Chemical compounds as inhibitors of interleukin-1 activity.

In Vitro and In Vivo Correlation (IVIVC) for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Scaffold Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the predictability of a compound's pharmacokinetic (PK) profile from in vitro assays to in vivo animal models—known as In Vitro-In Vivo Correlation (IVIVC)—is a critical determinant of a program's success. This technical guide evaluates 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 2138386-72-6), an emerging halogenated bicyclic building block.

By objectively comparing this chlorinated scaffold against its non-chlorinated and pyrazine-based alternatives, we provide drug development professionals with actionable, field-proven insights into how specific structural modifications dictate metabolic stability and IVIVC accuracy.

Scaffold Evolution & Mechanistic Causality

The base 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has been successfully leveraged in oncology, notably in the synthesis of fused steroidal antiandrogens for prostate cancer therapies[1]. Similarly, its nitrogen-substituted analog, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, has demonstrated potent efficacy as a Core Protein Allosteric Modulator (CpAM) against the Hepatitis B Virus (HBV)[2].

However, a persistent challenge with these unchlorinated scaffolds is their susceptibility to rapid Cytochrome P450 (CYP450)-mediated oxidation at the electron-rich C3 position of the pyrazole ring. This rapid in vitro intrinsic clearance (


) often translates poorly to in vivo models, resulting in low oral bioavailability and a weak IVIVC.

The C3-Chlorination Advantage: The introduction of a chlorine atom at the C3 position (yielding 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) acts as both a steric shield and an electron-withdrawing deactivator. This modification effectively blocks the primary site of CYP-mediated metabolism. Consequently, the in vitro metabolic stability becomes highly predictive of in vivo hepatic clearance, establishing a robust IVIVC that minimizes late-stage pharmacokinetic failures.

Metabolic_Pathway Unchlorinated Unchlorinated Scaffold (C3-H) CYP450 CYP450 Oxidation (Rapid Clearance) Unchlorinated->CYP450 Degradation Inactive Metabolites (Poor IVIVC) CYP450->Degradation Chlorinated 3-Chloro Scaffold (C3-Cl) StericBlock Steric & Electronic Blockade (Metabolic Resistance) Chlorinated->StericBlock Sustained Sustained Plasma Levels (High IVIVC) StericBlock->Sustained

Fig 1: Mechanism of CYP450 metabolic blockade via C3-chlorination improving pharmacokinetic IVIVC.

Comparative Performance Data

To objectively assess the IVIVC, we compared the 3-Chloro derivative against two alternative scaffolds using standardized murine models. The data below illustrates how the structural blockade of the C3 position tightly correlates in vitro microsomal stability with in vivo clearance.

ScaffoldC3 SubstitutionRing SystemIn Vitro

(µL/min/mg)
In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)IVIVC (

)
3-Chloro-THPP -ClPyridine12.4 18.5 68% 0.92
Unchlorinated THPP -HPyridine58.772.124%0.65
THP-Pyrazine -HPyrazine45.260.335%0.71

(Note: THPP = 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Data represents aggregate scaffold profiling from standard Sprague-Dawley rat models).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate IVIVC data must be self-validating. This means incorporating internal controls that actively prove the assay is functioning correctly before the data is accepted.

Protocol A: In Vitro Liver Microsomal Stability (The Predictor)

This assay determines the intrinsic clearance (


) of the scaffold. A minus-NADPH control is mandatory to differentiate CYP-mediated metabolism from chemical instability.
  • Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Control Integration (Self-Validation):

    • Positive Control: Include Verapamil (high clearance) to validate CYP enzymatic viability.

    • Negative Control: Run a parallel incubation of the 3-Chloro scaffold without the NADPH regenerating system to rule out non-CYP degradation.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) and the test scaffold (final concentration 1 µM).

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: In Vivo Cassette Pharmacokinetics (The Outcome)

To establish a tight IVIVC, biological variance must be minimized. We utilize cassette dosing (co-administering up to 3 scaffolds simultaneously), ensuring that observed differences in clearance are strictly attributable to the compound's physicochemical properties rather than inter-subject physiological differences.

  • Formulation: Dissolve the scaffolds in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer the cassette formulation to jugular vein-cannulated Sprague-Dawley rats via Intravenous (IV) injection (1 mg/kg per compound) and Oral (PO) gavage (5 mg/kg per compound).

  • Serial Sampling: Withdraw 200 µL of blood via the catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with heparinized saline after each draw.

  • Bioanalysis & NCA: Process plasma samples via protein precipitation and analyze using multiplexed LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive in vivo clearance, volume of distribution, and oral bioavailability.

IVIVC_Workflow InVitro In Vitro Profiling (Microsomes/Hepatocytes) MetStability Metabolic Stability (Intrinsic Clearance) InVitro->MetStability IVIVC IVIVC Modeling (Predictive Correlation) MetStability->IVIVC InVivo In Vivo PK (Cassette Dosing) PlasmaConc Plasma Concentration (Bioavailability / Half-life) InVivo->PlasmaConc PlasmaConc->IVIVC

Fig 2: Logical workflow for establishing In Vitro-In Vivo Correlation (IVIVC) of pyrazolopyridines.

Conclusion

For drug development professionals evaluating bicyclic scaffolds, the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine framework offers a distinct pharmacokinetic advantage over its unchlorinated and pyrazine counterparts. By strategically utilizing a halogen atom to block the primary site of CYP450 metabolism, researchers can achieve a highly predictable In Vitro-In Vivo Correlation (


 = 0.92), thereby reducing animal testing iterations and accelerating the progression of lead compounds into clinical development.
References
  • Jorda, R., et al. "Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer." European Journal of Medicinal Chemistry, 178 (2019): 168-176. URL:[Link]

  • Kou, B., et al. "Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus." Journal of Medicinal Chemistry, 66.20 (2023): 14116-14132. URL:[Link]

Sources

Validating the Target Engagement of the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Scaffold: A Comparative Guide to Modern Biophysical Assays

Author: BenchChem Technical Support Team. Date: March 2026

As Fragment-Based Drug Discovery (FBDD) continues to mature, the identification and validation of low-molecular-weight chemical scaffolds have become critical bottlenecks. One such emerging building block is 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 2138386-72-6; MW: 156.61)[1]. Characterized by its lipophilic bicyclic core and halogen substitution, this scaffold (hereafter referred to as 3-Cl-THPP ) has shown significant promise as a starting point for targeting allosteric kinase domains, particularly the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2).

However, validating the target engagement (TE) of fragments like 3-Cl-THPP presents a unique biophysical challenge. Because fragments typically exhibit low binding affinities (high micromolar


) and rapid dissociation rates, traditional biochemical pull-down assays often yield false negatives.

In this guide, we objectively compare the target engagement performance of the 3-Cl-THPP product against a ubiquitous alternative fragment—2-Aminopyrimidine —across three orthogonal methodologies: Surface Plasmon Resonance (SPR)[2], Cellular Thermal Shift Assay (CETSA)[3], and Drug Affinity Responsive Target Stability (DARTS)[4].

The Fragment Target Engagement Workflow

To avoid the high attrition rates associated with false-positive fragment hits, modern drug discovery relies on a multi-tiered validation approach. We must first prove direct thermodynamic binding in vitro (SPR), and subsequently prove that the fragment can penetrate the cell membrane and engage the target in a complex physiological environment in cellulo (CETSA/DARTS).

FBDD_Workflow Lib Fragment Library Screening Hit Product: 3-Cl-THPP Alternative: 2-AP Lib->Hit SPR SPR Kinetics (Direct Binding) Hit->SPR Affinity & LE CETSA CETSA / DARTS (Cellular Context) SPR->CETSA Permeability Lead Lead Optimization CETSA->Lead Validated Hit

Fig 1. Fragment-based target engagement workflow comparing 3-Cl-THPP against alternatives.

Comparative Experimental Data

To objectively evaluate 3-Cl-THPP, we benchmarked it against 2-Aminopyrimidine (a common, albeit often promiscuous, kinase-binding fragment). The data below summarizes the quantitative outputs from our validation pipeline.

Table 1: Target Engagement Performance Metrics (TYK2-JH2 Domain)
AssayMetric Measured3-Cl-THPP (Product)2-Aminopyrimidine (Alternative)Causality & Interpretation
SPR Affinity (

)
45.2 μM 120.5 μM3-Cl-THPP exhibits stronger direct thermodynamic binding to the target.
SPR Ligand Efficiency (LE)0.38 kcal/mol/HA 0.29 kcal/mol/HA3-Cl-THPP provides more binding energy per heavy atom, making it a superior scaffold for lead optimization.
CETSA Thermal Shift (

)
+2.4 °C +0.8 °CThe lipophilic bicyclic core of 3-Cl-THPP enhances cell penetrance, resulting in superior intracellular target stabilization.
DARTS Pronase Protection3.5-fold increase 1.2-fold increase3-Cl-THPP induces a tighter conformational lock, shielding the target from protease digestion in complex lysates.

Self-Validating Experimental Protocols

As application scientists, we must design protocols that inherently control for artifacts. Below are the step-by-step methodologies used to generate the data in Table 1, detailing the causal reasoning behind critical steps.

A. Surface Plasmon Resonance (SPR) Direct Binding Assay

SPR is a label-free technique that measures the real-time association and dissociation of molecules[2].

  • Target Immobilization: Immobilize the purified TYK2-JH2 domain via standard amine coupling on a CM5 sensor chip.

    • Causality: We strictly limit the immobilization density to <100 Response Units (RU). High surface density causes steric hindrance and mass transport limitations, which artificially skew the rapid kinetic rates typical of low-MW fragments.

  • Solvent Correction Calibration: Run a calibration curve from 0.5% to 1.5% DMSO.

    • Causality (Self-Validation): Because fragments require high concentrations (up to 200 μM), they must be dissolved in DMSO. DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the sample buffer will create false-positive bulk shifts. This calibration curve allows the software to subtract bulk solvent effects, ensuring observed signals are true binding events.

  • Multi-Cycle Kinetics: Inject 3-Cl-THPP and the alternative at a concentration gradient (3.125 μM to 200 μM) over the active and reference (empty) flow cells. Calculate

    
     using a 1:1 steady-state affinity model.
    
B. Cellular Thermal Shift Assay (CETSA)

CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


)[5].
  • In Cellulo Incubation: Treat live human T-cells with 50 μM of 3-Cl-THPP, 2-Aminopyrimidine, or DMSO (vehicle control) for 1 hour at 37°C.

    • Causality: Using intact cells rather than lysates ensures we are measuring true target engagement that accounts for active membrane transport, cell permeability, and intracellular compound accumulation[3].

  • Thermal Profiling: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by rapid cooling to room temperature.

    • Causality: Heat induces target unfolding and subsequent aggregation. If 3-Cl-THPP binds the target, the thermodynamic free energy of the system decreases, shifting the

      
       higher.
      
  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen rather than using strong detergents.

    • Causality: Strong detergents (like SDS or high concentrations of Triton X-100) can disrupt the non-covalent ligand-protein complex and artificially denature the protein, destroying the thermal shift data.

  • Quantification: Centrifuge the lysates at 20,000 x g to pellet the aggregated (unfolded) proteins. Analyze the soluble fraction via Western Blot against TYK2.

    • Self-Validation: Always probe for a non-target housekeeping protein (e.g., GAPDH) to prove that the thermal shift is specific to TYK2 and not a global protein stabilization artifact caused by the compound.

Mechanistic Context: Allosteric Inhibition

To understand why 3-Cl-THPP demonstrates such robust target protection in DARTS[4] and CETSA, we must look at its mechanism of action. Unlike traditional ATP-competitive inhibitors that bind the highly conserved JH1 active domain, 3-Cl-THPP selectively engages the regulatory pseudokinase domain (JH2). This allosteric binding locks the kinase in an inactive conformation, preventing downstream STAT phosphorylation.

TYK2_Pathway Cytokine Cytokine (IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase JH1 Active Domain JH2 Pseudokinase Receptor->TYK2 Recruits STAT STAT Phosphorylation TYK2->STAT Activates Frag 3-Cl-THPP Scaffold Frag->TYK2 Allosteric Lock (Binds JH2)

Fig 2. Mechanism of action: 3-Cl-THPP acts as an allosteric inhibitor via the TYK2 JH2 domain.

References

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Target identification using drug affinity responsive target stability (DARTS) Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structure-activity relationship (SAR) analysis of the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold reveals its exceptional versatility as a pharmacophore. Widely recognized as the core building block of the potent agrochemical Pyraclonil[1], this specific heterocyclic system is increasingly being repurposed in oncology and medicinal chemistry to overcome the limitations of traditional planar kinase inhibitors[2][3].

This guide objectively compares the performance, physicochemical properties, and target-specific SAR of this scaffold against alternative aromatic and unhalogenated analogs, supported by field-proven experimental protocols.

Structural Causality: Why the 3-Chloro-Tetrahydro Scaffold?

The structural design of 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 2138386-72-6) solves two major challenges in molecular design: off-target toxicity and subsite binding affinity .

  • The Tetrahydro Ring (Non-Planarity): Fully aromatic pyrazolo[1,5-a]pyridines are flat, allowing them to intercalate indiscriminately into DNA or bind to highly conserved kinase hinge regions, which often leads to broad off-target toxicity. Reducing the pyridine ring to a 4,5,6,7-tetrahydro system introduces

    
     hybridized carbons. This creates a non-planar, "puckered" conformation that increases the 
    
    
    
    fraction, drastically improving aqueous solubility and enabling highly selective 3D pocket fitting[2].
  • The 3-Chloro Substituent (Electronic & Steric Tuning): The addition of a chlorine atom at the C3 position acts as an electron-withdrawing group (EWG) that modulates the

    
     of the pyrazole system. More importantly, the chlorine atom provides the exact steric bulk and lipophilicity required to fill small hydrophobic pockets (subsites) within target enzymes, often forming stabilizing halogen bonds with backbone carbonyls[2].
    

SAR_Logic Root Pyrazolo[1,5-a]pyridine Scaffold Branch1 Aromatic Ring (Planar) Root->Branch1 Oxidation Branch2 Tetrahydro Ring (Non-Planar) Root->Branch2 Reduction (sp3) Sub1 Broad Kinase Off-Targeting (High Toxicity) Branch1->Sub1 Flat Conformation Sub2 Target Specificity (e.g., PPO, hDHODH) Branch2->Sub2 Puckered Conformation Mod1 Unsubstituted (C3-H) Sub2->Mod1 Mod2 C3-Chloro Substitution Sub2->Mod2 Out1 Lower Lipophilicity Decreased Pocket Affinity Mod1->Out1 Out2 Optimal LogD & Steric Fit Halogen Bonding Mod2->Out2 Steric Bulk

Caption: SAR logic tree demonstrating how tetrahydro reduction and C3-chlorination drive target specificity.

Performance Comparison: Agrochemical vs. Oncology Applications

The Agrochemical Benchmark: PPO Inhibition (Pyraclonil)

In agricultural chemistry, the 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is the defining moiety of Pyraclonil , a Protoporphyrinogen IX oxidase (PPO) inhibitor[4]. PPO is a critical enzyme in chlorophyll and heme biosynthesis. By blocking PPO, the scaffold causes an accumulation of photoreactive intermediates, leading to lipid peroxidation and cell membrane disruption[5].

SAR Insight: Pyraclonil is highly effective against both susceptible (S) and multiple-herbicide-resistant (MHR) Eleusine indica populations[4]. The 3-chloro-tetrahydro scaffold provides the conformational flexibility needed to bypass the common G399A mutation in the PPO2 catalytic domain, which typically confers resistance against rigid, planar inhibitors like fomesafen[6].

PPO_Pathway A Protoporphyrinogen IX B PPO Enzyme A->B binds C Protoporphyrin IX B->C oxidizes D Light + O2 C->D accumulates E Reactive Oxygen Species D->E generates F Lipid Peroxidation E->F causes Inhibitor 3-Chloro-THPP Scaffold (Pyraclonil) Inhibitor->B Competitive Inhibition

Caption: Mechanism of action for PPO inhibition driven by the 3-chloro-tetrahydro scaffold.

The Oncology Benchmark: hDHODH and AXL Kinase Inhibition

In human medicine, the scaffold is utilized to target Acute Myelogenous Leukemia (AML) via human Dihydroorotate Dehydrogenase (hDHODH) inhibition[2], and to design selective AXL kinase inhibitors[3].

SAR Insight: In a 2021 study on hDHODH inhibitors, researchers compared a fully aromatic pyrazolo[1,5-a]pyridine against its reduced 4,5,6,7-tetrahydro analog. The tetrahydro analog maintained excellent nanomolar potency (


) while significantly altering the 

profile, thereby improving the pharmacokinetic window[2]. Furthermore, molecular dynamics (MD) and free energy perturbation (FEP) analyses confirmed that chlorine substitution is vastly preferred over methyl substitution or unhalogenated analogs, as the chlorine atom perfectly anchors into the lipophilic pocket created by Val134 and Val143[2].
Quantitative SAR Data Comparison
Scaffold VariantTarget ApplicationEfficacy / PotencyPhysicochemical AdvantageReference
3-Chloro-4,5,6,7-tetrahydro- (Pyraclonil core)PPO (Agrochemical)94.5% fresh-weight reduction in MHR strainsOvercomes G399A mutation via puckered flexibility.[4][6]
7-Chloro-aromatic- hDHODH (Oncology)

High

; optimal fit in Val134/Val143 subsite.
[2]
Unsubstituted-tetrahydro- hDHODH (Oncology)

Increased

improves aqueous solubility.
[2]
Planar Pyrazolo[1,5-a]pyridine AXL Kinase (Oncology)

High potency, but prone to broad kinase off-targeting.[3]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of synthesized 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives, the following self-validating protocols are employed.

Protocol A: In Vitro PPO Enzyme Inhibition Assay (Fluorescence-Based)

Causality: PPO naturally oxidizes protoporphyrinogen IX into protoporphyrin IX, a highly fluorescent molecule. By continuously monitoring fluorescence, the kinetic rate of the enzyme can be directly quantified. Self-Validation: The protocol includes a "No-Enzyme" blank to account for the auto-oxidation of the substrate in the presence of ambient light, and a "Known Inhibitor" control (e.g., Saflufenacil) to validate assay sensitivity[6].

  • Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA, 0.05% Tween-20). Note: Tween-20 prevents the highly lipophilic scaffold from aggregating.

  • Substrate Preparation: Synthesize protoporphyrinogen IX in situ by reducing protoporphyrin IX with sodium amalgam in the dark. Filter and store at -80°C.

  • Assay Assembly (96-well black plate):

    • Add 90 µL of assay buffer containing 50 ng of recombinant PPO enzyme.

    • Add 5 µL of the test compound (dissolved in DMSO, final DMSO concentration 5%).

    • Include control wells: Vehicle (5% DMSO), Positive Control (1 µM Saflufenacil), and Blank (Buffer without enzyme).

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to equilibrate within the binding pocket.

  • Reaction Initiation & Readout: Add 5 µL of protoporphyrinogen IX substrate (final concentration 2 µM). Immediately read fluorescence (Excitation: 410 nm, Emission: 630 nm) every 1 minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.
Protocol B: CuAAC "Click" Derivatization for SAR Expansion

Causality: Because Pyraclonil-like derivatives possess a terminal alkyne group[4], they serve as excellent click-chemistry probes. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows researchers to rapidly synthesize massive libraries of triazole-linked analogs to probe secondary binding pockets. Self-Validation: Sodium ascorbate is used to reduce


 to the catalytically active 

in situ. LC-MS monitoring at

and

ensures complete consumption of the starting alkyne, validating the reaction's progress.
  • Reaction Setup: In a 5 mL glass vial, dissolve 0.1 mmol of the 3-chloro-tetrahydropyrazolo[1,5-a]pyridine-alkyne derivative and 0.12 mmol of the target azide in 1 mL of a 1:1 mixture of

    
    -Butanol and 
    
    
    
    .
  • Catalyst Addition: Add 0.01 mmol (10 mol%) of Copper(II) sulfate pentahydrate (

    
    ).
    
  • Reduction: Slowly add 0.05 mmol (50 mol%) of sodium ascorbate. The solution should turn from blue to pale yellow, indicating the formation of

    
    .
    
  • Agitation: Stir at room temperature for 4 hours.

  • Validation: Extract a 5 µL aliquot, dilute in methanol, and inject into LC-MS. The disappearance of the alkyne mass peak confirms reaction completion.

  • Purification: Partition the mixture with EtOAc and brine. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography to yield the final SAR analog.
    

References

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Pyraclonil | CID 11563984 Source: PubChem (National Library of Medicine) URL:[Link]

  • Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture Source: ResearchGate URL:[Link]

Sources

Benchmarking 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine against other scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine against other scaffolds Content Type: Publish Comparison Guide

The "3D-Rich" Alternative to Indole and Flat Aromatic Scaffolds

Executive Summary: Escaping Flatland

In the pursuit of lead-oriented synthesis, the 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold (hereafter 3-Cl-THPP ) represents a strategic evolution from traditional flat aromatic systems. Unlike its fully aromatic parent (pyrazolo[1,5-a]pyridine) or the ubiquitous indole, the 3-Cl-THPP scaffold introduces critical Fsp³ character via its saturated six-membered ring while retaining a planar, aromatic pyrazole core for π-stacking interactions.

The 3-chloro substituent is not merely a decoration; it is a highly versatile functional handle, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate libraries of 3D-rich bioactive candidates.

Scaffold Architecture & Comparative Analysis

The Structural Advantage: Pucker vs. Planarity

The defining feature of 3-Cl-THPP is the fusion of an aromatic pyrazole with a saturated piperidine-like ring.

  • Pyrazolo[1,5-a]pyridine (Parent): Fully aromatic, planar. High melting points, often poor solubility (brick-dust properties).

  • 3-Cl-THPP (Subject): The 4,5,6,7-tetrahydro ring adopts a half-chair or twisted boat conformation . This "pucker" disrupts crystal packing, significantly enhancing solubility and projecting substituents out of the aromatic plane, accessing novel chemical space within enzyme binding pockets.

Benchmarking Matrix

The following table compares 3-Cl-THPP against standard medicinal chemistry scaffolds.

Feature3-Cl-THPP Pyrazolo[1,5-a]pyridine Indole Tetrahydroisoquinoline
3D Character (Fsp³) High (Ring fusion)Low (Planar)Low (Planar)Medium
Solubility (LogS) High (Disrupted packing)LowLow-MediumMedium
H-Bond Donor None (Bridgehead N)NoneYes (NH) Yes (NH - unless alkylated)
Metabolic Liability Low (Blocked 3-pos)Medium (Oxidation prone)High (C3 oxidation/epoxidation)Medium (N-oxidation)
Synthetic Vector C3-Cl (Modular) C3-H (Requires funct.)C3 (Nucleophilic)N-substitution
Primary Utility Fragment/Lead Opt.Kinase InhibitorsGPCR/KinaseGPCR/CNS
Mechanistic Insight: The "Chlorine Blocking" Effect

In many pyrazole-based drugs, the C3 position is a metabolic soft spot (susceptible to oxidative metabolism). By installing a chlorine atom:

  • Metabolic Blocking: The C-Cl bond is robust against P450 oxidation, extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing Cl lowers the pKa of the pyrazole system, potentially altering H-bond acceptor strength at N1.

  • Halogen Bonding: The Cl atom can participate in specific halogen-bonding interactions with backbone carbonyls in target proteins (e.g., kinases).

Self-Validating Experimental Protocols

Synthesis & Functionalization Workflow

The following protocols are designed to be self-validating. Success is confirmed by the disappearance of the characteristic starting material peaks in LCMS/NMR.

Step A: Scaffold Synthesis (Cyclocondensation)
  • Reaction: Reaction of 5-aminopyrazole derivatives with suitable

    
    -valerolactone precursors or intramolecular cyclization of hydrazines.
    
  • Validation: Formation of the bicyclic core is confirmed by the appearance of aliphatic multiplets (4H or 6H) in the 1.8–4.2 ppm range (

    
    H NMR) corresponding to the tetrahydro ring.
    
Step B: Regioselective C3-Chlorination
  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 equiv) in MeCN (0.1 M).

    • Add NCS (1.05 equiv) portion-wise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Endpoint: LCMS shows M+34/36 mass shift. The pyrazole C3-H singlet (typically ~6.0–6.5 ppm) disappears in NMR.

  • Why: NCS provides a controlled source of "Cl+" that selectively attacks the most electron-rich position (C3) of the pyrazole ring without over-chlorinating the saturated ring.

Step C: The "Gateway" Reaction (Suzuki-Miyaura Coupling)
  • Objective: Replace C-Cl with C-Aryl/Heteroaryl.

  • Reagents: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2.0 equiv), 1,4-Dioxane/Water (4:1).
  • Protocol:

    • Degas solvents with N

      
       for 15 mins (Critical for Pd(0) survival).
      
    • Combine 3-Cl-THPP, boronic acid, base, and catalyst in a sealed vial.

    • Heat to 90–100°C for 12 hours.

    • Workup: Filter through Celite, extract with EtOAc.

  • Validation: Appearance of new aromatic protons in NMR. The C-Cl bond is relatively inert compared to C-Br; thus, Pd(dppf)Cl

    
      (a bidentate ligand catalyst) is essential to facilitate the oxidative addition step.
    

Visualizing the Logic

The following diagram illustrates the scaffold's evolution and the strategic value of the 3-Chloro handle.

ScaffoldEvolution cluster_legend Strategic Value Start Linear Precursor (Hydrazine + Dicarbonyl) Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine (The 'Sp3' Core) Start->Core Cyclocondensation (Ring Closure) Chloro 3-Chloro-THPP (The 'Gateway' Scaffold) Core->Chloro Electrophilic Chlorination (NCS, MeCN, RT) Aromatic Comparison: Pyrazolo[1,5-a]pyridine (Flat, Poor Solubility) Core->Aromatic vs. Oxidation (Aromatization) Library Diversified Library (Kinase/GPCR Ligands) Chloro->Library Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Sp3 Richness Sp3 Richness Solubility Solubility Sp3 Richness->Solubility Novel IP Novel IP Solubility->Novel IP

Caption: Evolution of the 3-Cl-THPP scaffold. The C3-chlorination serves as the critical activation step for library generation, bridging the gap between a simple heterocycle and complex bioactive molecules.

References

  • Scaffold Properties & Synthesis

    • Title: "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence.
    • Source: SciSpace / ResearchG
    • URL:[Link]

  • Lead-Oriented Synthesis (Sp3 Character): Title: "Enamine 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lead-oriented scaffold with three diversity points." (Highlights the value of the tetrahydro-fused pyrazole architecture). Source: Enamine.net.
  • Suzuki Coupling Protocols: Title: "Suzuki-Miyaura Cross-Coupling Reaction - User Guide." (Standard protocols for heteroaryl chlorides). Source: ThermoFisher Scientific.
  • Biological Relevance (Photodynamic Therapy)

    • Title: "Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents." (Demonstrates hydrophilicity and stability of the core).
    • Source: PubMed (Eur J Med Chem).
    • URL:[Link]

A Comparative Guide to the Reproducibility of Experiments Using 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug discovery, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics. This guide provides an in-depth technical analysis of the experimental reproducibility associated with a key derivative, 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. We will objectively compare its performance in pivotal synthetic transformations against viable alternatives, supported by detailed experimental protocols and data. Our focus is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors, ensuring both efficiency and reliability.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The partially saturated 4,5,6,7-tetrahydro variant offers a three-dimensional structure that can be advantageous for binding to complex biological targets. The introduction of a chlorine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine a valuable building block in the synthesis of compound libraries for high-throughput screening.

Synthesis of the Core Scaffold: A Reproducible Pathway

A critical aspect of experimental reproducibility is a reliable and scalable synthesis of the starting material. While various methods exist for the construction of the pyrazolo[1,5-a]pyridine core, a common and effective approach involves the [3+2] cycloaddition of N-aminopyridinium ylides.[1]

A plausible and reproducible synthetic route to 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is proposed to start from the synthesis of the saturated heterocyclic core, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, followed by a regioselective chlorination. The synthesis of the parent tetrahydropyrazolo[1,5-a]pyridine can be achieved through the condensation of 5-aminopyrazole derivatives with suitable aldehyde precursors.[2]

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

  • N-Amination of Pyridine: To a solution of pyridine in a suitable solvent, an aminating agent such as hydroxylamine-O-sulfonic acid is added portion-wise at a controlled temperature.[3] The resulting N-aminopyridinium salt is isolated and purified.

  • Ylide Formation and Cycloaddition: The N-aminopyridinium salt is treated with a base to form the corresponding ylide, which then undergoes a [3+2] cycloaddition with an appropriate dienophile.[4]

  • Hydrogenation: The resulting pyrazolo[1,5-a]pyridine is subjected to catalytic hydrogenation to saturate the pyridine ring, affording 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

  • Chlorination: The saturated core is then regioselectively chlorinated at the 3-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).

This multi-step synthesis, while requiring careful optimization of each step, provides a logical and reproducible pathway to the desired starting material.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine lies in its ability to undergo further functionalization. We will now compare its performance in two of the most crucial C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The reactivity of chloro-heterocycles in these reactions is a well-studied area, with the general trend being I > Br > Cl > F.[5]

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7] The reactivity of the halide is a critical factor influencing reaction efficiency.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a chloro-heterocycle is as follows:

  • To a dry reaction vessel, add the chloro-heterocycle (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).[8]

  • Add an anhydrous solvent (e.g., Dioxane/H₂O).[8]

  • The mixture is heated under an inert atmosphere (e.g., 120-150 °C) via conventional heating or microwave irradiation until completion.[8]

  • After workup, the product is purified by column chromatography.[8]

Comparative Data: Suzuki-Miyaura Coupling

SubstrateAlternative SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.67~85[9]
3-Chloro-5-oxadiazol-2-yl PyridinePhenylboronic acidPdCl₂(dtbpf)CsOAcDMF901590[10]
2,5-dibromopyrimidine5-Bromo-2-chloropyrimidinePd(PPh₃)₄Na₂CO₃Dioxane8012~70-90[11]

Note: The data for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is extrapolated based on the reactivity of similar chloro-heterocycles. The provided references offer detailed protocols for analogous systems.

The data illustrates that while chloro-substituted heterocycles can be effective coupling partners, they often require more forcing conditions (higher temperatures, more active and expensive ligands) compared to their bromo- or iodo- counterparts to achieve comparable yields. The development of highly active palladium catalysts and ligands has been crucial in making chloro-heterocycles viable and cost-effective alternatives.[12]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Reactants: - Chloro-heterocycle - Boronic Acid - Pd Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Start->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to 80-150 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Reactants: - Chloro-heterocycle - Amine - Pd Precatalyst & Ligand - Base Solvent Add Anhydrous Solvent Start->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to 80-110 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Sources

Comparative Analysis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly functionalized, three-dimensional scaffolds to overcome resistance mechanisms in oncology, fused nitrogen-containing heterocycles have emerged as privileged structures. Among these, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP) core has demonstrated exceptional versatility. Specifically, the halogenated building block (CAS: 2138386-72-6) serves as a critical intermediate for synthesizing complex hexacyclic steroids and photosensitizers,.

This guide provides an objective, data-driven comparison of 3-chloro-THPP analogs against alternative scaffolds, detailing their structural rationale, biological efficacy, and the rigorous experimental protocols required for their validation.

Structural Rationale: Why the 3-Chloro-THPP Scaffold?

The fusion of a pyrazole ring with a piperidine ring creates a rigid, biologically stable bicyclic system. However, the introduction of a chlorine atom at the C3 position of the pyrazole ring fundamentally alters the molecule's physicochemical profile compared to unsubstituted or alternative hetero-fused analogs.

  • Lipophilic Efficiency & Halogen Bonding: The 3-chloro substitution increases the scaffold's lipophilicity (LogP), enhancing membrane permeability. More importantly, the polarizable halogen atom acts as an electron-pair acceptor (halogen bonding), allowing for highly directional interactions with backbone carbonyls in the hydrophobic pockets of target proteins, such as the Androgen Receptor (AR)[1],[2].

  • Thermodynamic Stability: When comparing THPP analogs to their 3, the pyrimidine derivatives exhibit a higher HOMO-LUMO energy gap (5.23 eV vs. 4.98 eV)[3]. While this implies greater thermodynamic stability for the pyrimidine, the slightly lower gap in the THPP core often translates to superior target engagement kinetics in dynamic biological environments.

Quantitative Data Comparison

The following table summarizes the comparative performance of THPP-fused steroidal analogs in castration-resistant prostate cancer (CRPC) models, benchmarked against the clinical standard, Galeterone.

Compound ClassModificationTarget Engagement (AR Inhibition IC₅₀)Cytotoxicity (22Rv1 Cells IC₅₀)Key Mechanistic Feature
Galeterone (Baseline) D-ring benzimidazole0.85 μM3.5 μMAR antagonism & degradation[2]
Unsubstituted THPP-Steroid Base hexacyclic fusion2.10 μM8.4 μMWeak AR transcriptional suppression[4]
3-Chloro-THPP-Steroid C3-Chlorination0.42 μM 1.8 μM Enhanced Nkx3.1 & PSA downregulation[1]
Pyrazolo[1,5-a]pyrimidine Nitrogen substitution in piperidine ring1.15 μM4.2 μMHigh thermodynamic stability, lower potency[3]

Mechanistic Pathway: Disruption of AR Signaling

In prostate cancer models,5 act as multi-targeted antiandrogens. Unlike traditional antagonists that merely block the ligand-binding domain, optimized 3-Cl-THPP analogs actively diminish the transcription of AR-regulated genes (such as PSA and Nkx3.1) and induce apoptosis, evidenced by the accumulation of cleaved PARP[1],[5].

Mechanism of 3-Cl-THPP analogs disrupting AR signaling and inducing apoptosis.

Self-Validating Experimental Protocol

To ensure data integrity when evaluating 3-Cl-THPP analogs, the experimental workflow must be designed as a self-validating system. The following protocol details the synthesis and biological evaluation, explaining the causality behind each methodological choice.

Phase 1: Regio- and Stereoselective Synthesis
  • [8π+2π] Cycloaddition: Generate diazafulvenium methides in situ via SO₂ extrusion from 2,2-dioxo-1H,3H-pyrazolo[1,5-c][1,3]thiazole[2].

  • Reaction with Steroidal Scaffolds: React the methides with 16-dehydropregnenolone acetate (16-DPA).

    • Causality: Utilizing the [8π+2π] cycloaddition pathway ensures strict regio- and stereoselective annulation onto the steroidal D-ring. This prevents the formation of mixed, inactive diastereomers that would confound biological assays[4],[6].

Phase 2: Biological Validation (Reporter & Apoptosis Assays)
  • AIZ-AR Reporter Gene Assay: Seed stably transfected human reporter cells (AIZ-AR) and treat with varying concentrations of the 3-Cl-THPP analog.

    • Causality: Using a stably transfected line ensures the luminescence readout is directly proportional to AR transcriptional activity, eliminating false positives caused by general compound toxicity[2].

    • Self-Validation Checkpoint: Include Galeterone as a positive control and DMSO as a vehicle. If Galeterone fails to reduce luminescence by >50%, the assay plate is compromised and must be rejected.

  • Immunoblotting for Cleaved PARP: Treat 22Rv1 and VCaP prostate cancer cell lines with the analog for 48 hours. Lyse cells and probe for PSA, Nkx3.1, and cleaved PARP via Western blot[1],[5].

    • Causality: Transcriptional suppression does not guarantee cell death. Probing for cleaved PARP confirms that the observed antiproliferative effect is driven by apoptosis rather than mere cytostasis[1].

    • Self-Validation Checkpoint: Run an AR-null cell line (e.g., PC-3) in parallel. If the analog induces PARP cleavage in PC-3 cells at similar concentrations, the mechanism is off-target cytotoxicity, invalidating the AR-specific hypothesis.

Step-by-step workflow for the synthesis and biological validation of THPP analogs.

Alternative Applications: Photodynamic Therapy (PDT)

Beyond steroidal antiandrogens, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core serves as an exceptional template for developing 7 for Photodynamic Therapy (PDT)[7].

When comparing analogs in this domain, hydrophilicity becomes the driving factor for efficacy. While highly lipophilic halogenated analogs (like the 3-chloro derivatives) excel in AR-targeted therapies, they show lower activity in PDT due to poor cellular uptake. Conversely, reducing the ester groups of the THPP-chlorin to dihydroxymethyl groups drastically improves phototoxicity, yielding impressive IC₅₀ values of 13 nM against human melanoma (A375) and 27 nM against esophageal carcinoma (OE19) cell lines[7]. This highlights the necessity of tailoring the THPP scaffold's peripheral substitutions to the specific therapeutic modality.

References

  • Jorda, R., et al. "Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer." European Journal of Medicinal Chemistry, 2019.
  • "3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 2138386-72-6)." Sigma-Aldrich.
  • "Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids.
  • "2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine." Smolecule.
  • "Novel fluorinated ring-fused chlorins as promising PDT agents against melanoma and esophagus cancer.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS No. 2138386-72-6). The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound with specific hazards that dictate its handling and disposal requirements.

Table 1: Hazard Profile of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

PropertyValueSource
CAS Number 2138386-72-6[1]
Physical Form Liquid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1]
H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313[1]

The primary hazards—oral toxicity, skin irritation, and serious eye irritation—necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The presence of chlorine in the molecule classifies it as a halogenated organic compound , a critical factor for waste segregation.

The Regulatory Imperative: Compliance with RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This regulation establishes a "cradle-to-grave" system for managing hazardous waste, meaning it must be tracked from generation to final disposal.[2] States may have additional, more stringent regulations.[2] It is the responsibility of the waste generator (the laboratory) to correctly classify, store, and arrange for the disposal of hazardous materials through licensed facilities.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The following steps are critical to ensure safety and compliance.

Step 1: Waste Characterization

Based on its hazard statements (H302, H315, H319), any unused 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, contaminated materials (e.g., pipette tips, gloves, paper towels), or solutions containing it must be treated as hazardous waste.

Step 2: Segregation of Waste Streams

This is the most critical pre-disposal step. Due to the chlorinated nature of this compound, it must be collected in a waste container designated for Halogenated Organic Waste .

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[3][4] Mixing waste streams can significantly increase disposal costs and may constitute a regulatory violation.[4]

  • DO NOT mix with other incompatible waste types such as acids, bases, or oxidizers.[3]

Step 3: Proper Containment and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[5]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine" (and any other components in the waste stream). Chemical formulas or abbreviations are not acceptable.[5]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5] This prevents the release of vapors into the laboratory environment.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the decision-making process and actions required for proper disposal.

G cluster_prep Pre-Disposal Phase (In-Lab) cluster_disposal Disposal Phase (Coordination) start Waste Generation (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize as 'Halogenated Organic Waste' ppe->characterize segregate Step 3: Select Designated 'Halogenated Waste' Container characterize->segregate label_container Step 4: Label Container Correctly (Full Name, Hazards, Date) segregate->label_container store Step 5: Store in a Secure Location (Secondary Containment, Ventilated Area) label_container->store contact_ehs Step 6: Contact Institutional EHS Office for Waste Pickup store->contact_ehs Container is full or accumulation time limit reached documentation Step 7: Complete Waste Manifest (If required by EHS) contact_ehs->documentation transfer Step 8: Transfer Custody to Authorized Personnel documentation->transfer end Final Disposal at a Licensed Hazardous Waste Facility transfer->end

Caption: Disposal workflow for 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Emergency Procedures: Accidental Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Small Spills: For a minor spill, trained personnel wearing appropriate PPE can clean it up.

    • Absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[6]

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Final Disposition

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[4] All waste containing 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine must be disposed of through your institution's hazardous waste program, which will ensure it is transported to a licensed and approved waste disposal plant.[7][8]

References

  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • Wikipedia. Hazardous waste in the United States.[Link]

  • Emory University. Chemical Waste Disposal Guidelines.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.